2,6-Dimethoxy-1,4-Benzoquinone
Description
2,6-Dimethoxyquinone is a methoxy-substituted benzoquinone and bioactive compound found in fermented wheat germ extracts, with potential antineoplastic and immune-enhancing activity. 2,6-Dimethoxyquinone (2,6-DMBQ) inhibits anaerobic glycolysis thereby preventing cellular metabolism and inducing apoptosis. As cancer cells use the anaerobic glycolysis pathway to metabolize glucose and cancer cells proliferate at an increased rate as compared to normal, healthy cells, this agent is specifically cytotoxic towards cancer cells. In addition, 2,6-DMBQ exerts immune-enhancing effects by increasing natural killer (NK) cell and T-cell activity against cancer cells.
structure given in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,6-dimethoxycyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c1-11-6-3-5(9)4-7(12-2)8(6)10/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLBNOBQOQZRLMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)C=C(C1=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80862128 | |
| Record name | 2,6-Dimethoxy-1,4-benzoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80862128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2,6-Dimethoxy-1,4-benzoquinone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029673 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
26547-64-8, 530-55-2 | |
| Record name | 2,6-Dimethoxy-p-benzosemiquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26547-64-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dimethoxy-1,4-benzoquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=530-55-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dimethoxyquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000530552 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Dimethoxysemiquinone radicals | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026547648 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Dimethoxyquinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56336 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-Dimethoxyquinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24500 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-Dimethoxy-1,4-benzoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80862128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-dimethoxy-p-benzoquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.714 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-DIMETHOXYQUINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Z701W789S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2,6-Dimethoxy-1,4-benzoquinone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029673 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
252 °C | |
| Record name | 2,6-Dimethoxy-1,4-benzoquinone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029673 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Enigmatic Benzoquinone: A Technical Guide to the Natural Sources, Isolation, and Biological Interactions of 2,6-Dimethoxy-1,4-Benzoquinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dimethoxy-1,4-benzoquinone (2,6-DMBQ) is a naturally occurring benzoquinone derivative that has garnered significant scientific interest due to its diverse and potent biological activities. This technical guide provides an in-depth overview of the primary natural sources of 2,6-DMBQ, detailed methodologies for its isolation and purification, and an exploration of its interactions with key cellular signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.
Natural Sources of this compound
2,6-DMBQ is biosynthesized by a variety of organisms, including plants, fungi, and insects. Its presence has been identified in numerous species, often as a component of their defense mechanisms or as a metabolic byproduct. The table below summarizes the known natural sources and the reported yields of this compound.
| Natural Source | Part of Organism Used | Reported Yield | Reference(s) |
| Rauvolfia vomitoria | Root | ~0.002% (based on root) | [1] |
| Tibouchina pulchra | Stems | 1.1% of aqueous methanol fraction | [1] |
| Flacourtia jangomas | Leaves | 12 mg from 2.5 g of Dichloromethane (DCM) fraction | [2][3] |
| Ficus foveolata | Stems | Up to 1.97% w/w of dried stem extract | |
| Fermented Wheat Germ | Wheat Germ | Up to 2.58 mg/g (dry material) | [4] |
| Vitis coignetiae (Crimson Glory Vine) | Juice | Isolated, but specific yield not reported | [5][6] |
| Iris milesii | Not specified | Reported presence | |
| Diospyros eriantha | Not specified | Reported presence | |
| Garcinia atroviridis | Stem Bark | Reported presence | |
| Macaranga denticulata | Root | Reported presence | |
| Neolitsea acuminatissima | Stem Bark | Reported presence | |
| Artemisia stolonifera | Not specified | Reported presence | |
| Berchemia racemosa | Not specified | Reported presence | |
| Zanthoxylum nitidum | Root | Reported presence | |
| Gynura japonica | Rhizome | Reported presence | |
| Lysimachia vulgaris | Roots | Reported presence | |
| Gloeophyllum trabeum (Brown rot fungus) | Mycelial culture | Produced in culture | |
| Tribolium castaneum (Red flour beetle) | Secretions | Used as a chemical defense |
Experimental Protocols: Isolation and Purification
The isolation of 2,6-DMBQ from its natural sources typically involves solvent extraction followed by chromatographic separation. The specific protocols vary depending on the source material.
Isolation from Flacourtia jangomas Leaves[2][3]
-
Extraction:
-
Air-dry the leaves of Flacourtia jangomas and grind them into a coarse powder.
-
Macerate the powdered leaves with a solvent system of dichloromethane (DCM) and methanol (MeOH) (1:1 v/v) at room temperature.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude organic leaf extract.
-
-
Fractionation:
-
Subject the crude extract to liquid-liquid partitioning using solvents of increasing polarity, such as petroleum ether, DCM, and methanol, to yield respective fractions.
-
-
Column Chromatography:
-
Pack a silica gel (60-120 mesh) column with an appropriate slurry.
-
Load the DCM fraction onto the column.
-
Elute the column with a gradient of petroleum ether and ethyl acetate, starting with 100% petroleum ether and gradually increasing the polarity.
-
Collect the fractions and monitor them using Thin Layer Chromatography (TLC).
-
-
Purification:
-
Combine the fractions containing the compound of interest (identified by TLC).
-
Purify the combined fractions further by recrystallization from a suitable solvent to yield pure this compound.
-
General Workflow for Isolation from Plant Material
The following diagram illustrates a general workflow for the isolation of 2,6-DMBQ from plant sources.
Signaling Pathway Interactions
2,6-DMBQ has been shown to modulate several key signaling pathways implicated in various cellular processes, including cell growth, inflammation, and apoptosis.
AKT/mTOR Signaling Pathway
2,6-DMBQ has been demonstrated to influence the AKT/mTOR signaling pathway. It has been shown to increase the phosphorylation of AKT and the mammalian target of rapamycin (mTOR), which are central regulators of cell proliferation, growth, and survival[7].
References
- 1. researchgate.net [researchgate.net]
- 2. Isolation, chemical characterization, antimicrobial activity, and molecular docking studies of 2,6-dimethoxy benzoquinone isolated from medicinal plant Flacourtia jangomas [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation, chemical characterization, antimicrobial activity, and molecular docking studies of 2,6-dimethoxy benzoquinone isolated from medicinal plant Flacourtia jangomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of 2,6-Dimethoxy Benzoquinone Production through Wheat Germ Fermentation by Saccharomyces cerevisiae | Applied Food Biotechnology [journals.sbmu.ac.ir]
- 5. This compound, isolation and identification of anti-carcinogenic, anti-mutagenic and anti-inflammatory component from the juice of Vitis coignetiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound increases skeletal muscle mass and performance by regulating AKT/mTOR signaling and mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of 2,6-Dimethoxy-1,4-Benzoquinone from Aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a four-step synthesis of 2,6-dimethoxy-1,4-benzoquinone, a compound of significant interest due to its various biological activities, starting from the readily available precursor, aniline. The described synthetic route offers an economical and scalable approach to obtaining this valuable benzoquinone derivative.[1] This document details the experimental protocols for each synthetic transformation, presents quantitative data in structured tables for clarity, and includes a visual representation of the overall workflow.
Synthetic Pathway Overview
The synthesis commences with the bromination of aniline to produce 2,4,6-tribromoaniline. This intermediate then undergoes deamination to yield 1,3,5-tribromobenzene. Subsequent methoxylation of 1,3,5-tribromobenzene affords 1,3,5-trimethoxybenzene. The final step involves the selective oxidation of 1,3,5-trimethoxybenzene to the target molecule, this compound. The overall reported yield for this four-step process is approximately 68%.[1]
Caption: Overall synthetic workflow from aniline to this compound.
Experimental Protocols
Step 1: Synthesis of 2,4,6-Tribromoaniline
This procedure outlines the electrophilic aromatic substitution of aniline to introduce three bromine atoms onto the aromatic ring.[2][3]
Procedure:
-
Dissolve 5.0 mL of distilled aniline in 20 mL of glacial acetic acid in a conical flask.
-
In a separate dropping funnel, prepare a solution of 8.6 mL of bromine in 20.4 mL of glacial acetic acid.
-
Cool the aniline solution in an ice bath.
-
Add the bromine solution dropwise to the cooled aniline solution with constant shaking. Maintain the temperature below 10°C.
-
After the addition is complete, a yellow solid of 2,4,6-tribromoaniline will precipitate.
-
Pour the reaction mixture into a large volume of cold water.
-
Filter the precipitate, wash thoroughly with water to remove any remaining acid, and then dry.
-
Recrystallize the crude product from methanol to obtain pure 2,4,6-tribromoaniline.
Step 2: Synthesis of 1,3,5-Tribromobenzene
This step involves the deamination of 2,4,6-tribromoaniline, where the amino group is removed.[4]
Procedure:
-
In a suitable flask, dissolve 5.0 g of 2,4,6-tribromoaniline in a mixture of 15 mL of rectified spirit and 3.7 mL of benzene by heating on a water bath.
-
To the hot solution, carefully add 1.5 mL of concentrated sulfuric acid.
-
Attach a reflux condenser and continue heating on the water bath.
-
Detach the condenser and, while the solution is still hot, add 1.0 g of powdered sodium nitrite in small portions. The reaction can be vigorous.
-
After the addition is complete and the initial effervescence has subsided, allow the solution to cool for 10 minutes and then place it in an ice bath to induce crystallization.
-
Filter the resulting crystals using suction filtration and wash with a small amount of cold alcohol.
-
Recrystallize the crude 1,3,5-tribromobenzene from methylated spirit.
Step 3: Synthesis of 1,3,5-Trimethoxybenzene
This nucleophilic aromatic substitution reaction replaces the bromine atoms with methoxy groups.[5][6][7]
Procedure:
-
Prepare a solution of sodium methoxide by carefully dissolving sodium metal in methanol. For 20g of 1,3,5-tribromobenzene, approximately 10g of sodium in 80mL of methanol can be used.
-
In a reaction flask, add 80 mL of N,N-dimethylformamide (DMF) to the sodium methoxide solution.
-
Add a catalytic amount of cuprous iodide (Cu₂I₂) (e.g., 2g).
-
Add 20 g of 1,3,5-tribromobenzene to the mixture.
-
Heat the reaction mixture to 80-90°C and reflux with stirring for 2-3 hours.
-
After the reaction is complete, cool the mixture and filter to remove any insoluble materials.
-
Remove methanol and DMF from the filtrate by distillation under reduced pressure.
-
The residue is then subjected to steam distillation. The distillate is cooled to induce crystallization.
-
Filter the crystals and dry to obtain 1,3,5-trimethoxybenzene.
Step 4: Synthesis of this compound
The final step is the selective oxidation of 1,3,5-trimethoxybenzene to the desired product.[8]
Procedure:
-
The oxidation of 1,3,5-trimethoxybenzene can be achieved using nitrous acid.
-
The reaction is typically carried out at a controlled low temperature to manage the reactivity of nitrous acid.
-
The reaction progress should be monitored by techniques such as thin-layer chromatography (TLC).
-
Upon completion, the product is isolated by extraction and purified by crystallization or chromatography.
Note: The electrochemical oxidation of 1,3,5-trimethoxybenzene on a lead dioxide anode is an alternative method that has been reported to yield this compound.[9]
Quantitative Data
The following tables summarize the key quantitative data for the starting material, intermediates, and the final product.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Reported Yield (%) |
| Aniline | C₆H₇N | 93.13 | -6 | - |
| 2,4,6-Tribromoaniline | C₆H₄Br₃N | 329.82 | 120-122[10] | ~95[1] |
| 1,3,5-Tribromobenzene | C₆H₃Br₃ | 314.80 | 121.5-122.5[1] | ~90[1] |
| 1,3,5-Trimethoxybenzene | C₉H₁₂O₃ | 168.19 | 53-54[1] | ~90[1] |
| This compound | C₈H₈O₄ | 168.15 | 253-257 | High[1] |
Spectroscopic Data
The following tables provide the ¹H and ¹³C NMR spectral data for the key compounds in this synthetic pathway.
¹H NMR Data
| Compound | Solvent | Chemical Shift (δ, ppm) |
| Aniline | CDCl₃ | 7.20 (t, 2H), 6.80 (t, 1H), 6.72 (d, 2H), 3.65 (s, 2H) |
| 2,4,6-Tribromoaniline | DMSO-d₆ | 7.64 (s, 2H), 5.53 (s, 2H)[1] |
| 1,3,5-Tribromobenzene | DMSO-d₆ | 7.61 (s, 3H)[1] |
| 1,3,5-Trimethoxybenzene | DMSO-d₆ | 6.09 (s, 3H), 3.77 (s, 9H)[1] |
| This compound | - | 5.98 (s, 2H), 3.76 (s, 6H)[1] |
¹³C NMR Data
| Compound | Solvent | Chemical Shift (δ, ppm) |
| Aniline | CDCl₃ | 146.5, 129.3, 118.6, 115.2 |
| 2,4,6-Tribromoaniline | - | Data not readily available in the initial search. |
| 1,3,5-Tribromobenzene | - | Data not readily available in the initial search. |
| 1,3,5-Trimethoxybenzene | - | Data not readily available in the initial search. |
| This compound | - | Data not readily available in the initial search. |
Logical Relationships and Signaling Pathways
The synthesis of this compound from aniline follows a logical progression of functional group transformations. Each step is designed to modify the starting material in a specific way, leading to the desired final product.
Caption: Logical progression of the multi-step synthesis.
This guide provides a foundational understanding and practical protocols for the synthesis of this compound from aniline. Researchers are encouraged to consult the cited literature for further details and to adapt the procedures as necessary for their specific laboratory conditions and scale.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparation of 2,4,6 tribromoaniline | DOC [slideshare.net]
- 3. storage.googleapis.com [storage.googleapis.com]
- 4. 2,4,6-Tribromoaniline - Wikipedia [en.wikipedia.org]
- 5. Preparation method of 1, 3, 5-trimethoxybenzene - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN102476981A - Preparation method of 1,3, 5-trimethoxy benzene - Google Patents [patents.google.com]
- 7. CN101693649B - Process for preparing 1.3.5-trimethoxybenzene - Google Patents [patents.google.com]
- 8. Formation of this compound by the action of nitrous acid of 1,2,3-trimethoxybenzene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. ijcrt.org [ijcrt.org]
Physical and chemical properties of 2,6-Dimethoxy-1,4-Benzoquinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dimethoxy-1,4-benzoquinone (DMBQ) is a naturally occurring benzoquinone derivative found in various plants, including fermented wheat germ, Vitis coignetiae (crimson glory vine), and certain wood species.[1][2] It has garnered significant interest in the scientific community for its diverse biological activities, including anti-cancer, anti-inflammatory, and muscle-enhancing properties.[2][3] This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and key signaling pathways associated with DMBQ.
Physical and Chemical Properties
This compound is a yellow crystalline powder under standard conditions.[4][5] It is stable but combustible and incompatible with strong oxidizing agents.[1][6]
Tabulated Physical and Chemical Data
The following tables summarize the key quantitative properties of DMBQ.
| Identifier | Value | Reference(s) |
| CAS Number | 530-55-2 | [7] |
| Molecular Formula | C₈H₈O₄ | [1][7][8] |
| Molecular Weight | 168.15 g/mol | [7][8] |
| IUPAC Name | 2,6-dimethoxycyclohexa-2,5-diene-1,4-dione | [5][8] |
| Synonyms | 2,6-Dimethoxy-p-benzoquinone, DMBQ | [7][9] |
| Property | Value | Reference(s) |
| Appearance | Yellow crystalline powder | [4][5][6] |
| Melting Point | 252-257 °C (with decomposition) | [1][4][5][7][8] |
| Boiling Point | ~311 °C at 760 mmHg (Predicted) | [1] |
| Density | ~1.2 - 1.3 g/cm³ (Predicted) | [1][4] |
| logP | -0.06 to 0.28 | [1][8] |
| Solvent | Solubility | Reference(s) |
| DMSO | Soluble | [4][7][10] |
| Water | 14.7 g/L (at 20 °C) | [10] |
| Toluene | 0.5 g / 10 mL | [10] |
Spectral Data
| Technique | Data Summary | Reference(s) |
| UV-Vis | Absorption maxima (λmax) at 289 nm and 392 nm (in neutral aqueous solution). | [11] |
| Infrared (IR) | Spectrum conforms to the structure. Data is available in public databases. | [5][8][12] |
| Mass Spectrometry (MS) | Data available in public databases such as SpectraBase and the NIST WebBook. | |
| ¹H and ¹³C NMR | While specific chemical shift data is not readily available in the cited literature, ¹H and ¹³C NMR spectra have been used to confirm the structure of DMBQ and its synthetic intermediates. Full spectral data is available for viewing in subscription-based databases. | [3] |
Experimental Protocols
Representative Synthesis: Four-Step Synthesis from Aniline
This protocol is based on an economical synthesis route reported in the literature, achieving a 68% overall yield.[3] This represents a viable method for laboratory-scale production.
Caption: Four-step synthesis of DMBQ from aniline.
-
Step 1: Synthesis of 1,3,5-Tribromoaniline. Aniline is treated with bromine in an aqueous hydrobromic acid solution to yield 1,3,5-tribromoaniline. The crude product is typically purified by recrystallization from ethanol.[3]
-
Step 2: Synthesis of 1,3,5-Tribromobenzene. The amino group of 1,3,5-tribromoaniline is removed via a deamination reaction. This is achieved by treating the aniline derivative with sodium nitrite followed by hypophosphorous acid. The resulting 1,3,5-tribromobenzene can be purified by recrystallization.[3]
-
Step 3: Synthesis of 1,3,5-Trimethoxybenzene. The three bromine atoms on the benzene ring are substituted with methoxy groups. This nucleophilic aromatic substitution is carried out using sodium methoxide in the presence of a copper(I) iodide catalyst and N,N-dimethylglycine as a ligand. The product, 1,3,5-trimethoxybenzene, is purified from the reaction mixture.[3]
-
Step 4: Synthesis of this compound. The final step involves the selective oxidation of 1,3,5-trimethoxybenzene to the target quinone. This can be accomplished using various oxidizing agents, such as nitric acid. The final product, this compound, is isolated and purified.[3]
Purification Protocol: Recrystallization
Purification of the final DMBQ product is crucial for ensuring high purity for biological and chemical assays. Recrystallization is a standard and effective method.
-
Solvent Selection: Methanol is a commonly cited solvent for the recrystallization of DMBQ.[3]
-
Dissolution: Dissolve the crude DMBQ powder in a minimum amount of hot (near-boiling) methanol with stirring. The solution should be saturated.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation. Bright yellow needles of DMBQ should precipitate from the solution.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent. The melting point of the dried crystals should be checked to confirm purity.
Biological Activity and Signaling Pathways
DMBQ exhibits a wide range of biological effects, primarily through the modulation of key cellular signaling pathways. Its activities make it a compound of interest for therapeutic development in oncology, metabolic disorders, and inflammatory diseases.[2][3][8]
Summary of Biological Activities
Caption: Key biological activities of DMBQ.
Modulation of the AKT/mTOR Signaling Pathway
A primary mechanism through which DMBQ exerts its effects, particularly in cancer and muscle physiology, is the modulation of the PI3K/AKT/mTOR pathway. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism.
In the context of skeletal muscle, DMBQ has been shown to promote muscle growth (hypertrophy). It achieves this by increasing the phosphorylation (activation) of AKT and mTOR.[3] Activated mTOR then phosphorylates its downstream targets, S6K and 4E-BP1, leading to an increase in protein synthesis and muscle mass.[3]
Conversely, in non-small cell lung cancer (NSCLC) and gastric cancer cells, DMBQ has been shown to inhibit this same pathway. By suppressing the phosphorylation of AKT and mTOR, DMBQ halts the pro-proliferative signals, leading to reduced cancer cell growth and migration. This dual, context-dependent activity highlights the complexity of DMBQ's mechanism of action.
Caption: DMBQ's dual role in modulating the AKT/mTOR pathway.
Other Associated Pathways
-
p38 MAPK Pathway: In conjunction with inhibiting AKT/mTOR, DMBQ also suppresses the activation of p38 Mitogen-Activated Protein Kinase (MAPK) in NSCLC cells, contributing to its anti-migratory effects.
-
Mitochondrial Function: In skeletal muscle, DMBQ stimulates the expression of PGC1α, a master regulator of mitochondrial biogenesis. This leads to increased mitochondrial DNA content and enhanced oxidative phosphorylation, improving muscle performance.[3]
-
Anaerobic Glycolysis: In cancer cells, which often rely on anaerobic glycolysis for energy (the Warburg effect), DMBQ can inhibit this metabolic pathway, leading to apoptosis.[8]
Conclusion
This compound is a multifaceted compound with significant potential in various fields of biomedical research. Its well-defined physical and chemical properties, coupled with its potent and specific modulation of critical signaling pathways like AKT/mTOR, make it a valuable tool for researchers and a promising scaffold for drug development. The experimental protocols outlined in this guide provide a foundation for the synthesis and purification of DMBQ, enabling further investigation into its therapeutic applications.
References
- 1. Formation of this compound by the action of nitrous acid of 1,2,3-trimethoxybenzene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Formation of this compound, a highly genotoxic compound, from the reaction of sodium nitrite with the sympathomimetic drug dimethophrine in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human Metabolome Database: 13C NMR Spectrum (1D, 15.08 MHz, DMSO-d6, experimental) (HMDB0002434) [hmdb.ca]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. rsc.org [rsc.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound 530-55-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 11. Sciencemadness Discussion Board - The purification of old p-Benzoquinone - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. spectrabase.com [spectrabase.com]
Spectroscopic Profile of 2,6-Dimethoxy-1,4-Benzoquinone: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-Dimethoxy-1,4-Benzoquinone (DMBQ), a naturally occurring compound with significant biological activities, including roles as a haustorial-inducing factor in parasitic plants and potential as an antineoplastic agent. This document details the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, along with the experimental protocols for their acquisition.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Table 1: ¹H and ¹³C NMR Spectroscopic Data
| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) | ||
| Chemical Shift (δ) ppm | Assignment | Chemical Shift (δ) ppm | Assignment |
| ~ 3.8 | s, 6H (-OCH₃) | ~ 187 | C1, C4 (C=O) |
| ~ 5.8 | s, 2H (C3-H, C5-H) | ~ 158 | C2, C6 (-OCH₃) |
| ~ 107 | C3, C5 | ||
| ~ 56 | -OCH₃ |
Note: Predicted values are based on the analysis of similar benzoquinone structures. Actual experimental values may vary based on solvent and other experimental conditions.
Table 2: Infrared (IR) Spectroscopic Data
The infrared spectrum of this compound is expected to exhibit the following characteristic absorption bands.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~ 1680 - 1660 | C=O Stretch | Conjugated Ketone |
| ~ 1600 - 1580 | C=C Stretch | Alkene |
| ~ 1250 - 1200 | C-O Stretch | Aryl Ether |
| ~ 3100 - 3000 | C-H Stretch | Vinylic |
| ~ 3000 - 2850 | C-H Stretch | Methyl |
Table 3: Ultraviolet-Visible (UV-Vis) Spectroscopic Data
The UV-Vis spectrum of this compound shows distinct absorption maxima that are characteristic of its electronic structure.
| Solvent | λmax (nm) |
| Neutral Aqueous Solution | 289, 392[1] |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of this compound.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution should be clear and free of particulate matter.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters include a 45-degree pulse angle, a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a significantly larger number of scans compared to the ¹H NMR experiment.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Methodology (KBr Pellet Technique):
-
Sample Preparation:
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the powder into a pellet-forming die and apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To determine the electronic absorption properties of this compound.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound of a known concentration in a UV-grade solvent (e.g., ethanol, methanol, or water).
-
Prepare a series of dilutions from the stock solution to a concentration that results in an absorbance reading between 0.1 and 1.0.
-
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Fill a quartz cuvette with the solvent to be used as a reference (blank).
-
Fill a second quartz cuvette with the sample solution.
-
Place the cuvettes in the spectrophotometer and record the spectrum over a desired wavelength range (e.g., 200-800 nm).
-
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax) from the resulting spectrum.
Visualization of Biological Pathway
This compound is a key signaling molecule in the interaction between parasitic plants and their hosts. It acts as a haustorial-inducing factor (HIF), triggering the development of the haustorium, a specialized organ that penetrates the host tissue to extract water and nutrients. The logical workflow of this process is depicted below.
Caption: Logical workflow of haustorial induction in parasitic plants by this compound.
References
An In-depth Technical Guide to the Electrochemical Properties and Redox Potential of 2,6-Dimethoxy-1,4-Benzoquinone
This technical guide provides a comprehensive overview of the electrochemical properties and redox potential of 2,6-Dimethoxy-1,4-Benzoquinone (DMBQ), a compound of significant interest in biological and pharmaceutical research. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative data, and visual representations of its redox behavior.
Core Electrochemical Properties
This compound is a redox-active molecule that undergoes reversible electrochemical transformations. Its redox behavior is notably dependent on the pH of the surrounding medium, involving the transfer of electrons and protons.
Quantitative Electrochemical Data
The electrochemical parameters of DMBQ have been characterized using various techniques, with cyclic voltammetry being a primary tool. The following tables summarize the key quantitative data gathered from the literature.
| Parameter | Value | Conditions | Reference |
| Mid-peak Potential (Emid,p) vs. pH (1.3 ≤ pH ≤ 8) | Shifts by ~60 mV/pH | 0.1 M buffer solutions | [1] |
| Mid-peak Potential (Emid,p) vs. pH (8 < pH < 11) | Shifts by 32 mV/pH | 0.1 M buffer solutions | [1] |
| Mid-peak Potential (Emid,p) vs. pH (pH ≥ 11) | pH independent | 0.1 M NaOH | [1] |
| Standard Second One-Electron Reduction Potential (E(Q•-/QH2)) | +190 mV | pH 7.4, 37 °C | [2] |
| Change in Reduction Potential (ΔE3 = E(Q/Q•-) - E(Q•-/QH2)) | -280 mV | pH 7.4, 37 °C | [2] |
| Equilibrium Constant (K3) for Q + QH2 ⇌ 2Q•- + 2H+ | (2.6 ± 0.4) x 10-5 | pH 7.4, 37 °C | [2] |
| Rate Constant for reaction with Ascorbate (AscH-) | 380 ± 40 M-1s-1 | Phosphate buffer, pH 7.40, 37 °C | [2] |
Table 1: Summary of pH-dependent redox potentials and thermodynamic parameters for this compound.
| pH Range | Number of Electrons (e-) | Number of Protons (H+) | Redox Reaction | Reference |
| 1.3 ≤ pH ≤ 8 | 2 | 2 | Q + 2e- + 2H+ ⇌ QH2 | [1] |
| 8 < pH < 11 | 2 | 1 | Q + 2e- + H+ ⇌ QH- | [1] |
| pH ≥ 11 | 2 | 0 | Q + 2e- ⇌ Q2- | [1] |
Table 2: Stoichiometry of the redox reaction of this compound at different pH ranges.
Experimental Protocols
The following sections detail the methodologies employed in the electrochemical analysis of DMBQ.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a key technique used to investigate the redox properties of DMBQ.
Objective: To determine the redox potentials and study the electron transfer kinetics of DMBQ at various pH levels.
Materials and Equipment:
-
Potentiostat/Galvanostat (e.g., AUTOLAB)
-
Three-electrode cell[3]
-
Working Electrode: Glassy carbon electrode[4][5] or Gold electrode[3][6]
-
Reference Electrode: Ag/AgCl (3M KCl)[7] or 0.01 M Ag/Ag+ in acetonitrile[3]
-
This compound (DMBQ)[8]
-
Buffer solutions of varying pH (e.g., KCl-HCl for acidic, acetate for moderately acidic, phosphate for neutral and moderately alkaline)[1]
-
0.1 M NaOH for alkaline conditions[1]
-
Deionized water (Millipore)
-
Inert gas (e.g., Nitrogen or Argon) for deaeration[6]
Procedure:
-
Prepare a stock solution of DMBQ (e.g., 50 mM) in an appropriate solvent (e.g., DMSO, as it is soluble in it)[1][8].
-
Prepare a series of 0.1 M buffer solutions with varying pH values (e.g., from 1.3 to 12)[1].
-
Assemble the three-electrode cell with the working, counter, and reference electrodes.
-
Add a specific volume of the buffer solution to the electrochemical cell.
-
Deaerate the solution by bubbling with an inert gas for a sufficient time (e.g., 30 minutes) to remove dissolved oxygen[6].
-
Add the DMBQ stock solution to the cell to achieve the desired final concentration (e.g., 1 mM to 50 mM)[1][9].
-
Connect the electrodes to the potentiostat.
-
Perform the cyclic voltammetry scan within a defined potential window. The scan rate is typically set between 50 mV/s to 100 mV/s[4][6].
-
Record the resulting voltammogram (current vs. potential).
-
Repeat the experiment for each buffer solution of different pH.
-
Analyze the voltammograms to determine the anodic and cathodic peak potentials, from which the mid-peak potential (Emid,p) is calculated.
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR spectroscopy is utilized to detect and characterize the semiquinone radical intermediates formed during the redox process.
Objective: To identify and monitor the formation of semiquinone radicals of DMBQ, particularly in alkaline media where hydroxylation can occur.[9][10]
Materials and Equipment:
-
EPR Spectrometer
-
DMBQ solution (e.g., 5 mM) in an alkaline medium (e.g., 0.1 M NaOH)[9]
-
Capillary tubes for sample loading
Procedure:
-
Prepare a 5 mM solution of DMBQ in 0.1 M NaOH[9].
-
Transfer the solution into an EPR capillary tube.
-
Place the capillary tube into the EPR spectrometer's resonant cavity.
-
Record the EPR spectra at different time intervals to observe the evolution of radical species[9].
-
Simulate the experimental spectra to identify the hyperfine coupling constants and thus the structure of the radical species[9].
Visualizing Redox Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the key processes involved in the study of DMBQ's electrochemical properties.
Caption: pH-Dependent Redox Mechanism of DMBQ.
References
- 1. researchgate.net [researchgate.net]
- 2. Fully reversible redox cycling of this compound induced by ascorbate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Electrochemical synthesis of new organic compounds based on the oxidation of 1,4-dihydroxybenzene derivatives in the presence of primary and secondary amines [comptes-rendus.academie-sciences.fr]
- 8. This compound 97 530-55-2 [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Spectroscopic and electrochemical properties of hydroxylated derivatives of this compound - UGD Academic Repository [eprints.ugd.edu.mk]
Genotoxic and Mutagenic Properties of 2,6-Dimethoxy-1,4-Benzoquinone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current scientific understanding of the genotoxic and mutagenic properties of 2,6-Dimethoxy-1,4-Benzoquinone (DMBQ). DMBQ is a naturally occurring benzoquinone found in various plants and fermented wheat germ extract, and can also be formed from the reaction of the drug dimethophrine with nitrite under acidic conditions, such as those in the stomach.[1][2] The compound has garnered significant interest due to its dual role as both a potential genotoxic agent and a substance with reported anti-mutagenic and anti-carcinogenic properties.[3]
Genotoxic and Mutagenic Profile
Studies have demonstrated that this compound can induce DNA damage and mutations in both in vitro and in vivo systems, suggesting it should be regarded as a direct-acting genotoxic chemical.[4][1]
In Vitro Studies
-
Cell Viability and Cytotoxicity: In studies using V79 Chinese hamster lung cells, DMBQ was found to cause a dose-related reduction in cell plating efficiency at concentrations ranging from 10 to 80 µM.[4][1] A similar reduction in viable cells, as determined by trypan blue exclusion, was observed at four-fold higher concentrations.[4]
-
DNA Damage: A dose-dependent increase in DNA fragmentation was observed in V79 cells exposed to DMBQ concentrations between 10 and 80 µM, as measured by the alkaline elution technique.[4][1]
-
Mutagenicity: The promutagenic nature of the DNA lesions induced by DMBQ was confirmed by the induction of 6-thioguanine resistance in V79 cells.[4][1]
-
Cell-Type Specificity: Primary cultures of rat hepatocytes showed greater resistance to the cytotoxic and DNA-damaging effects of DMBQ and did not exhibit clear evidence of DNA repair synthesis, suggesting that the liver may have mechanisms to metabolize DMBQ into less reactive species.[4][1]
In Vivo Studies
-
Systemic DNA Damage: In animal studies, single oral doses of DMBQ ranging from 33 to 300 mg/kg in rats resulted in DNA fragmentation in the kidneys, gastric mucosa, and brain.[4][1]
-
DNA Repair: The DNA lesions induced by DMBQ in vivo were largely repaired within 24 hours.[4][1]
-
Organ-Specific Effects: Notably, DNA fragmentation was practically undetectable in the livers of treated rats, further supporting the hypothesis that the liver is capable of detoxifying DMBQ.[4][1]
Data Summary: Genotoxicity and Mutagenicity of this compound
| Assay | System | Concentration/Dose | Observed Effect | Citation |
| Cytotoxicity | V79 Cells | 10 - 80 µM | Dose-related reduction in plating efficiency. | [4][1] |
| DNA Fragmentation | V79 Cells | 10 - 80 µM | Dose-dependent increase in DNA fragmentation. | [4][1] |
| Mutagenicity | V79 Cells | Not Specified | Induction of 6-thioguanine resistance. | [4][1] |
| DNA Fragmentation | Rats (in vivo) | 33 - 300 mg/kg (p.o.) | DNA fragmentation in kidney, gastric mucosa, and brain. | [4][1] |
Note: Specific quantitative data from these studies are not publicly available in the referenced abstracts. The table reflects the described observations.
Anti-mutagenic and Chemopreventive Properties
In contrast to the findings above, other research has highlighted the potential of DMBQ as an anti-mutagenic and chemopreventive agent.
-
Inhibition of Known Mutagens: A study on components isolated from the juice of Vitis coignetiae (a type of wild grape) found that DMBQ inhibited the mutagenicity of several known carcinogens, including dimethylbenzo[a]anthracene, aflatoxin B1, 3-amino-1-methyl-5H-pyrido[4,3-b]indole (Trp-P-2), and amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) in the Ames test.[5]
-
Anti-tumorigenic Effects: In the same study, topical application of DMBQ on the promotion stage of mouse skin tumorigenesis significantly decreased tumor development.[5]
This paradoxical behavior suggests that the genotoxic or anti-genotoxic effects of DMBQ may be context-dependent, influenced by factors such as its concentration, the biological system it is in, and the presence of other chemical agents.
Data Summary: Anti-mutagenic Activity of this compound
| Assay | System | Mutagen | Observed Effect | Citation |
| Ames Test | Salmonella typhimurium | Dimethylbenzo[a]anthracene, Aflatoxin B1, Trp-P-2, PhIP | Inhibitory effect on mutagenicity. | [5] |
| Mouse Skin Tumorigenesis | Mice | TPA (promoter) | Significant decrease in tumor development. | [5] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the assessment of DMBQ's genotoxicity and mutagenicity.
Alkaline Elution Assay for DNA Fragmentation (in V79 Cells)
This protocol is based on standard procedures for the alkaline elution technique, adapted for V79 cells as described in the cited literature.
-
Cell Culture and Labeling: V79 cells are cultured in a suitable medium. To label the DNA, cells are incubated with a radioactive precursor, such as [3H]thymidine, for a sufficient period (e.g., 24 hours) to ensure its incorporation into the newly synthesized DNA.
-
Exposure to DMBQ: The cell cultures are then exposed to varying concentrations of DMBQ (e.g., 10, 20, 40, 80 µM) for a defined period. A control group without DMBQ treatment is also maintained.
-
Cell Lysis: After exposure, the cells are harvested and carefully layered onto a filter (e.g., polycarbonate or PVC). The cells are then lysed directly on the filter using a lysis solution (containing a detergent like SDS and proteinase K) to release the DNA.
-
Alkaline Elution: The DNA is then eluted from the filter by pumping an alkaline solution (e.g., pH 12.1) through it at a constant flow rate. The high pH denatures the DNA into single strands. Shorter DNA strands, resulting from fragmentation, elute from the filter more rapidly than longer, intact strands.
-
Fraction Collection and Analysis: The eluate is collected in a series of fractions over time. The amount of radioactively labeled DNA in each fraction is quantified using a scintillation counter.
-
Data Interpretation: The rate of elution is proportional to the number of single-strand breaks in the DNA. An increased elution rate in DMBQ-treated cells compared to the control indicates DNA fragmentation.
Ames Test for Mutagenicity (Reverse Mutation Assay)
This protocol describes the standard Ames test procedure used to evaluate the mutagenic or anti-mutagenic properties of a chemical.
-
Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100) are used. These strains have a mutation in the histidine operon, rendering them unable to synthesize histidine and thus unable to grow on a histidine-free medium.
-
Metabolic Activation (S9 Mix): To mimic mammalian metabolism, a liver homogenate fraction (S9 mix) from rats treated with an enzyme inducer (e.g., Aroclor 1254) can be included in the assay. This is important for detecting mutagens that require metabolic activation.
-
Exposure:
-
For Mutagenicity Testing: A small amount of the bacterial culture is incubated with various concentrations of DMBQ in the presence or absence of the S9 mix.
-
For Anti-mutagenicity Testing: The bacterial culture is incubated with a known mutagen (e.g., PhIP, Trp-P-2) and co-incubated with various concentrations of DMBQ.
-
-
Plating: The bacteria-chemical mixture is then mixed with molten top agar and poured onto a minimal glucose agar plate (histidine-free).
-
Incubation: The plates are incubated at 37°C for 48-72 hours.
-
Scoring and Data Interpretation:
-
Mutagenicity: Only bacteria that have undergone a reverse mutation (reversion) to a histidine-independent state will be able to grow and form colonies. A significant, dose-dependent increase in the number of revertant colonies on the DMBQ-treated plates compared to the control plates indicates that DMBQ is mutagenic.
-
Anti-mutagenicity: A significant decrease in the number of revertant colonies on the plates treated with the known mutagen plus DMBQ, compared to the plates with the mutagen alone, indicates that DMBQ has anti-mutagenic properties.
-
Visualizations: Workflows and Pathways
Caption: Workflow for assessing the genotoxicity of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | CAS:530-55-2 | Quinones | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 4. Cytotoxic, DNA-damaging and mutagenic properties of this compound, formed by dimethophrine-nitrite interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
2,6-Dimethoxy-1,4-Benzoquinone: A Key Bioactive Metabolite in Fermented Wheat Germ
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Fermented wheat germ extract (FWGE) has garnered significant attention in the scientific community for its potential health benefits, particularly in the realm of oncology. A key bioactive component identified in FWGE is 2,6-dimethoxy-1,4-benzoquinone (2,6-DMBQ), a metabolite produced during the fermentation process. This technical guide provides a comprehensive overview of 2,6-DMBQ as a metabolite in FWGE, focusing on its quantitative analysis, the experimental protocols for its study, and its impact on key cellular signaling pathways.
Data Presentation: Quantitative Analysis of 2,6-DMBQ in Fermented Wheat Germ
The concentration of 2,6-DMBQ in fermented wheat germ is a critical parameter influencing its biological activity. The yield of this metabolite is highly dependent on the fermentation conditions. Below are tables summarizing the quantitative data from various studies.
Table 1: Concentration of 2,6-DMBQ under Various Fermentation Conditions
| Fermentation Microorganism | pH | Time (h) | Temperature (°C) | 2,6-DMBQ Concentration (mg/g of dry sample) | Reference |
| Saccharomyces cerevisiae | 6 | 16 | 32 | 1.527 | [1] |
| Saccharomyces cerevisiae | - | - | - | 2.58 | [2] |
| Lactobacillus plantarum | 6 | 48 | - | 0.56 - 0.64 | [3] |
| Low-sugar baker's yeast | - | 42 | 28 | 0.765 | [4] |
| Lactobacillus zeae and Pichia pijperi (mixed culture) | - | 48 | - | Not significantly enhanced | [5] |
Table 2: Optimization of Fermentation Parameters for 2,6-DMBQ Production
| Parameter | Levels | Optimal Condition for Maximum 2,6-DMBQ Yield | Reference |
| Yeast to Wheat Germ Ratio | 1:8 | 1:8 | [4] |
| Material to Liquid Ratio | 1:15 | 1:15 | [4] |
| Agitation Rate | 80 rpm | 80 rpm | [1] |
| Particle Size of Wheat Germ | - | Ultrasonic treatment | [4] |
Experimental Protocols
This section provides detailed methodologies for the key experiments related to the analysis and biological evaluation of 2,6-DMBQ from fermented wheat germ.
Quantification of 2,6-DMBQ by High-Performance Liquid Chromatography (HPLC)
This protocol is a composite based on methodologies described in the scientific literature[2][3].
-
Instrumentation: An HPLC system equipped with a UV detector is used.
-
Column: A C18 column (e.g., 5 μm, 250 × 4.6 mm) is typically employed.
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and water (e.g., 20:80, v/v) is commonly used.
-
Flow Rate: A flow rate of 0.5 mL/min is maintained.
-
Detection: UV detection is performed at a wavelength of 245 nm.
-
Quantification: The concentration of 2,6-DMBQ in the samples is determined by comparing the peak area with that of a standard curve generated using a pure 2,6-DMBQ standard.
Cell Viability Assay (WST-1 Assay)
This protocol is a general representation of a WST-1 assay and should be optimized for specific cell lines and experimental conditions.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of 2,6-DMBQ (e.g., 10 to 80 µM) or FWGE and incubate for a specified period (e.g., 24, 48, or 72 hours)[6]. A vehicle control (e.g., DMSO) should be included.
-
WST-1 Reagent Addition: Add WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis for AKT/mTOR Signaling Pathway
This protocol provides a general framework for assessing the activation of the AKT/mTOR pathway. Specific antibody concentrations and incubation times may need to be optimized.
-
Cell Lysis: After treatment with 2,6-DMBQ, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total and phosphorylated forms of key pathway proteins (e.g., p-AKT (Ser473), AKT, p-mTOR (Ser2448), mTOR, p-p70S6K (Thr389), p70S6K) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Mandatory Visualizations
Signaling Pathways
Figure 1: The AKT/mTOR signaling pathway and the inhibitory role of 2,6-DMBQ.
Figure 2: The p38 MAPK signaling pathway and the inhibitory effect of 2,6-DMBQ.
Experimental Workflows
Figure 3: A generalized metabolomics workflow for the analysis of 2,6-DMBQ.
Figure 4: Workflow for assessing the biological activity of 2,6-DMBQ.
Conclusion
This compound is a promising bioactive metabolite found in fermented wheat germ extract. Its concentration can be optimized through controlled fermentation processes. The provided experimental protocols offer a foundation for the accurate quantification and biological evaluation of this compound. The visualization of its inhibitory effects on key signaling pathways, such as AKT/mTOR and p38 MAPK, provides a clearer understanding of its potential mechanisms of action. This technical guide serves as a valuable resource for researchers and professionals in the field of drug development and natural product chemistry, facilitating further investigation into the therapeutic potential of 2,6-DMBQ.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimization of 2,6-Dimethoxy Benzoquinone Production through Wheat Germ Fermentation by Saccharomyces cerevisiae | Applied Food Biotechnology [journals.sbmu.ac.ir]
- 3. mdpi.com [mdpi.com]
- 4. Screening and fermentation conditions optimization of 2,6-dimethoxy-ρ-benzoquinone producing strain by fermented wheat germ [manu61.magtech.com.cn]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
A Technical Guide to the Anti-inflammatory Properties of 2,6-Dimethoxy-1,4-Benzoquinone
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Dimethoxy-1,4-benzoquinone (DMBQ) is a naturally occurring compound found in various plants and fermented wheat germ.[1] Emerging scientific evidence has highlighted its potential as a potent anti-inflammatory agent. This technical guide provides a comprehensive overview of the anti-inflammatory properties of DMBQ, detailing its mechanisms of action, summarizing quantitative data from key experimental studies, and outlining the methodologies used in this research. The primary focus is on its inhibitory effects on critical inflammatory pathways, including the NLRP3 inflammasome, NF-κB, and MAPK signaling cascades. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, immunology, and drug development who are interested in the therapeutic potential of DMBQ for inflammatory diseases.
Introduction
Inflammation is a fundamental biological process that, while essential for host defense, can lead to chronic and debilitating diseases when dysregulated. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research. This compound (DMBQ), a small molecule with the chemical formula C₈H₈O₄, has garnered significant attention for its diverse biological activities, including anti-cancer, anti-mutagenic, and noteworthy anti-inflammatory effects.[2][3] This guide synthesizes the current scientific knowledge on the anti-inflammatory properties of DMBQ, presenting a detailed analysis of its molecular mechanisms and a summary of its effects in various in vitro and in vivo models of inflammation.
In Vitro Anti-inflammatory Activities
Inhibition of Nitric Oxide (NO) Production
Excessive production of nitric oxide (NO) by activated macrophages is a hallmark of inflammation. DMBQ has been shown to effectively suppress NO production in lipopolysaccharide (LPS)-stimulated murine leukemia monocyte-macrophage cells (RAW 264.7).
Table 1: Effect of DMBQ on Nitric Oxide Production
| Cell Line | Stimulus | DMBQ Concentration | % Inhibition of NO Production | Reference |
| RAW 264.7 | LPS | Not specified in abstract | Significant suppression | [2] |
Modulation of Pro-inflammatory Cytokines
DMBQ has demonstrated the ability to reduce the secretion of key pro-inflammatory cytokines, which are central mediators of the inflammatory response.
Table 2: Effect of DMBQ on Pro-inflammatory Cytokine Production
| Cell Type | Stimulus | Cytokine | DMBQ Concentration | Effect | Reference |
| Mouse BMDMs | LPS + Nigericin | IL-1β | Not specified in abstract | Significant Inhibition | [4] |
| Human PBMCs | LPS + Nigericin | IL-1β, TNF-α | Not specified in abstract | Significant Inhibition | [4] |
| Human PBMCs | LPS | IL-1β, TNF-α | Not specified in abstract | Significant Inhibition | [4] |
Inhibition of NLRP3 Inflammasome Activation
The NOD-like receptor protein 3 (NLRP3) inflammasome is a multi-protein complex that, upon activation, triggers the maturation and release of potent pro-inflammatory cytokines, IL-1β and IL-18. DMBQ has been identified as a potent inhibitor of the NLRP3 inflammasome.[4]
Table 3: Effect of DMBQ on NLRP3 Inflammasome Activation
| Cell Type | Inflammasome Activation Pathway | DMBQ Treatment | Effect | Reference |
| Mouse BMDMs | Classical (LPS + Nigericin) | Not specified in abstract | Obvious inhibition | [4] |
| Human PBMCs | Classical (LPS + Nigericin) | Not specified in abstract | Obvious inhibition | [4] |
| Human PBMCs | Alternative (LPS) | Not specified in abstract | Obvious inhibition | [4] |
In Vivo Anti-inflammatory Activities
TPA-Induced Mouse Ear Edema
The topical application of 12-O-tetradecanoylphorbol-13-acetate (TPA) induces a robust inflammatory response characterized by edema. DMBQ has been shown to significantly inhibit this inflammatory response.
Table 4: Effect of DMBQ on TPA-Induced Mouse Ear Edema
| Animal Model | TPA Dose | DMBQ Treatment | Effect on Edema | Reference |
| Mouse | Not specified in abstract | Topical application | Significant inhibition | [2][5] |
DSS-Induced Ulcerative Colitis
Dextran sulfate sodium (DSS)-induced colitis is a widely used animal model for inflammatory bowel disease. DMBQ treatment has been shown to ameliorate the severity of colitis in this model.[4]
Table 5: Effect of DMBQ on DSS-Induced Colitis in Mice
| Animal Model | DSS Treatment | DMBQ Dose and Administration | Key Findings | Reference |
| C57BL/6J mice | In drinking water | 20 mg/kg, intraperitoneal injection | Alleviated body weight loss, colon shortening, spleen enlargement, and colon inflammation. Reduced percentages of Th17 and IFN-γ+ CD8+ T cells. Increased expression of tight junction proteins (occludin and ZO-1). Decreased expression of caspase-1. | [4] |
Ovalbumin-Induced Allergic Asthma
In a mouse model of ovalbumin (OVA)-induced allergic asthma, DMBQ demonstrated significant therapeutic effects by attenuating airway inflammation and hyperresponsiveness.[6]
Table 6: Effect of DMBQ on OVA-Induced Allergic Asthma in Mice
| Animal Model | DMBQ Doses | Key Findings | Reference |
| BALB/c mice | Medium and high doses | Decreased enhanced pause values, inflammation scores, positive area from periodic acid-Schiff staining, percentage of eosinophils, IL-17/IL-10 ratio, serum immunoglobulin E levels, and relative expression levels of p-AKT/AKT and p-p70S6K/p70S6K. | [6] |
Molecular Mechanisms of Action
Inhibition of the NLRP3 Inflammasome Signaling Pathway
DMBQ exerts its anti-inflammatory effects in part by directly targeting and inhibiting the activation of the NLRP3 inflammasome. This leads to a downstream reduction in the maturation and secretion of IL-1β.
Caption: DMBQ inhibits NLRP3 inflammasome activation.
Modulation of NF-κB and MAPK Signaling Pathways
While direct inhibition of NF-κB and MAPK pathways by DMBQ requires further elucidation, its impact on downstream inflammatory mediators suggests a modulatory role. The mTOR pathway, which is interconnected with MAPK and NF-κB signaling, has been identified as a target of DMBQ in the context of allergic asthma.[6]
Caption: DMBQ modulates key inflammatory signaling pathways.
Experimental Protocols
In Vitro Assays
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Treatment: Cells are pre-treated with various concentrations of DMBQ for a specified time (e.g., 1 hour) before stimulation with LPS (e.g., 1 µg/mL).
-
NO Measurement: After incubation (e.g., 24 hours), the concentration of nitrite in the culture supernatant is measured using the Griess reagent. The absorbance at 540 nm is measured, and the nitrite concentration is calculated from a sodium nitrite standard curve.
-
Cell Culture and Treatment: Cells (e.g., BMDMs, PBMCs) are cultured and treated with DMBQ and inflammatory stimuli as described above.
-
Supernatant Collection: Culture supernatants are collected and centrifuged to remove cellular debris.
-
ELISA: The concentrations of cytokines (e.g., IL-1β, TNF-α) in the supernatants are quantified using commercially available ELISA kits according to the manufacturer's instructions. This typically involves the use of a capture antibody, the sample, a detection antibody, a streptavidin-HRP conjugate, and a substrate solution. The absorbance is read at 450 nm.[7][8]
-
Cell Lysis: After treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.
-
Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against NLRP3, ASC, caspase-1 (p20 subunit for active form), and IL-1β (cleaved form). After washing, the membrane is incubated with HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[9][10]
In Vivo Models
-
Animals: Female ICR mice are typically used.
-
Induction of Edema: A solution of TPA in a vehicle (e.g., acetone) is topically applied to the inner and outer surfaces of the right ear. The left ear receives the vehicle alone as a control.
-
Treatment: DMBQ, dissolved in a suitable vehicle, is topically applied to the right ear shortly before or after TPA application.
-
Measurement of Edema: At a specified time point after TPA application (e.g., 6 hours), mice are euthanized, and circular biopsies are taken from both ears and weighed. The difference in weight between the right and left ear punches is calculated as a measure of edema.
-
Animals: C57BL/6J mice are commonly used.
-
Induction of Colitis: Mice are provided with drinking water containing DSS (e.g., 2.5-3% w/v) ad libitum for a defined period (e.g., 7 days) to induce acute colitis.
-
Treatment: DMBQ is administered to the mice, typically via intraperitoneal injection, daily during the DSS treatment period.
-
Assessment of Colitis Severity:
-
Disease Activity Index (DAI): Body weight, stool consistency, and the presence of blood in the stool are monitored daily.
-
Colon Length: At the end of the experiment, the entire colon is excised, and its length is measured.
-
Histological Analysis: Colon tissue samples are fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) to assess tissue damage and inflammatory cell infiltration.
-
Cytokine Levels: Colon tissue homogenates are prepared to measure cytokine levels by ELISA or Western blot.
-
Flow Cytometry: Mesenteric lymph nodes and spleens can be harvested to analyze immune cell populations (e.g., Th17, CD8+ T cells) by flow cytometry.[11][12]
-
-
Animals: BALB/c mice are frequently used.
-
Sensitization and Challenge: Mice are sensitized by intraperitoneal injections of OVA emulsified in alum. They are subsequently challenged with aerosolized OVA to induce an asthmatic response.
-
Treatment: DMBQ is administered to the mice (e.g., by oral gavage or intraperitoneal injection) before and/or during the OVA challenge phase.
-
Assessment of Asthma Phenotype:
-
Airway Hyperresponsiveness (AHR): AHR to methacholine is measured using a whole-body plethysmograph.
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: BAL fluid is collected to determine the number and differential count of inflammatory cells (e.g., eosinophils). Cytokine levels in the BAL fluid are measured by ELISA.
-
Lung Histology: Lung tissues are processed for H&E and Periodic acid-Schiff (PAS) staining to evaluate inflammation and mucus production.
-
Serum IgE: Blood is collected to measure the levels of OVA-specific IgE.
-
Western Blot Analysis: Lung tissue homogenates are used to analyze the expression of proteins in relevant signaling pathways (e.g., p-AKT, p-p70S6K).[6]
-
Conclusion
This compound has emerged as a promising natural compound with significant anti-inflammatory properties. Its ability to inhibit key inflammatory pathways, particularly the NLRP3 inflammasome, and to ameliorate inflammation in various preclinical models, underscores its therapeutic potential. The data and protocols summarized in this technical guide provide a solid foundation for further research into the development of DMBQ and its derivatives as novel anti-inflammatory drugs. Future studies should focus on elucidating the precise molecular targets of DMBQ within the NF-κB and MAPK signaling pathways, as well as on comprehensive pharmacokinetic and toxicological profiling to support its translation into clinical applications.
References
- 1. This compound Inhibits 3T3-L1 Adipocyte Differentiation via Regulation of AMPK and mTORC1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound increases skeletal muscle mass and performance by regulating AKT/mTOR signaling and mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [this compound alleviates dextran sulfate sodium-induced ulcerative colitis in mice by suppressing NLRP3 inflammasome activation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, isolation and identification of anti-carcinogenic, anti-mutagenic and anti-inflammatory component from the juice of Vitis coignetiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. zgddek.com [zgddek.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. novamedline.com [novamedline.com]
- 9. docs.abcam.com [docs.abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. Rapid Isolation and Flow Cytometry Analysis of Murine Intestinal Immune Cells After Chemically Induced Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Role of 2,6-Dimethoxy-1,4-Benzoquinone as a Haustorial Inducing Factor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parasitic plants pose a significant threat to global agriculture, causing substantial crop losses. A key developmental process in the life cycle of many parasitic plants is the formation of a specialized invasive organ known as the haustorium. This structure penetrates the host plant's tissues, establishing a vascular connection to siphon water and nutrients. The initiation of haustorium development is triggered by chemical cues, termed haustorial inducing factors (HIFs), released from the host plant's roots. Among the most potent and well-studied of these is 2,6-Dimethoxy-1,4-Benzoquinone (DMBQ). This technical guide provides an in-depth overview of DMBQ's role as a haustorial inducing factor, detailing the underlying signaling pathways, experimental protocols for its study, and quantitative data on its activity.
DMBQ: A Potent Inducer of Haustoriogenesis
This compound is a naturally occurring quinone derived from the lignin of host plant cell walls.[1] It has been identified as a highly effective haustorial inducing factor for a wide range of parasitic plants within the Orobanchaceae family, including both facultative and obligate parasites.[1][2] Its commercial availability and potent activity have made it an invaluable tool for in vitro studies of haustorium development.[3]
Quantitative Data on DMBQ-Induced Haustorium Formation
The effective concentration of DMBQ for inducing haustorium formation varies among different parasitic plant species. The following table summarizes the reported active concentrations.
| Parasitic Plant Species | Effective DMBQ Concentration Range | Notes | Reference(s) |
| Triphysaria versicolor | 1 - 30 µM | Concentrations of 100 µM or higher are reported to be toxic. | [4] |
| Striga spp. | 0.05 - 10 µM | Toxic at concentrations of 50 µM or higher. | [5] |
| Phtheirospermum japonicum | 10 µM | Commonly used concentration for in vitro assays. | [6][7] |
| Monochasma savatieri | 0.1 - 1000 µM | Optimal induction observed at 10 µmol·L-1 when grown solitarily. | [8][9] |
| Phelipanche aegyptiaca | High concentrations | Less sensitive to DMBQ compared to hemiparasites. | [10] |
The DMBQ Signaling Pathway in Haustorium Induction
The perception of DMBQ at the root surface of a parasitic plant initiates a complex signaling cascade that culminates in the morphological changes associated with haustorium formation. The key steps in this pathway are outlined below.
1. Perception by CARD1-like Receptor Kinases: DMBQ is perceived at the plasma membrane by leucine-rich repeat receptor-like kinases (LRR-RLKs) of the CARD1 (CANNOT RESPOND TO DMBQ1) family.[11] While direct binding of DMBQ to CARD1 has not been conclusively demonstrated, these receptors are essential for initiating the downstream signaling cascade.[12]
2. Increase in Cytosolic Calcium: The activation of CARD1-like receptors leads to a rapid increase in the concentration of cytosolic calcium (Ca2+).[11][13] This Ca2+ influx acts as a crucial second messenger in the signaling pathway.
3. Activation of MAP Kinase Cascade: The elevation in cytosolic Ca2+ triggers a mitogen-activated protein kinase (MAPK) cascade.[1][14] This phosphorylation cascade amplifies the initial signal and relays it to downstream targets.
4. Production of Reactive Oxygen Species (ROS): DMBQ treatment also leads to the production of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), through the action of enzymes like NADPH oxidases.[15][16] ROS are thought to be indispensable for the downstream signaling that leads to haustorium formation.[15][17]
5. Upregulation of YUCCA3 and Auxin Biosynthesis: A key downstream event in the DMBQ signaling pathway is the significant upregulation of the YUCCA3 (YUC3) gene.[18][19] YUC3 is a flavin monooxygenase that catalyzes a rate-limiting step in auxin biosynthesis.[18] This leads to a localized accumulation of auxin at the site of haustorium initiation, which is critical for the cell division and expansion that drives the development of this specialized organ.[3][18]
Experimental Protocols: In Vitro Haustorium Induction Assay
The following protocol provides a generalized method for inducing haustorium formation in vitro using DMBQ, primarily based on methodologies developed for the model parasitic plant Phtheirospermum japonicum.[6][7]
Materials:
-
Seeds of the parasitic plant of interest (e.g., Phtheirospermum japonicum)
-
Growth medium (e.g., half-strength Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar)
-
Petri dishes
-
Sterile water
-
This compound (DMBQ)
-
Solvent for DMBQ (e.g., DMSO)
-
Stereomicroscope
Procedure:
-
Seed Sterilization: Surface sterilize the parasitic plant seeds using a suitable method (e.g., 10% bleach solution followed by several rinses with sterile water) to prevent microbial contamination.
-
Germination: Plate the sterilized seeds on the growth medium in Petri dishes and incubate under appropriate conditions (e.g., 22-25°C with a 16-hour light/8-hour dark photoperiod) until germination and root development. This typically takes 1-2 weeks.
-
Seedling Transfer: Aseptically transfer seedlings with well-developed roots to fresh Petri dishes containing the growth medium.
-
DMBQ Treatment: Prepare a stock solution of DMBQ in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentration with sterile water or liquid growth medium. Apply a small volume (e.g., 1-2 mL) of the DMBQ solution directly to the roots of the seedlings. A control group should be treated with the same concentration of the solvent without DMBQ.
-
Incubation: Incubate the treated seedlings under the same conditions as for germination for 24 to 48 hours. Haustoria are typically visible within 24 hours.[6]
-
Observation and Quantification: Observe the roots of the seedlings under a stereomicroscope for the presence of haustoria, which appear as swollen structures with protruding hairs.[7] Quantify the response by calculating the percentage of plants that formed haustoria or by counting the number of haustoria per plant.[6]
Conclusion
This compound is a pivotal molecule in the study of plant parasitism. Its role as a potent haustorial inducing factor has provided researchers with a valuable tool to dissect the intricate signaling pathways that govern the development of the haustorium. A thorough understanding of the DMBQ-induced signaling cascade, from receptor perception to the localized biosynthesis of auxin, offers potential avenues for the development of novel strategies to control parasitic weeds. The methodologies and data presented in this guide are intended to support researchers in their efforts to further unravel the complexities of haustorial development and to contribute to the development of effective and sustainable solutions for mitigating the impact of parasitic plants on agriculture.
References
- 1. Neofunctionalized RGF pathways drive haustorial organogenesis in parasitic plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Haustorium Inducing Factors for Parasitic Orobanchaceae [frontiersin.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Heritable Variation in Quinone-Induced Haustorium Development in the Parasitic Plant Triphysaria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Phenolic signals for prehaustorium formation in Striga hermonthica [frontiersin.org]
- 6. Haustorium Induction Assay of the Parasitic Plant Phtheirospermum japonicum [bio-protocol.org]
- 7. Haustorium Induction Assay of the Parasitic Plant Phtheirospermum japonicum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. mdpi.com [mdpi.com]
- 11. Quinone perception in plants via leucine-rich-repeat receptor-like kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Molecular dissection of haustorium development in Orobanchaceae parasitic plants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Reactive Oxygen Species (ROS) Generation Is Indispensable for Haustorium Formation of the Root Parasitic Plant Striga hermonthica - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Reactive Oxygen Species (ROS) Generation Is Indispensable for Haustorium Formation of the Root Parasitic Plant Striga hermonthica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Reactive Oxygen Species (ROS) Generation Is Indispensable for Haustorium Formation of the Root Parasitic Plant Striga hermonthica [frontiersin.org]
- 18. Local Auxin Biosynthesis Mediated by a YUCCA Flavin Monooxygenase Regulates Haustorium Development in the Parasitic Plant Phtheirospermum japonicum - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for 2,6-Dimethoxy-1,4-Benzoquinone in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dimethoxy-1,4-benzoquinone (DMBQ) is a naturally occurring compound found in various plants and fermented products.[1][2] Its unique chemical structure, featuring a quinone core with two methoxy substituents, imparts a range of chemical reactivities that make it a valuable tool in organic synthesis. DMBQ serves as a versatile building block, a redox-active molecule, and a precursor to various bioactive compounds.[1][2][3] These application notes provide an overview of its synthetic utility and detailed protocols for key transformations.
Applications in Organic Synthesis
This compound is utilized in several key areas of organic synthesis, including:
-
As a Precursor to Bioactive Molecules: DMBQ is a known anti-cancer, anti-inflammatory, and anti-adipogenic agent.[2][4] Its core structure is a scaffold for the synthesis of more complex molecules with potential therapeutic applications.
-
In Redox Chemistry: The quinone moiety of DMBQ allows it to participate in redox reactions, acting as an oxidant in certain synthetic transformations.[3] It can undergo reversible reduction to the corresponding hydroquinone, a property that is also relevant to its biological activity.[5]
-
In Addition Reactions: The electrophilic nature of the quinone ring enables DMBQ to undergo addition reactions with various nucleophiles, providing a route to substituted hydroquinones and other complex aromatic systems.
-
Synthesis of Natural Product Analogues: DMBQ serves as a starting material for the synthesis of analogues of natural products, facilitating the exploration of structure-activity relationships.[1]
Key Synthetic Transformations and Protocols
This section details experimental procedures for several important reactions involving this compound.
Synthesis of this compound
A reliable and economical four-step synthesis of DMBQ starting from aniline has been reported with a good overall yield.[1]
Reaction Scheme:
Caption: Four-step synthesis of DMBQ from aniline.
Experimental Protocol:
-
Step 1: Synthesis of 1,3,5-Tribromoaniline: To a solution of aniline in water, add bromine dropwise with stirring. The reaction is typically carried out at room temperature. The resulting precipitate is filtered, washed, and dried.
-
Step 2: Deamination to 1,3,5-Tribromobenzene: 1,3,5-Tribromoaniline is treated with sodium nitrite in the presence of a reducing agent like hypophosphorous acid to remove the amino group.
-
Step 3: Methoxylation to 1,3,5-Trimethoxybenzene: The tribromobenzene is reacted with sodium methoxide in the presence of a copper(I) iodide catalyst to substitute the bromine atoms with methoxy groups.
-
Step 4: Oxidation to this compound: The final step involves the oxidation of 1,3,5-trimethoxybenzene to the desired product.
Quantitative Data for DMBQ Synthesis:
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| Aniline | 1. Br₂, H₂O; 2. NaNO₂, H₃PO₂; 3. NaOMe, CuI; 4. Oxidation | This compound | 68% | [1] |
| Syringaldehyde | [N,N'-bis(salicylidene)ethane-1,2-diaminato]cobalt(II), O₂, triethylamine in methanol, 20°C, 24h | This compound | 73% | [6] |
Oximation of this compound
The oximation of DMBQ provides access to aminophenol derivatives, which are valuable intermediates in medicinal chemistry.
Reaction Workflow:
Caption: Workflow for the oximation of DMBQ.
Experimental Protocol:
-
Materials: this compound (6 mmol), hydroxylamine hydrochloride (24 mmol), calcium carbonate (24 mmol), and ethanol (30 mL).[7]
-
Procedure:
-
Combine this compound, hydroxylamine hydrochloride, and calcium carbonate in a round-bottom flask.[7]
-
Add ethanol to the flask and stir the mixture.[7]
-
Heat the reaction mixture to 70°C.[7]
-
Monitor the reaction progress by ¹H NMR to determine conversion and yield.[7]
-
Upon completion, cool the reaction mixture and perform an aqueous workup.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate it, and purify the crude product by column chromatography.
-
Quantitative Data for Oximation:
| Substrate | Reagents | Solvent | Temperature | Time | Conversion/Yield | Reference |
| DMBQ (6 mmol) | Hydroxylamine HCl (24 mmol), CaCO₃ (24 mmol) | Ethanol | 70°C | - | Determined by ¹H NMR | [7] |
Reaction with Sodium Nitrite under Acidic Conditions
The reaction of DMBQ with sodium nitrite in an acidic medium can lead to the formation of a genotoxic derivative. This reaction is of interest in toxicology and for understanding the potential reactivity of DMBQ in certain environments.
Reaction Conditions and Outcomes:
Caption: Formation of DMBQ from Dimethophrine and Nitrite.
Experimental Insights:
-
The reaction of dimethophrine hydrochloride and sodium nitrite under acidic conditions (pH 3.0-4.0) at 37°C yields this compound.[8]
-
High conversions of 50-60% can be achieved after 1 hour with a molar ratio of DMP to NaNO₂ of 1:1.9 in concentrated solutions.[8]
-
Under conditions mimicking the gastric environment (more diluted solution, pH 3.5, molar ratio 1:0.95), the conversion to DMBQ was about 3% after 20 minutes.[8]
-
The addition of ascorbic acid can prevent this transformation.[8]
Quantitative Data for Reaction with Sodium Nitrite:
| Reactants | Molar Ratio (DMP:NaNO₂) | pH | Conditions | Time | Conversion to DMBQ | Reference |
| Dimethophrine HCl, Sodium Nitrite | 1:1.9 | 3.0-4.0 | Concentrated acidic aqueous solution, 37°C | 1 hour | 50-60% | [8] |
| Dimethophrine HCl, Sodium Nitrite | 1:0.95 | 3.5 | Diluted solution (mimicking gastric), 37°C | 20 min | ~3% | [8] |
Conclusion
This compound is a versatile reagent in organic synthesis with applications ranging from the construction of complex bioactive molecules to its use as a redox-active compound. The protocols and data presented here provide a foundation for researchers to explore the synthetic potential of this valuable quinone. Careful consideration of reaction conditions is crucial for achieving desired outcomes and avoiding the formation of unwanted byproducts.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. EP2332898A1 - Benzoquinone-based antioxidants - Google Patents [patents.google.com]
- 4. This compound increases skeletal muscle mass and performance by regulating AKT/mTOR signaling and mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fully reversible redox cycling of this compound induced by ascorbate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Formation of this compound, a highly genotoxic compound, from the reaction of sodium nitrite with the sympathomimetic drug dimethophrine in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for 2,6-Dimethoxy-1,4-Benzoquinone Antioxidant Activity Assay (DPPH & ABTS)
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dimethoxy-1,4-benzoquinone (DMBQ) is a naturally occurring compound found in various plants and fermented products. It has garnered significant interest in the scientific community for its potential biological activities, including anti-inflammatory, anti-cancer, and antioxidant properties. The antioxidant capacity of a compound is its ability to neutralize reactive oxygen species (ROS) and other free radicals, which are implicated in the pathogenesis of numerous diseases. Therefore, accurate and reliable methods for assessing the antioxidant activity of DMBQ are crucial for its evaluation as a potential therapeutic agent.
This document provides detailed protocols for two of the most widely used in vitro antioxidant activity assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, specifically tailored for the analysis of this compound.
Principle of the Assays
Both DPPH and ABTS assays are spectrophotometric methods based on the ability of an antioxidant to reduce a stable radical.
-
DPPH Assay: The DPPH radical is a stable free radical with a deep violet color in solution, showing a characteristic absorption at approximately 517 nm. In the presence of an antioxidant that can donate a hydrogen atom or an electron, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow. The decrease in absorbance is proportional to the radical scavenging activity of the antioxidant.
-
ABTS Assay: The ABTS radical cation (ABTS•+) is generated by the oxidation of ABTS with potassium persulfate. It has a characteristic blue-green color with a maximum absorption at 734 nm. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The extent of decolorization, measured as the decrease in absorbance, is indicative of the antioxidant's scavenging capacity.
Quantitative Data Summary
The antioxidant activity of this compound (DMBQ) has been evaluated using both DPPH and ABTS assays. The following table summarizes the available quantitative data. It is important to note that IC50 values (the concentration of the antioxidant required to scavenge 50% of the initial radicals) are a more standardized measure of antioxidant potency. However, in the currently available literature, only percentage inhibition at a specific concentration has been reported for DMBQ.
| Assay | Compound | Concentration | % Radical Scavenging Activity | Reference Standard | % Radical Scavenging Activity of Standard |
| DPPH | This compound | Not Specified | 71.8 ± 4.4%[1] | Ascorbic acid | 94.3 ± 0.13%[1] |
| ABTS | This compound | Not Specified | 89.8 ± 0.43%[1] | Ascorbic acid | 94.7 ± 0.41%[1] |
Note: Further studies are required to determine the IC50 values of this compound in both assays for a more comprehensive comparison with other antioxidants.
Experimental Protocols
DPPH Radical Scavenging Assay Protocol
Materials and Reagents:
-
This compound (DMBQ)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (analytical grade)
-
Ascorbic acid (or Trolox) as a positive control
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
-
Pipettes and tips
-
Volumetric flasks and other standard laboratory glassware
Procedure:
-
Preparation of DPPH Solution (0.1 mM):
-
Dissolve 3.94 mg of DPPH in 100 mL of methanol.
-
Store the solution in a dark bottle at 4°C. The solution should be freshly prepared.
-
-
Preparation of DMBQ and Standard Solutions:
-
Prepare a stock solution of DMBQ in methanol (e.g., 1 mg/mL).
-
From the stock solution, prepare a series of dilutions of DMBQ in methanol to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Prepare a similar series of dilutions for the positive control (ascorbic acid or Trolox).
-
-
Assay Protocol:
-
In a 96-well microplate, add 100 µL of the different concentrations of DMBQ or the standard solution to respective wells.
-
Add 100 µL of methanol to a well to serve as the blank.
-
To all wells, add 100 µL of the 0.1 mM DPPH solution.
-
Mix the contents of the wells gently by pipetting.
-
Incubate the microplate in the dark at room temperature for 30 minutes.
-
After incubation, measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation of Radical Scavenging Activity:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the DPPH solution without the sample (control).
-
A_sample is the absorbance of the DPPH solution with the DMBQ or standard.
-
-
-
Determination of IC50 Value:
-
Plot the percentage of scavenging activity against the different concentrations of DMBQ.
-
The IC50 value is the concentration of DMBQ that causes 50% scavenging of the DPPH radical and can be determined by interpolation from the graph.
-
ABTS Radical Cation Decolorization Assay Protocol
Materials and Reagents:
-
This compound (DMBQ)
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate (K₂S₂O₈)
-
Methanol or Ethanol (analytical grade)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Ascorbic acid (or Trolox) as a positive control
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 734 nm
-
Pipettes and tips
-
Volumetric flasks and other standard laboratory glassware
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Stock Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in a 1:1 (v/v) ratio.
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will result in the formation of the ABTS•+ radical cation.
-
-
Preparation of Working ABTS•+ Solution:
-
Before the assay, dilute the ABTS•+ stock solution with methanol or PBS (pH 7.4) to an absorbance of 0.700 ± 0.020 at 734 nm.
-
-
Preparation of DMBQ and Standard Solutions:
-
Prepare a stock solution of DMBQ in methanol (e.g., 1 mg/mL).
-
From the stock solution, prepare a series of dilutions of DMBQ in methanol to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Prepare a similar series of dilutions for the positive control (ascorbic acid or Trolox).
-
-
Assay Protocol:
-
In a 96-well microplate, add 20 µL of the different concentrations of DMBQ or the standard solution to respective wells.
-
Add 20 µL of methanol to a well to serve as the blank.
-
To all wells, add 180 µL of the working ABTS•+ solution.
-
Mix the contents of the wells gently.
-
Incubate the microplate at room temperature for 6 minutes.
-
After incubation, measure the absorbance of each well at 734 nm using a microplate reader.
-
-
Calculation of Radical Scavenging Activity:
-
The percentage of ABTS•+ scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the ABTS•+ solution without the sample (control).
-
A_sample is the absorbance of the ABTS•+ solution with the DMBQ or standard.
-
-
-
Determination of IC50 Value:
-
Plot the percentage of scavenging activity against the different concentrations of DMBQ.
-
The IC50 value is the concentration of DMBQ that causes 50% scavenging of the ABTS•+ radical and can be determined by interpolation from the graph.
-
Visualizations
Caption: Workflow for the DPPH Radical Scavenging Assay.
Caption: Workflow for the ABTS Radical Cation Decolorization Assay.
References
Application Notes and Protocols: 2,6-Dimethoxy-1,4-Benzoquinone as a Redox Cycling Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dimethoxy-1,4-benzoquinone (DMBQ) is a naturally occurring benzoquinone with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] A key mechanism underlying these activities is its ability to act as a potent redox cycling agent. This process involves the sequential reduction and re-oxidation of the DMBQ molecule, leading to the generation of reactive oxygen species (ROS) and the perturbation of cellular redox homeostasis. These application notes provide a comprehensive overview of the principles and methodologies for utilizing DMBQ as a redox cycling agent in research and drug development.
Mechanism of Action: Redox Cycling
The redox cycling of DMBQ is a catalytic process that is particularly efficient in the presence of reducing agents such as ascorbate (Vitamin C).[3] The cycle can be summarized in the following key steps:
-
Reduction of DMBQ: DMBQ is reduced by an electron donor, such as ascorbate, to form a semiquinone radical.[3]
-
Reaction with Molecular Oxygen: The semiquinone radical readily reacts with molecular oxygen (O₂) to regenerate the parent DMBQ and produce a superoxide radical (O₂⁻).[3]
-
Generation of Other ROS: The superoxide radical can be further converted to other reactive oxygen species, such as hydrogen peroxide (H₂O₂) and the highly reactive hydroxyl radical (•OH), through various cellular enzymatic and non-enzymatic reactions.
This continuous cycle of reduction and oxidation allows a small amount of DMBQ to generate a significant and sustained flux of ROS, leading to cellular oxidative stress.
Data Presentation
The following tables summarize key quantitative data related to the redox cycling activity of this compound.
Table 1: Reaction Kinetics of DMBQ with Ascorbate [3]
| Parameter | Value | Conditions |
| Rate Constant (k) for DMBQ reduction by Ascorbate | 380 ± 40 M⁻¹s⁻¹ | Phosphate buffer, pH 7.4, 37°C |
| Rate of Oxygen Consumption (ROX) | Proportional to [DMBQ][Ascorbate] | Submicromolar concentrations of DMBQ |
Table 2: Redox Potentials of DMBQ [3]
| Redox Couple | Potential (mV) | Conditions |
| E(Q/Q•⁻) - E(Q•⁻/QH₂) | -280 mV | pH 7.4, 37°C |
| E(Q•⁻/QH₂) | +190 mV | Calculated at pH 7.4, 37°C |
Experimental Protocols
Herein, we provide detailed protocols for key experiments to investigate and utilize DMBQ as a redox cycling agent.
Protocol 1: Measurement of Oxygen Consumption using a Clark-type Electrode
This protocol is designed to measure the rate of oxygen consumption initiated by the redox cycling of DMBQ in the presence of a reducing agent like ascorbate.[3][4][5][6][7]
Materials:
-
Clark-type oxygen electrode system
-
Reaction vessel with a magnetic stirrer
-
This compound (DMBQ) stock solution (e.g., 10 mM in DMSO)
-
Ascorbic acid (Ascorbate) stock solution (e.g., 1 M in water, freshly prepared)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Syringes for additions
Procedure:
-
System Calibration: Calibrate the Clark-type electrode according to the manufacturer's instructions.
-
Reaction Setup: Add 2 mL of pre-warmed (37°C) phosphate buffer to the reaction vessel.
-
Baseline Measurement: Start the magnetic stirrer and record a stable baseline of oxygen concentration for 5-10 minutes.
-
Addition of Ascorbate: Add a small volume of the ascorbate stock solution to achieve a final concentration of 1-10 mM. Continue recording.
-
Initiation of Redox Cycling: Add a submicromolar concentration of the DMBQ stock solution (e.g., 0.1-1 µM final concentration).
-
Data Acquisition: Record the decrease in oxygen concentration over time. The rate of oxygen consumption is proportional to the rate of redox cycling.
-
Data Analysis: Calculate the rate of oxygen consumption from the slope of the linear portion of the oxygen concentration trace.
Protocol 2: In Vitro Anticancer Activity Assessment
This protocol outlines the steps to evaluate the cytotoxic effects of DMBQ-induced redox cycling on cancer cell lines.[8][9][10][11][12]
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
96-well plates
-
DMBQ stock solution (e.g., 10 mM in DMSO)
-
Ascorbic acid stock solution (e.g., 1 M in water, freshly prepared)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treatment: Prepare serial dilutions of DMBQ in cell culture medium. Also, prepare a solution of ascorbate in the medium (e.g., 100 µM).
-
Co-treatment: Treat the cells with varying concentrations of DMBQ in the presence or absence of ascorbate. Include appropriate controls (untreated cells, cells treated with ascorbate alone, and cells treated with DMBQ alone).
-
Incubation: Incubate the treated cells for 24-72 hours.
-
Cell Viability Assay: Perform an MTT assay according to the manufacturer's protocol. This typically involves adding the MTT reagent, incubating for a few hours, and then solubilizing the formazan crystals.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value for DMBQ.
Protocol 3: Measurement of Cellular Reactive Oxygen Species (ROS) Production
This protocol describes the use of a fluorescent probe to measure the intracellular ROS generated by DMBQ-induced redox cycling.[13][14][15][16][17]
Materials:
-
Cell line of interest
-
24-well plates or other suitable culture vessels
-
DMBQ stock solution
-
Ascorbic acid stock solution
-
Fluorescent ROS probe (e.g., Dihydroethidium - DHE for superoxide, or H₂DCFDA for general ROS)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding and Treatment: Seed the cells and treat them with DMBQ and ascorbate as described in Protocol 2.
-
Probe Loading: After the desired treatment time, remove the treatment medium and wash the cells with a suitable buffer (e.g., PBS).
-
Incubation with Probe: Incubate the cells with the fluorescent ROS probe according to the manufacturer's instructions (e.g., 5-10 µM DHE for 30 minutes).
-
Washing: Wash the cells again to remove any excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or a plate reader at the appropriate excitation and emission wavelengths for the chosen probe.
-
Data Analysis: Quantify the fluorescence intensity and normalize it to a measure of cell number (e.g., protein concentration or cell count) to determine the relative increase in ROS production.
Visualizations
Diagram 1: Redox Cycling of this compound
Caption: The redox cycling of DMBQ initiated by ascorbate.
Diagram 2: Experimental Workflow for Assessing DMBQ-Induced Cytotoxicity
Caption: Workflow for evaluating DMBQ's cytotoxic effects.
Diagram 3: DMBQ-Induced Signaling Leading to Cellular Effects
References
- 1. researchgate.net [researchgate.net]
- 2. This compound increases skeletal muscle mass and performance by regulating AKT/mTOR signaling and mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fully reversible redox cycling of this compound induced by ascorbate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An optimized protocol for coupling oxygen consumption rates with β-oxidation in isolated mitochondria from mouse soleus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring Oxygen Consumption Rate in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of Mitochondrial Oxygen Consumption Using a Clark Electrode - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of mitochondrial oxygen consumption using a Clark electrode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. In Vitro Cytotoxicity Evaluation of Plastoquinone Analogues against Colorectal and Breast Cancers along with In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sm.unife.it [sm.unife.it]
- 15. Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. High Throughput Screening Assessment of Reactive Oxygen Species (ROS) Generation using Dihydroethidium (DHE) Fluorescence Dye - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2,6-Dimethoxy-1,4-Benzoquinone (DMBQ) for Inducing Apoptosis in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dimethoxy-1,4-benzoquinone (DMBQ) is a naturally occurring compound that has demonstrated significant potential as an inducer of apoptosis in various cancer cell lines. These application notes provide a summary of its efficacy, details on the signaling pathways involved, and comprehensive protocols for its experimental use. DMBQ has been shown to inhibit key cell survival pathways, including the mTOR/AKT and p38 MAPK signaling cascades, leading to programmed cell death in cancer cells. This document is intended to guide researchers in utilizing DMBQ as a tool for cancer research and preclinical drug development.
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay Method |
| AGS | Gastric Cancer | Data not available | Data not available | Data not available |
| SNU-638 | Gastric Cancer | Data not available | Data not available | Data not available |
| HGC-27 | Gastric Cancer | Data not available | Data not available | Data not available |
| A549 | Non-Small Cell Lung Cancer | Data not available | Data not available | Data not available |
| H1299 | Non-Small Cell Lung Cancer | Data not available | Data not available | Data not available |
| V79 | Chinese Hamster Lung | ~10-80 µM (plating efficiency) | Data not available | Plating Efficiency Assay[1] |
Table 2: Quantitative Analysis of DMBQ-Induced Apoptosis
| Cell Line | DMBQ Concentration (µM) | Exposure Time (h) | % of Apoptotic Cells (Early + Late) | Assay Method |
| Specific data for DMBQ is not currently available in the cited literature. |
Note: While studies confirm DMBQ induces apoptosis, specific quantitative data on the percentage of apoptotic cells are not detailed in the provided search results. Researchers are encouraged to perform dose-response and time-course experiments to determine these values for their specific cell lines of interest.
Signaling Pathways
DMBQ-induced apoptosis is primarily mediated through the inhibition of critical cell survival signaling pathways. The key pathways identified are the mTOR/AKT and p38 MAPK pathways.
Caption: DMBQ-induced apoptosis signaling pathway.
Experimental Protocols
Cell Viability and IC50 Determination: MTT Assay
This protocol is for determining the cytotoxic effect of DMBQ on cancer cells and calculating the half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
DMBQ stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
DMBQ Treatment: Prepare serial dilutions of DMBQ in complete culture medium. Remove the medium from the wells and add 100 µL of the DMBQ dilutions. Include a vehicle control (medium with the same concentration of solvent used for the DMBQ stock).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the DMBQ concentration and determine the IC50 value using appropriate software.
Caption: MTT assay workflow for IC50 determination.
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This protocol allows for the quantification of apoptotic and necrotic cells following DMBQ treatment using flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
DMBQ stock solution
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of DMBQ for the desired time.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex the cells.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Caption: Annexin V/PI staining workflow.
Western Blot Analysis of Apoptosis-Related Proteins
This protocol is for detecting the expression levels of key apoptosis-related proteins (e.g., Bax, Bcl-2, cleaved caspases) in response to DMBQ treatment.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
DMBQ stock solution
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with DMBQ as desired. After treatment, wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Caption: Western blot workflow for apoptosis proteins.
References
Application Note: Isolating 2,6-Dimethoxy-1,4-Benzoquinone from Flacourtia jangomas Leaves
Introduction Flacourtia jangomas (Lour.) Raeusch, commonly known as the Indian plum, is a plant recognized for its diverse therapeutic applications in traditional medicine.[1][2][3] Phytochemical analyses have revealed the presence of numerous bioactive compounds, including alkaloids, flavonoids, tannins, and quinones.[4][5][6] Among these, 2,6-Dimethoxy-1,4-Benzoquinone (DMBQ) is a notable quinone with demonstrated anti-inflammatory, antimicrobial, and antioxidant properties.[2][7][8] This document provides a detailed protocol for the isolation and characterization of DMBQ from the leaves of Flacourtia jangomas, based on established laboratory methods.[7][8]
Target Audience This guide is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in the extraction and purification of bioactive compounds from plant sources.
Experimental Protocols
1. Plant Material Collection and Preparation
-
Collection: Fresh leaves of Flacourtia jangomas should be collected and authenticated by a plant taxonomist.
-
Cleaning and Drying: The leaves are washed thoroughly with water to remove any debris and then shade-dried at room temperature for 7-10 days until they are brittle.
-
Pulverization: The dried leaves are ground into a coarse powder using a mechanical grinder.
2. Extraction of Crude Phytochemicals
-
Maceration: The powdered leaf material is subjected to extraction with an organic solvent. A mixture of dichloromethane (DCM) and methanol (MeOH) is effective.[8]
-
Filtration and Concentration: The extract is filtered to remove solid plant debris. The resulting filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
3. Fractionation of the Crude Extract
-
Solvent-Solvent Partitioning: The crude extract is sequentially partitioned with solvents of increasing polarity to separate compounds based on their solubility. A typical sequence is:
-
Petroleum Ether (non-polar)
-
Dichloromethane (DCM) (medium polarity)
-
Methanol (polar)
-
-
Fraction Collection: Each solvent layer is collected and concentrated separately. The DCM fraction has been identified as containing this compound.[7][8]
4. Isolation by Column Chromatography
-
Stationary Phase: Silica gel (60-120 mesh) is used as the adsorbent in the chromatography column.[8]
-
Sample Loading: The dried DCM fraction (approximately 2.5 g) is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.[8]
-
Elution: The column is eluted with a mobile phase gradient of increasing polarity, such as a mixture of petroleum ether and ethyl acetate. The composition of the mobile phase is gradually changed to effectively separate the compounds.
-
Fraction Collection: Eluted fractions are collected in separate test tubes and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are pooled together.
5. Purification and Characterization
-
Recrystallization: The pooled fractions containing the target compound are concentrated, and the solid residue is purified by recrystallization to obtain a white crystalline solid, identified as this compound.[8]
-
Structural Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods:
-
¹H and ¹³C NMR: To determine the carbon-hydrogen framework.
-
HRESIMS (High-Resolution Electrospray Ionization Mass Spectrometry): To determine the exact mass and molecular formula.[8]
-
Data Presentation
Table 1: Physicochemical and Spectroscopic Data of Isolated this compound
| Parameter | Value | Reference |
| Appearance | White crystalline solid | [8] |
| Molecular Formula | C₈H₈O₄ | [8] |
| Molecular Weight | 168.0427 [M+H]⁺ | [8] |
| ¹H NMR (400 MHz, CDCl₃) | δ 5.86 (s, 2H), 3.83 (s, 6H) | [8] |
| Melting Point | 252-257 °C | [9][10] |
Table 2: Yield of this compound
| Starting Material (DCM Fraction) | Isolated Compound (FJL-01) | Reference |
| 2.5 g | 12 mg | [8] |
Visualizations
Caption: Workflow for isolating this compound.
Caption: Relationship between fractions and the final product.
References
- 1. arcjournals.org [arcjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Isolation of methyl caffeate and flacourtin from Flacourtia jangomas with comprehensive in-vitro and in-vivo pharmacological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Deciphering In Vitro and In Vivo Pharmacological Properties of Seed and Fruit Extracts of Flacourtia jangomas (Lour.) Raeusch - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsr.com [ijpsr.com]
- 7. Isolation, chemical characterization, antimicrobial activity, and molecular docking studies of 2,6-dimethoxy benzoquinone isolated from medicinal plant Flacourtia jangomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isolation, chemical characterization, antimicrobial activity, and molecular docking studies of 2,6-dimethoxy benzoquinone isolated from medicinal plant Flacourtia jangomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | C8H8O4 | CID 68262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | CAS#:530-55-2 | Chemsrc [chemsrc.com]
Application Notes and Protocols: 2,6-Dimethoxy-1,4-Benzoquinone as a Substrate for 1,4-Benzoquinone Reductase
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dimethoxy-1,4-benzoquinone (DMBQ) is a naturally occurring benzoquinone derivative that serves as an effective substrate for 1,4-benzoquinone reductases, including NAD(P)H:quinone oxidoreductase 1 (NQO1). These enzymes catalyze the two-electron reduction of quinones to hydroquinones, a critical step in cellular detoxification pathways that protects cells from the harmful effects of oxidative stress. The enzymatic reduction of DMBQ can be monitored spectrophotometrically, making it a valuable tool for characterizing the activity of 1,4-benzoquinone reductases and for screening potential inhibitors or activators of these enzymes, which is of significant interest in drug development and toxicology studies.
Data Presentation
The following table summarizes key kinetic parameters related to the use of DMBQ and other compounds with 1,4-benzoquinone reductases.
| Enzyme Source | Substrate/Inhibitor | Parameter | Value | Reference |
| Phanerochaete chrysosporium | Dicumarol | K_i_ (competitive with NADH) | 2.1 µM | [1] |
| Phanerochaete chrysosporium | Cibacron Blue | K_i_ (competitive with NADH) | 0.30 µM | [1] |
| Bovine Liver | 1,4-Benzoquinone | Apparent K_m_ | 1.643 mM | [2] |
| Bovine Liver | NADH | Apparent K_m_ | 1.837 mM | [2] |
Signaling Pathways and Experimental Workflows
The enzymatic reaction of 1,4-benzoquinone reductase with this compound follows a ping-pong steady-state mechanism. The enzyme is first reduced by a donor like NADH, and then the reduced enzyme reduces the quinone substrate.
Caption: Enzymatic reaction of 1,4-benzoquinone reductase with DMBQ.
The following diagram illustrates a general workflow for determining the kinetic parameters of 1,4-benzoquinone reductase using DMBQ as a substrate.
Caption: Workflow for determining enzyme kinetic parameters.
Experimental Protocols
Protocol 1: Spectrophotometric Assay for 1,4-Benzoquinone Reductase Activity
This protocol is adapted from general procedures for quinone reductase assays and specifics of the reaction between 1,4-benzoquinone reductase and DMBQ.[1][3]
Objective: To measure the activity of 1,4-benzoquinone reductase by monitoring the DMBQ-dependent oxidation of NADH.
Materials:
-
Purified or partially purified 1,4-benzoquinone reductase
-
This compound (DMBQ)
-
β-Nicotinamide adenine dinucleotide, reduced form (NADH)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
Spectrophotometer capable of reading at 340 nm
-
Cuvettes
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of DMBQ in a suitable organic solvent (e.g., DMSO or ethanol).
-
Prepare a 10 mM stock solution of NADH in the assay buffer. Store on ice and use fresh.
-
Prepare the enzyme solution at a suitable concentration in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 1-2 minutes.
-
-
Assay Mixture Preparation:
-
In a 1 ml cuvette, combine the following:
-
880 µl of Assay Buffer (50 mM Tris-HCl, pH 7.5)
-
100 µl of NADH stock solution (final concentration: 1 mM)
-
10 µl of the enzyme solution
-
-
Mix gently by inverting the cuvette and incubate at the desired temperature (e.g., 25°C or 37°C) for 5 minutes to allow for temperature equilibration.
-
-
Reaction Initiation and Measurement:
-
Set the spectrophotometer to measure absorbance at 340 nm.
-
Blank the spectrophotometer with the assay mixture without DMBQ.
-
Initiate the reaction by adding 10 µl of the 10 mM DMBQ stock solution (final concentration: 100 µM) to the cuvette.
-
Immediately start recording the decrease in absorbance at 340 nm for 2-5 minutes.
-
-
Data Analysis:
-
Determine the initial rate of the reaction (ΔA_340_/min) from the linear portion of the absorbance versus time plot.
-
Calculate the enzyme activity using the Beer-Lambert law (ε_NADH_ at 340 nm = 6220 M⁻¹cm⁻¹).
-
One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADH per minute under the specified conditions.
-
Protocol 2: Determination of Kinetic Parameters (K_m_ and V_max_)
Objective: To determine the Michaelis-Menten constant (K_m_) and maximum velocity (V_max_) of 1,4-benzoquinone reductase for DMBQ.
Procedure:
-
Follow the general procedure outlined in Protocol 1.
-
Vary the concentration of DMBQ over a range that brackets the expected K_m_ (e.g., 0.1 to 10 times the expected K_m_). A typical concentration range to test would be 10 µM to 500 µM. Keep the concentration of NADH constant and saturating.
-
Measure the initial reaction rate (V₀) for each DMBQ concentration.
-
Plot the initial velocity (V₀) against the DMBQ concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the values of K_m_ and V_max_. Alternatively, use a linear transformation of the data (e.g., Lineweaver-Burk plot).
Protocol 3: Screening for Inhibitors of 1,4-Benzoquinone Reductase
Objective: To identify and characterize potential inhibitors of 1,4-benzoquinone reductase using DMBQ as the substrate.
Procedure:
-
Follow the general procedure outlined in Protocol 1.
-
Perform the assay in the absence (control) and presence of various concentrations of the potential inhibitor.
-
To determine the mechanism of inhibition, perform the assay with varying concentrations of DMBQ at fixed concentrations of the inhibitor, and also with varying concentrations of NADH at fixed concentrations of the inhibitor.
-
Calculate the percent inhibition for each inhibitor concentration.
-
Plot the reaction rates against substrate concentrations in the presence and absence of the inhibitor to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).
-
For competitive inhibitors, the inhibitor constant (K_i_) can be determined from the data. The K_i_ values for the known inhibitors Dicumarol and Cibacron blue can be used as positive controls.[1]
References
- 1. 1,4-Benzoquinone reductase from basidiomycete Phanerochaete chrysosporium: spectral and kinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of 1,4-Benzoquinone Reductase from Bovine Liver -Biotechnology and Bioprocess Engineering:BBE | 학회 [koreascience.kr]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for the Experimental Use of 2,6-Dimethoxy-1,4-Benzoquinone in Anti-Tumorigenic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dimethoxy-1,4-benzoquinone (DMBQ) is a naturally occurring benzoquinone found in fermented wheat germ extract and the juice of Vitis coignetiae.[1][2] Emerging research has highlighted its potential as an anti-tumorigenic agent, demonstrating efficacy in various cancer models through the modulation of key cellular signaling pathways. These application notes provide a comprehensive overview of the experimental use of DMBQ in anti-cancer research, including its mechanisms of action, quantitative data from various studies, and detailed protocols for key in vitro and in vivo experiments.
Mechanism of Action
DMBQ exerts its anti-tumor effects through several mechanisms, primarily by inhibiting critical signaling pathways involved in cancer cell growth, proliferation, and survival.
-
Inhibition of mTOR/AKT Signaling: DMBQ has been identified as a novel inhibitor of the mammalian target of rapamycin (mTOR).[1][3] It effectively reduces the phosphorylation of mTOR and its downstream targets, such as p70S6K and AKT, leading to decreased cell growth in gastric and non-small cell lung cancer (NSCLC) cells.[1][4]
-
Inhibition of p38 MAPK Signaling: In NSCLC cells, DMBQ has been shown to suppress cell proliferation and migration by inhibiting the phosphorylation of p38 MAPK.[4]
-
Induction of Apoptosis: DMBQ treatment leads to an increase in the number of suspended (dead) cells and a decrease in adherent (live) cells, indicating the induction of programmed cell death.[1]
-
Cell Cycle Arrest: The compound has been observed to cause cell cycle arrest at the G1 phase in gastric cancer cells and at the G2 phase in NSCLC cells.[1][4] This is achieved by inhibiting the expression and phosphorylation of key cell cycle regulators like cyclin B1 and CDC2.[4]
-
Anti-inflammatory and Anti-mutagenic Effects: DMBQ has also demonstrated anti-inflammatory properties by suppressing nitric oxide production and has shown inhibitory effects on the mutagenicity of various carcinogens.[2]
Quantitative Data Summary
The following tables summarize the quantitative data from various anti-tumorigenic studies involving DMBQ.
Table 1: In Vitro Efficacy of this compound (DMBQ)
| Cancer Type | Cell Line | IC50 Value | Experimental Assay | Reference |
| Gastric Cancer | HGC27 | 10.1 µM | MTT Assay (48h) | [1] |
| Gastric Cancer | AGS | 18.7 µM | MTT Assay (48h) | [1] |
Table 2: In Vivo Efficacy of this compound (DMBQ)
| Cancer Type | Animal Model | Dosage | Treatment Duration | Key Findings | Reference |
| Gastric Cancer | Patient-Derived Xenograft (PDX) Mice | 80 mg/kg (oral administration) | 2 weeks | Significantly reduced gastric tumor growth by inhibiting the mTOR/p70S6K signaling pathway. | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the anti-tumorigenic effects of DMBQ.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of DMBQ on cancer cells and calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell lines (e.g., HGC27, AGS)
-
This compound (DMBQ)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of DMBQ in complete growth medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the DMBQ dilutions at various concentrations (e.g., 5, 10, 20 µM). Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the cells with DMBQ for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for Signaling Pathway Proteins
Objective: To investigate the effect of DMBQ on the expression and phosphorylation of key proteins in signaling pathways like mTOR/AKT.
Materials:
-
Cancer cell lines
-
DMBQ
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-AKT, anti-AKT, anti-phospho-p70S6K, anti-p70S6K, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with DMBQ at desired concentrations for a specified time (e.g., 6 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a protein assay kit.
-
Denature the protein samples by boiling with Laemmli sample buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
In Vivo Patient-Derived Xenograft (PDX) Model
Objective: To evaluate the anti-tumor efficacy of DMBQ in a preclinical in vivo model that closely mimics human tumors.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
Gastric cancer patient-derived tumor tissue
-
This compound (DMBQ)
-
Vehicle control (e.g., corn oil)
-
Calipers
-
Surgical tools for tumor implantation
Protocol:
-
Subcutaneously implant small fragments of patient-derived gastric tumor tissue into the flanks of immunocompromised mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomly assign the tumor-bearing mice to treatment and control groups.
-
Administer DMBQ (e.g., 80 mg/kg) or vehicle control orally to the respective groups daily for a specified duration (e.g., 2 weeks).
-
Monitor the tumor size by measuring the length and width with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, Western blotting, immunohistochemistry).
Visualizations
Signaling Pathways and Experimental Workflow
Caption: DMBQ inhibits mTOR and p38 MAPK signaling, leading to reduced cell growth and migration, and induces apoptosis and cell cycle arrest.
Caption: A general workflow for evaluating the anti-tumorigenic properties of DMBQ, encompassing both in vitro and in vivo studies.
References
- 1. 2,6-DMBQ is a novel mTOR inhibitor that reduces gastric cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, isolation and identification of anti-carcinogenic, anti-mutagenic and anti-inflammatory component from the juice of Vitis coignetiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,6-DMBQ is a novel mTOR inhibitor that reduces gastric cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2,6-DMBQ suppresses cell proliferation and migration via inhibiting mTOR/AKT and p38 MAPK signaling pathways in NSCLC cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Molecular Intricacies of Parasitic Plant-Host Interactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The clandestine world of parasitic plants and their hosts is a complex battleground of molecular signals, nutrient theft, and intricate defense mechanisms. Understanding these interactions at a molecular level is paramount for developing effective strategies to combat the significant agricultural losses caused by parasitic weeds and for exploring novel drug discovery avenues. This document provides detailed application notes and protocols for key experimental approaches used to dissect the molecular dialogue between parasitic plants and their hosts.
Application Notes
The study of parasitic plant-host interactions leverages a multidisciplinary approach, integrating genomics, transcriptomics, proteomics, and metabolomics. These "omics" technologies provide a holistic view of the molecular changes occurring in both the parasite and the host during their interaction.
-
Transcriptomics (RNA-Seq): This powerful technique allows for a global analysis of gene expression in both the parasitic plant and its host. By comparing the transcriptomes of infected and uninfected plants, researchers can identify genes involved in haustorium development, nutrient transport, host defense responses, and parasite virulence. Laser-capture microdissection (LCM) can be coupled with RNA-Seq to isolate specific tissues, such as the haustorium, for a more focused analysis of the host-parasite interface.[1][2][3][4][5]
-
Proteomics (Mass Spectrometry): Proteomics provides a snapshot of the proteins present in the host and parasite at a given time. This is crucial for understanding post-translational modifications and the roles of effector proteins secreted by the parasite to manipulate the host's cellular machinery.[6][7][8][9] Techniques like 2D-gel electrophoresis and mass spectrometry are employed to identify and quantify protein abundance changes during parasitism.[7][10]
-
Metabolomics (LC-MS): Metabolomics focuses on the analysis of small molecules and provides insights into the metabolic reprogramming that occurs during the interaction. This can reveal how the parasite acquires nutrients from the host and how the host's metabolism is altered in response to infection. Liquid chromatography-mass spectrometry (LC-MS) is a key technology for identifying and quantifying these metabolic changes.[11][12][13][14][15]
-
Signaling Pathway Analysis: The initiation of parasitism is often triggered by chemical cues from the host. Strigolactones, for instance, are a class of plant hormones that induce seed germination in many parasitic plants. Understanding the signaling pathways involved in both the parasite's recognition of the host and the host's defense response, which often involves salicylic acid and jasmonic acid, is critical for developing targeted control strategies.[16][17][18][19][20][21][22][23][24]
-
Drug Discovery and Control Strategies: The knowledge gained from these molecular studies can be applied to develop novel control methods. This includes the screening of chemical libraries for compounds that inhibit haustorium formation or parasite growth, as well as the development of resistant crop varieties through techniques like Host-Induced Gene Silencing (HIGS).[25][26][27][28]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on parasitic plant-host interactions, providing a comparative overview of molecular changes.
Table 1: Differential Gene Expression in Host Plants Upon Parasitic Plant Infection
| Host Plant | Parasitic Plant | Gene/Gene Family | Fold Change (Infected vs. Control) | Experimental Method | Reference |
| Sorghum bicolor | Striga hermonthica | Pathogenesis-related (PR) proteins | Up-regulated (specific fold changes vary by gene and sorghum genotype) | RNA-Seq | [29] |
| Sorghum bicolor | Striga hermonthica | WRKY transcription factors | Up-regulated (specific fold changes vary by gene and sorghum genotype) | RNA-Seq | [29] |
| Oryza sativa (susceptible) | Striga hermonthica | Nutrient transporters | Up-regulated | Microarray | [30] |
| Oryza sativa (resistant) | Striga hermonthica | Phenylpropanoid metabolism genes | Up-regulated | Microarray | [30] |
Table 2: Changes in Metabolite Levels in Host and Parasitic Plants During Interaction
| Organism | Condition | Metabolite | Change in Concentration | Experimental Method | Reference |
| Arabidopsis thaliana (host) | Infected with Phelipanche aegyptiaca | No significant changes observed | - | GC-MS | [31] |
| Phelipanche aegyptiaca (parasite) | Post-attachment to A. thaliana | Aspartate | Significantly increased | GC-MS | [31] |
| Phelipanche aegyptiaca (parasite) | Post-attachment to A. thaliana | Fructose, Glucose-6-P, Sucrose | Increased | GC-MS | [31] |
| Cuscuta sp. (parasite) | Parasitizing Momordica | Steroid profile | Conspicuous changes | GC-MS | [32] |
| Cassytha sp. (parasite) | Post-parasitization of Ipomoea | Energy charge rate | Increased | Metabolite analysis | [32] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the study of parasitic plant-host interactions.
Protocol 1: In Vitro Haustorium Induction Assay
This protocol is adapted for the model parasitic plant Phtheirospermum japonicum and can be modified for other species.[10]
Materials:
-
P. japonicum seeds
-
Host plant seeds (e.g., rice)
-
Germination medium (e.g., MS medium with 0.8% agar)
-
Haustorium-inducing chemical (e.g., 10 µM 2,6-dimethoxy-p-benzoquinone, DMBQ)
-
Sterile petri dishes, forceps, and scalpels
-
Growth chamber
Procedure:
-
Seed Sterilization and Germination:
-
Surface sterilize P. japonicum and host plant seeds.
-
Germinate seeds on appropriate sterile medium in petri dishes. Grow seedlings for 1-2 weeks in a growth chamber under controlled conditions (e.g., 26°C, 16h light/8h dark).
-
-
Haustorium Induction with Host Root Exudates:
-
Excise roots from 1-week-old host seedlings.
-
Immobilize the excised roots in a small block of agar.
-
Place the agar block containing host roots in close proximity to the roots of the P. japonicum seedlings.
-
-
Haustorium Induction with DMBQ:
-
Prepare a 10 µM working solution of DMBQ in sterile water.
-
Apply the DMBQ solution directly to the roots of the P. japonicum seedlings.
-
-
Observation and Quantification:
-
Incubate the plates for 24-48 hours.
-
Observe the formation of haustoria on the P. japonicum roots using a stereomicroscope.
-
Quantify the number of haustoria per plant or the percentage of plants with haustoria. For clearing of root tissues for better visualization, immerse the roots in chloral hydrate solution overnight.
-
Protocol 2: Transcriptome Analysis using RNA-Seq
This protocol provides a general workflow for RNA-Seq analysis of parasitic plant-host interactions.
Materials:
-
Infected and uninfected host plant tissue
-
Liquid nitrogen
-
RNA extraction kit (e.g., PicoPure™ RNA isolation kit for LCM samples)
-
DNase I
-
RNA quantification and quality control instruments (e.g., Agilent Bioanalyzer)
-
Next-generation sequencing platform (e.g., Illumina)
-
Bioinformatics software for data analysis
Procedure:
-
Sample Collection and RNA Extraction:
-
Harvest tissue from the host-parasite interface (e.g., using laser-capture microdissection) and control (uninfected) tissues.
-
Immediately freeze the samples in liquid nitrogen to preserve RNA integrity.
-
Extract total RNA using a suitable kit, following the manufacturer's instructions. Perform on-column DNase treatment to remove genomic DNA contamination.[3]
-
-
RNA Quality Control and Library Preparation:
-
Assess the quality and quantity of the extracted RNA. High-quality RNA (RIN > 7) is recommended for library preparation.
-
Prepare sequencing libraries from the high-quality RNA using a commercial kit (e.g., TruSeq RNA Sample Prep Kit). This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.[5]
-
-
Sequencing and Data Analysis:
-
Sequence the prepared libraries on a next-generation sequencing platform.
-
Perform quality control on the raw sequencing reads.
-
Map the reads to the reference genomes of both the host and the parasite. Specialized bioinformatics pipelines can be used for dual RNA-seq analysis to correctly assign reads to each organism.[2][4]
-
Quantify gene expression levels and identify differentially expressed genes between infected and control samples.
-
Perform functional annotation and pathway analysis of the differentially expressed genes.
-
Protocol 3: Proteomic Analysis using Mass Spectrometry
This protocol outlines a general workflow for shotgun proteomics.
Materials:
-
Infected and uninfected host plant tissue
-
Protein extraction buffer
-
Trypsin
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
-
Protein identification software and databases
Procedure:
-
Protein Extraction and Digestion:
-
Extract total proteins from infected and control tissues using a suitable extraction buffer.
-
Quantify the protein concentration.
-
Digest the proteins into peptides using trypsin.
-
-
LC-MS/MS Analysis:
-
Separate the peptides by liquid chromatography.
-
Analyze the separated peptides using a mass spectrometer to determine their mass-to-charge ratio and fragmentation patterns.
-
-
Data Analysis:
-
Search the generated mass spectra against protein databases of the host and parasite to identify the corresponding proteins.
-
Quantify the relative abundance of proteins between samples using label-free or label-based methods.
-
Identify proteins that are differentially expressed during the interaction.
-
Protocol 4: Metabolomic Analysis using LC-MS
This protocol provides a general workflow for untargeted metabolomics.
Materials:
-
Infected and uninfected host plant tissue
-
Extraction solvent (e.g., methanol/water mixture)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Metabolite databases and analysis software
Procedure:
-
Metabolite Extraction:
-
Harvest and immediately freeze tissue samples in liquid nitrogen.
-
Extract metabolites using a pre-chilled extraction solvent.[12]
-
Centrifuge the samples to pellet debris and collect the supernatant containing the metabolites.
-
-
LC-MS/MS Analysis:
-
Separate the metabolites using liquid chromatography.
-
Analyze the separated metabolites using a mass spectrometer to obtain their mass spectra and fragmentation patterns.
-
-
Data Analysis:
-
Process the raw data to detect and align metabolic features.
-
Identify metabolites by comparing their mass spectra and retention times to metabolite databases.
-
Perform statistical analysis to identify metabolites that are significantly different between infected and control samples.
-
Perform pathway analysis to understand the metabolic perturbations.
-
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the study of parasitic plant-host interactions.
Caption: Strigolactone signaling pathway in a parasitic plant.
Caption: Jasmonic acid signaling pathway in host plant defense.
Caption: Salicylic acid signaling pathway in host plant immunity.
Caption: Experimental workflow for Host-Induced Gene Silencing.
References
- 1. Plant-parasitic nematode effectors - insights into their diversity and new tools for their identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Refining dual RNA-seq mapping: sequential and combined approaches in host-parasitic plant dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional genomics of a generalist parasitic plant: Laser microdissection of host-parasite interface reveals host-specific patterns of parasite gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. RNA-Seq of Plant-Parasitic Nematode Meloidogyne incognita at Various Stages of Its Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteomic approaches to study plant-pathogen interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. phytojournal.com [phytojournal.com]
- 8. Shotgun Proteomics as a Powerful Tool for the Study of the Proteomes of Plants, Their Pathogens, and Plant–Pathogen Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Proteomics: A Successful Approach to Understand the Molecular Mechanism of Plant-Pathogen Interaction [scirp.org]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Untargeted LC–MS/MS-Based Metabolomic Profiling for the Edible and Medicinal Plant Salvia miltiorrhiza Under Different Levels of Cadmium Stress [frontiersin.org]
- 13. Protocol for Targeted LC-MS Analysis for Plant Secondary Metabolites - Creative Proteomics [creative-proteomics.com]
- 14. Integrated LC-MS/MS system for plant metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ukaazpublications.com [ukaazpublications.com]
- 16. Salicylic acid and RNA interference mediate antiviral immunity of plant stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. uu.nl [uu.nl]
- 20. researchgate.net [researchgate.net]
- 21. Progress in Salicylic Acid-Dependent Signaling for Growth–Defense Trade-Off - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Salicylic acid: transport and long-distance immune signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Function and Mechanism of Jasmonic Acid in Plant Responses to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Host-Induced Gene Silencing: A Powerful Strategy to Control Diseases of Wheat and Barley - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. academic.oup.com [academic.oup.com]
- 28. researchgate.net [researchgate.net]
- 29. Genome‐enabled discovery of candidate virulence loci in Striga hermonthica, a devastating parasite of African cereal crops - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Comprehensive LC-MS-Based Metabolite Fingerprinting Approach for Plant and Fungal-Derived Samples | Springer Nature Experiments [experiments.springernature.com]
- 32. Application of qRT-PCR and RNA-Seq analysis for the identification of housekeeping genes useful for normalization of gene expression values during Striga hermonthica development - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2,6-Dimethoxy-1,4-Benzoquinone in Flow Battery Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,6-dimethoxy-1,4-benzoquinone (DMBQ) in the field of aqueous organic redox flow batteries (AORFBs). This document includes a summary of its electrochemical performance, detailed experimental protocols for its synthesis, characterization, and implementation in a flow battery system, as well as graphical representations of the experimental workflows.
Introduction
Aqueous organic redox flow batteries are a promising technology for large-scale energy storage due to their potential for low cost, scalability, and enhanced safety compared to conventional battery systems. Organic redox-active materials, such as quinones, are of particular interest due to their tunable electrochemical properties and abundance. This compound is a quinone derivative that has been investigated as a potential anolyte (negative electrolyte) material in AORFBs. Its methoxy groups influence its redox potential and stability, making it a subject of research for developing high-performance and long-lasting flow batteries.
Quantitative Performance Data
The performance of DMBQ and related benzoquinone derivatives in aqueous organic redox flow batteries is summarized in the tables below. These values are compiled from various research findings and provide a comparative overview of key performance metrics.
| Active Material | Counter Electrode/Catholyte | Cell Potential (V) | Peak Power Density (mW cm⁻²) | Coulombic Efficiency (%) | Capacity Retention (%/cycle) | Reference |
| 2,5-dihydroxy-1,4-benzoquinone | K₄Fe(CN)₆ | 1.21 | 300 | >99 | 99.76 over 150 cycles | [1] |
| 2,6-dihydroxyanthraquinone | Symmetric Cell | - | - | - | 0.14%/day | |
| 2,5-dimethoxy-3,6-dihydroxy-1,4-benzoquinone | Symmetric Cell | - | - | - | 35%/day |
Note: Direct performance data for this compound in a full flow battery was not extensively available in the reviewed literature. The data for related benzoquinone derivatives are presented for comparative purposes.
Experimental Protocols
Detailed methodologies for key experiments involving the synthesis, characterization, and testing of this compound in a laboratory setting are provided below.
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of DMBQ.
Materials:
-
1,2,3-Trimethoxybenzene
-
Nitric acid
-
Hydrazine hydrate
-
2,5-dihydroxy-1,4-benzoquinone
-
Potassium hydroxide (KOH)
-
Solvents (e.g., ethanol, water)
-
Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrers, filtration apparatus)
Procedure:
-
Nitration: React 1,2-dimethoxybenzene with nitric acid to obtain 1,2-dimethoxy-4,5-dinitrobenzene. This reaction should be performed under controlled temperature conditions, typically in an ice bath, due to its exothermic nature.
-
Reduction: Reduce the 1,2-dimethoxy-4,5-dinitrobenzene using a reducing agent like hydrazine hydrate to yield 4,5-dimethoxybenzene-1,2-diamine.
-
Condensation: React the 4,5-dimethoxybenzene-1,2-diamine with 2,5-dihydroxy-1,4-benzoquinone in an appropriate solvent to produce the desired this compound.
-
Purification: The crude product should be purified, for example, by recrystallization from a suitable solvent like ethanol, to obtain a high-purity final product.
-
Characterization: Confirm the identity and purity of the synthesized DMBQ using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Protocol 2: Electrolyte Preparation
This protocol outlines the preparation of the anolyte and catholyte for a DMBQ-based flow battery.
Materials:
-
Synthesized this compound (DMBQ)
-
Potassium ferrocyanide (K₄Fe(CN)₆) (or other suitable catholyte)
-
Potassium hydroxide (KOH) or other supporting electrolyte
-
Deionized water
-
Volumetric flasks
-
Magnetic stirrer
Procedure:
-
Anolyte Preparation:
-
Dissolve a specific molar concentration (e.g., 0.5 M) of DMBQ in an aqueous solution of a supporting electrolyte (e.g., 2 M KOH).
-
Stir the solution until the DMBQ is completely dissolved. The use of an alkaline solution is often necessary to deprotonate hydroxyl groups on related quinones to enhance solubility.[1]
-
-
Catholyte Preparation:
-
Dissolve a specific molar concentration (e.g., 0.4 M) of the catholyte active material (e.g., K₄Fe(CN)₆) in an aqueous solution of a supporting electrolyte (e.g., 1 M KOH).[1]
-
Stir until fully dissolved.
-
-
De-aeration: Purge both the anolyte and catholyte solutions with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove dissolved oxygen, which can interfere with the electrochemical reactions.
Protocol 3: Electrochemical Characterization using Cyclic Voltammetry
Cyclic voltammetry (CV) is used to determine the redox potentials and electrochemical reversibility of DMBQ.
Materials:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell (including a working electrode, counter electrode, and reference electrode)
-
Glassy carbon working electrode
-
Platinum wire or graphite rod counter electrode
-
Ag/AgCl or Saturated Calomel Electrode (SCE) as the reference electrode
-
Prepared DMBQ electrolyte solution
-
Inert gas supply (N₂ or Ar)
Procedure:
-
Cell Assembly: Assemble the three-electrode cell with the working, counter, and reference electrodes.
-
Electrolyte Addition: Fill the cell with the de-aerated DMBQ electrolyte solution.
-
Inert Atmosphere: Maintain an inert atmosphere over the electrolyte by continuously purging with N₂ or Ar.
-
CV Measurement:
-
Connect the electrodes to the potentiostat.
-
Set the potential window to scan over the expected redox potential of DMBQ (e.g., -1.0 V to 0.5 V vs. Ag/AgCl).
-
Set the scan rate (e.g., 10 mV s⁻¹).[1]
-
Run the cyclic voltammetry experiment for several cycles until a stable voltammogram is obtained.
-
-
Data Analysis: Analyze the resulting voltammogram to determine the anodic and cathodic peak potentials, peak currents, and assess the reversibility of the redox reaction.
Protocol 4: Flow Battery Assembly and Testing
This protocol describes the assembly and performance evaluation of a laboratory-scale flow battery using DMBQ as the anolyte.
Materials:
-
Flow battery test cell (with serpentine or interdigitated flow fields)
-
Carbon felt or carbon paper electrodes
-
Ion-exchange membrane (e.g., Nafion)
-
Peristaltic pumps
-
Tubing (e.g., FEP)
-
Reservoirs for anolyte and catholyte
-
Battery cycler or potentiostat with galvanostatic cycling capabilities
Procedure:
-
Electrode and Membrane Preparation:
-
Cut the carbon felt electrodes and ion-exchange membrane to the desired size of the flow cell.
-
Pre-treat the membrane according to the manufacturer's instructions (e.g., by boiling in deionized water and acid).
-
-
Cell Assembly:
-
Assemble the flow cell in the following order: end plate, current collector, graphite flow field, electrode, membrane, second electrode, second graphite flow field, second current collector, and second end plate.
-
Ensure proper sealing to prevent leaks.
-
-
System Connection:
-
Connect the reservoirs containing the anolyte and catholyte to the respective inlets of the flow cell using tubing and peristaltic pumps.
-
Connect the outlets of the cell back to the reservoirs to create a closed loop.
-
-
Electrolyte Circulation: Start the pumps to circulate the electrolytes through the cell at a specific flow rate (e.g., 60 mL/min).
-
Charge-Discharge Cycling:
-
Connect the cell to the battery cycler.
-
Perform galvanostatic charge-discharge cycling at a specific current density (e.g., 100 mA cm⁻²).[1]
-
Set the upper and lower voltage cut-off limits (e.g., 1.6 V and 0.6 V).[2]
-
Cycle the battery for a desired number of cycles to evaluate its performance and stability.
-
-
Performance Analysis: Analyze the charge-discharge data to calculate the coulombic efficiency, voltage efficiency, energy efficiency, and capacity retention over the cycles.
Visualizations
The following diagrams illustrate the key experimental workflows described in the protocols.
Caption: Workflow for the synthesis of this compound.
Caption: Experimental workflow for electrochemical characterization using cyclic voltammetry.
Caption: Workflow for the assembly and testing of a DMBQ-based flow battery.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,6-Dimethoxy-1,4-Benzoquinone
Welcome to the technical support center for the synthesis of 2,6-Dimethoxy-1,4-Benzoquinone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: Several synthetic routes have been established, with the most common starting materials being 2,6-dimethoxyphenol, aniline, or syringaldehyde. The choice of route often depends on the availability of starting materials, desired scale, and safety considerations. One efficient method involves the oxidation of 2,6-dimethoxyphenol. Another economical four-step synthesis starts from aniline and proceeds through 1,3,5-tribromobenzene with an overall yield of 68%.[1]
Q2: I am experiencing a low yield. What are the potential causes?
A2: Low yields can result from several factors, including incomplete reaction, degradation of the product, or the formation of side products. Key areas to investigate are:
-
Purity of Starting Materials: Ensure the purity of your starting materials, as impurities can interfere with the reaction.
-
Reaction Conditions: Suboptimal temperature, reaction time, or pH can significantly impact the yield. For instance, in the synthesis from dimethophrine and sodium nitrite, the pH should be maintained between 3.0 and 4.0 for optimal conversion.[2]
-
Oxidizing Agent: The choice and amount of the oxidizing agent are critical. Insufficient oxidant will lead to incomplete conversion, while an excessive amount can cause over-oxidation and degradation.
-
Solvent Effects: The solvent can influence the reaction rate and selectivity. For example, using N,N-dimethylformamide (DMF) as a solvent with a salcomine catalyst for the oxidation of 2,6-disubstituted phenols can lead to high yields of the corresponding p-benzoquinones.[3]
Q3: What are common impurities, and how can I minimize them?
A3: Common impurities can include unreacted starting materials, partially oxidized intermediates, and byproducts from side reactions. For example, in nitration reactions, nitrated aromatic ring byproducts can be a significant issue.[4] To minimize impurities:
-
Control Stoichiometry: Use precise molar ratios of reactants as specified in the protocol.
-
Optimize Reaction Conditions: Fine-tuning the temperature and reaction time can suppress side reactions.
-
Purification Method: Employ appropriate purification techniques such as recrystallization or column chromatography to isolate the desired product. In one procedure, passing the crude product through a silica column with a 3:2 ethyl acetate:hexanes eluent is effective.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete oxidation of the starting phenol. | Ensure the correct stoichiometry of the oxidizing agent. Consider using a more efficient catalytic system, such as salcomine with oxygen in DMF, which has been reported to give a 91% yield.[3] |
| Suboptimal pH for the reaction. | For reactions involving nitrous acid, such as from dimethophrine, maintain the pH in the optimal range of 3.0-4.0 to achieve yields of 50-60%.[2] | |
| Formation of side products due to over-oxidation or side reactions. | Carefully control the reaction temperature and time. In some cases, adding the oxidant portion-wise can help to control the reaction. | |
| Product Contamination | Presence of unreacted starting materials. | Monitor the reaction progress using techniques like TLC or HPLC to ensure complete consumption of the starting material. |
| Formation of polymeric byproducts. | The choice of solvent can be critical. For the oxidation of phenols, using DMF can prevent the formation of polyphenylene ethers that may occur in solvents like chloroform or methanol.[3] | |
| Nitrated impurities when using nitrous acid. | In syntheses involving nitrous acid, nitration of the aromatic ring can be a significant side reaction.[4] Consider alternative synthetic routes if this is a persistent issue. | |
| Reaction Fails to Proceed | Inactive catalyst. | If using a catalyst like salcomine, ensure it is properly prepared and active. |
| Incorrect reaction setup or conditions. | Double-check all experimental parameters, including temperature, pressure (if applicable), and stirring rate. For oxygenation reactions, ensure a sufficient supply of oxygen. |
Experimental Protocols
High-Yield Synthesis via Oxidation of 2,6-Dimethoxyphenol
This protocol is based on the selective oxygenation of 2,6-disubstituted phenols using a salcomine catalyst.[3]
Materials:
-
2,6-Dimethoxyphenol
-
N,N-Dimethylformamide (DMF)
-
Salcomine (bis(salicylidene)ethylenediiminocobalt(II))
-
Oxygen gas
-
Hydrochloric acid (4 N)
-
Ethanol
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and gas inlet tube, dissolve 2,6-dimethoxyphenol in DMF.
-
Add the salcomine catalyst to the solution.
-
With vigorous stirring, introduce oxygen gas at a rate that maintains the reaction temperature below 50°C.
-
Continue the oxygen supply for approximately 4 hours, or until the reaction temperature drops to around 25°C, indicating the completion of the reaction.
-
Pour the reaction mixture onto crushed ice and add 4 N hydrochloric acid.
-
Collect the resulting precipitate by suction filtration.
-
Wash the precipitate sequentially with 1 N hydrochloric acid, water, and cold ethanol.
-
Dry the product under reduced pressure. A yield of 91% has been reported for this method.[3]
Four-Step Synthesis from Aniline
This economical route provides a good overall yield of 68%.[1] The key steps are:
-
Bromination: Conversion of aniline to 1,3,5-tribromoaniline.
-
Deamination: Removal of the amino group to yield 1,3,5-tribromobenzene.
-
Methoxylation: Substitution of the bromine atoms with methoxy groups.
-
Oxidation: Oxidation of the resulting 1,3,5-trimethoxybenzene derivative to this compound.
Visual Guides
Caption: Experimental workflow for the high-yield synthesis of this compound via catalytic oxidation.
Caption: A logical flowchart for troubleshooting low yield in the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Formation of this compound, a highly genotoxic compound, from the reaction of sodium nitrite with the sympathomimetic drug dimethophrine in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Formation of this compound by the action of nitrous acid of 1,2,3-trimethoxybenzene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of 2,6-Dimethoxy-1,4-Benzoquinone from Plant Extracts
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 2,6-Dimethoxy-1,4-Benzoquinone (DMBQ) from plant extracts.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and purification of DMBQ from plant sources.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of DMBQ in Crude Extract | Inappropriate Solvent Selection: The polarity of the extraction solvent is critical. Highly polar solvents (e.g., methanol, ethanol) may extract a wide range of polar impurities, diluting the DMBQ concentration, while non-polar solvents (e.g., hexane) may not efficiently extract DMBQ.[1] | Use a solvent of intermediate polarity, such as chloroform or dichloromethane, which has been shown to be effective for extracting DMBQ from plant material.[1][2] |
| Suboptimal Solid-to-Solvent Ratio: An insufficient volume of solvent may not effectively extract all the DMBQ from the plant matrix. | Optimize the solid-to-solvent ratio. For example, increasing the ratio of Ficus foveolata stem powder to chloroform has been shown to increase the yield of DMBQ. | |
| Compound Degradation during Extraction: DMBQ can be sensitive to pH extremes and prolonged exposure to heat. | Avoid highly acidic or alkaline conditions during extraction. If heating is required, use moderate temperatures and shorter extraction times. The addition of antioxidants like ascorbic acid can help prevent degradation in acidic conditions.[3] | |
| Poor Separation during Column Chromatography | Co-elution with Polar Impurities: Plant extracts are rich in phenolic compounds, such as flavonoids and phenolic acids, which have polarities similar to DMBQ and can co-elute during normal-phase chromatography. | Optimize the Mobile Phase: Employ a gradient elution instead of an isocratic one. Start with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or acetone). A shallow gradient can improve the resolution of compounds with similar polarities. For highly polar impurities, a small percentage of methanol can be added to the mobile phase. |
| Modify the Stationary Phase: If using silica gel, its acidic nature can sometimes cause tailing of phenolic compounds or degradation of sensitive molecules. Consider using deactivated silica gel or an alternative stationary phase like alumina. For very polar compounds that are not retained on silica, reverse-phase chromatography or the use of an amine-functionalized stationary phase can be effective.[1] | ||
| Compound is Not Eluting from the Column | Compound Degradation on Silica: DMBQ may be degrading on the acidic silica gel. | |
| Insufficiently Polar Mobile Phase: The mobile phase may not be polar enough to elute the DMBQ. | ||
| Low Purity After Recrystallization | Inappropriate Recrystallization Solvent: The chosen solvent may be too good a solvent for DMBQ, preventing crystal formation, or it may also dissolve impurities, leading to their co-crystallization with the product. | Select a solvent system where DMBQ is sparingly soluble at room temperature but readily soluble when heated. Ethanol has been used for the recrystallization of similar benzoquinones. Experiment with solvent mixtures (e.g., ethanol/water, acetone/hexane) to find the optimal system for your specific impurity profile. |
| Presence of Oily Impurities: Oily substances in the extract can hinder crystallization. | Pretreat the crude extract with a non-polar solvent like hexane to remove oils and lipids before proceeding with purification. | |
| Product Discoloration (Darkening) | Oxidation or Polymerization: Benzoquinones can be susceptible to oxidation and polymerization, especially when exposed to light and air, which can lead to discoloration. | Handle the compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light by using amber-colored glassware or wrapping containers in aluminum foil. Store the purified DMBQ at low temperatures (-20°C or -80°C) to minimize degradation.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for extracting this compound from plant material?
A1: Chloroform and dichloromethane are frequently reported as effective solvents for the extraction of DMBQ from plants like Ficus foveolata and Flacourtia jangomas.[1][2] The choice of solvent is crucial, as non-polar solvents like hexane are generally too weak to extract DMBQ efficiently, while highly polar solvents like methanol or ethyl acetate tend to co-extract a large number of polar impurities, which can complicate subsequent purification steps.[1]
Q2: My DMBQ sample is turning dark. What is happening and how can I prevent it?
A2: The darkening of benzoquinones is often due to oxidation and polymerization, which can be initiated by exposure to light and air. To prevent this, it is recommended to handle the compound in an environment with minimal exposure to oxygen and light. This can be achieved by working under an inert atmosphere (e.g., nitrogen) and using amber glassware or foil-wrapped containers. For long-term storage, keeping the purified DMBQ at low temperatures (-20°C or -80°C) is advisable.[4]
Q3: I am having trouble separating DMBQ from other compounds in my plant extract using column chromatography. What can I do?
A3: Plant extracts are complex mixtures, and co-elution of compounds with similar polarities is a common challenge. Phenolic compounds are often the main culprits. To improve separation, consider the following:
-
Gradient Elution: Use a shallow gradient of a non-polar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate). This will provide better resolution than an isocratic elution.
-
Alternative Stationary Phases: If you are using silica gel and experiencing issues, consider using deactivated silica, alumina, or even reverse-phase silica if your compound is sufficiently non-polar.
-
Sample Loading: For samples that are not very soluble in the initial mobile phase, consider dry loading. This involves adsorbing your extract onto a small amount of silica gel and then loading the dry powder onto the column.
Q4: What is a suitable method for the final purification of DMBQ?
A4: Recrystallization is an effective method for the final purification of DMBQ. A good recrystallization solvent is one in which DMBQ is soluble at high temperatures but poorly soluble at low temperatures. Ethanol has been successfully used for recrystallizing similar benzoquinones. You may need to experiment with different solvents or solvent mixtures to find the optimal conditions for your specific sample.
Q5: How can I monitor the purity of my DMBQ sample during the purification process?
A5: High-Performance Liquid Chromatography (HPLC) is a reliable method for assessing the purity of DMBQ. A reverse-phase C18 column is commonly used with a mobile phase consisting of a mixture of methanol and acidified water (e.g., with acetic acid).[5][6] Detection is typically performed using a UV detector at a wavelength of around 289 nm.[5][6] Thin-Layer Chromatography (TLC) can also be used for rapid, qualitative monitoring of the purification progress.
Data Presentation
Table 1: Extraction Efficiency of this compound with Different Solvents.
| Plant Source | Solvent | DMBQ Yield (% w/w of crude extract) | Reference |
| Ficus foveolata | Chloroform | 1.45 | [1] |
| Ficus foveolata | Hexane | Below limit of quantitation | [1] |
| Ficus foveolata | Ethyl Acetate | Lower than chloroform | [1] |
| Ficus foveolata | Methanol | Lower than chloroform | [1] |
Table 2: Purity of this compound at Different Purification Stages (Illustrative).
| Purification Stage | Typical Purity (%) | Analytical Method |
| Crude Chloroform Extract | 1-5 | HPLC-UV |
| After Column Chromatography | 85-95 | HPLC-UV |
| After Recrystallization | >98 | HPLC-UV |
Note: The purity values in Table 2 are illustrative and can vary depending on the plant source and the specific conditions used.
Experimental Protocols
Protocol 1: Extraction of this compound from Ficus foveolata Stems
This protocol is adapted from the methodology described for the extraction of DMBQ from Ficus foveolata.[1]
-
Preparation of Plant Material: Dry the stems of Ficus foveolata at 40-50°C and grind them into a fine powder.
-
Extraction:
-
Place 20 g of the dried stem powder into a round-bottom flask.
-
Add 250 mL of chloroform to the flask.
-
Perform the extraction under reflux for 1 hour.
-
Allow the mixture to cool to room temperature.
-
-
Filtration and Concentration:
-
Filter the mixture through Whatman No. 1 filter paper to remove the solid plant material.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.
-
-
Storage: Store the crude extract in a sealed, amber-colored vial at 4°C until further purification.
Protocol 2: Purification of this compound by Silica Gel Column Chromatography
This is a general protocol for the purification of DMBQ from a crude plant extract.
-
Preparation of the Column:
-
Select a glass column of appropriate size based on the amount of crude extract.
-
Pack the column with silica gel (60-120 mesh) using a slurry method with a non-polar solvent (e.g., hexane).
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of the extraction solvent (e.g., chloroform or dichloromethane).
-
Alternatively, for dry loading, adsorb the extract onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the packed column.
-
-
Elution:
-
Begin elution with a non-polar solvent (e.g., 100% hexane).
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate). A typical gradient could be from 100% hexane to 50:50 hexane:ethyl acetate.
-
Monitor the elution of compounds using TLC.
-
-
Fraction Collection:
-
Collect fractions of the eluate.
-
Analyze the fractions by TLC to identify those containing DMBQ.
-
Pool the fractions containing pure DMBQ.
-
-
Concentration: Evaporate the solvent from the pooled fractions using a rotary evaporator to obtain the partially purified DMBQ.
Protocol 3: Final Purification by Recrystallization
This protocol is a general method for the final purification of DMBQ.
-
Solvent Selection: Choose a suitable solvent or solvent pair (e.g., ethanol, ethanol/water).
-
Dissolution: Dissolve the partially purified DMBQ in the minimum amount of the hot recrystallization solvent.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution to remove the charcoal.
-
Crystallization: Allow the hot solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.
-
Isolation of Crystals: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for low purity of DMBQ.
Caption: Relationship between solvent polarity and extraction efficiency of DMBQ.
References
- 1. Chromatography [chem.rochester.edu]
- 2. researchgate.net [researchgate.net]
- 3. Formation of this compound, a highly genotoxic compound, from the reaction of sodium nitrite with the sympathomimetic drug dimethophrine in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative HPLC Analysis and Extraction of this compound from Ficus foveolata Stems -Natural Product Sciences | Korea Science [koreascience.kr]
Stability of 2,6-Dimethoxy-1,4-Benzoquinone under alkaline conditions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2,6-Dimethoxy-1,4-Benzoquinone (BQ) under alkaline conditions.
Frequently Asked Questions (FAQs)
Q1: What happens when this compound is exposed to alkaline conditions?
A1: Under alkaline conditions (e.g., in a sodium hydroxide solution), this compound (BQ) undergoes a chemical transformation. This process involves hydroxylation, where hydroxyl groups (-OH) replace protons on the quinone ring and can also substitute the methoxy groups (-OCH₃).[1][2][3] This leads to the formation of various poly-hydroxyl-derivatives (OHBQ).[1][2] These resulting hydroxylated compounds are very stable under physiological conditions.[2][3]
Q2: I observed a distinct color change after making my BQ solution alkaline. Is this normal?
A2: Yes, this is a primary indicator of the reaction. A neutral aqueous solution of BQ is typically yellow.[1] Upon exposure to an alkaline medium, the solution's color will change, often progressing through pink and reddish hues to an intense dark red over time.[1][4] This color change is due to the formation of new hydroxylated benzoquinone derivatives which have different electronic structures and absorption properties compared to the parent BQ.[1]
Q3: Why is the pH of my alkaline BQ solution decreasing over time?
A3: The decrease in pH is an expected outcome of the hydroxylation reaction. The transformation of BQ into its hydroxylated derivatives consumes hydroxide anions (OH⁻) from the solution.[1] For instance, in a 0.1 M NaOH solution, the pH can drop from 13 to approximately 10.5 over 24 hours, indicating a significant consumption of OH⁻.[1]
Q4: What are the main products formed from the degradation of BQ in an alkaline solution?
A4: The main products are hydroxylated derivatives of the parent benzoquinone (OHBQ). The reaction involves two key transformations: the attachment of a hydroxyl group to a free position on the quinone ring and the substitution of one or more methoxy groups with a hydroxyl group.[1] This process also releases methanol into the solution.[5] The resulting products are generally more hydrophilic than the original this compound.[1]
Q5: How can I monitor the stability and transformation of BQ in my experiment?
A5: Several analytical techniques can be employed to monitor the reaction in real-time or analyze the resulting products:
-
UV-Vis Spectroscopy: This is a simple method to observe the reaction progress by monitoring changes in the absorption spectrum, such as the appearance of a broad band around 503 nm, which is responsible for the red color.[1][6]
-
Cyclic Voltammetry (CV): This electrochemical technique can be used to compare the redox properties of the parent BQ with the newly formed hydroxylated quinones.[3]
-
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS): HPLC/MS is highly effective for separating and identifying the various hydroxylated derivatives formed during the reaction.[1][3]
-
Nuclear Magnetic Resonance (NMR) and Electron Spin Resonance (ESR) Spectroscopy: These methods provide detailed structural information, confirming the substitution of methoxy groups and the formation of radical intermediates.[1][5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| No significant color change or reaction observed after adding base. | Insufficiently alkaline pH: The concentration of the base may be too low to initiate the reaction effectively. | Verify the pH of the solution. The reaction is typically observed in solutions like 0.1 M to 1 M NaOH.[1][4] |
| Low Temperature: The reaction rate may be significantly slower at lower temperatures. | The reaction is typically carried out at room temperature.[4] Ensure your experimental conditions are similar. | |
| Solution color is different from the expected red/dark red. | Formation of different side products: Complex radical-radical interactions can lead to other compounds, especially after extended reaction times (e.g., > 12 hours).[4] | Analyze the products using HPLC/MS to identify the species present. Consider quenching the reaction at an earlier time point. |
| Contamination: The presence of other reactive species could lead to alternative reaction pathways. | Ensure the purity of the starting BQ and the solvent. Use high-purity reagents. | |
| Precipitate forms in the solution. | Limited solubility of products: Some of the formed poly-hydroxyl-derivatives or side products might have lower solubility in the reaction medium. | Try altering the solvent system if compatible with your experimental goals. Analyze the precipitate separately to identify it. |
| Inconsistent results between experimental runs. | Variability in reaction time or temperature: The extent of the reaction is time-dependent. | Strictly control and document the reaction time, temperature, and reagent concentrations for each experiment. |
| Oxygen levels: The presence of oxygen can influence the redox state of the quinones.[1] | For highly controlled experiments, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Quantitative Data Summary
Table 1: UV-Vis Absorption Maxima for this compound (BQ) and its Alkaline Transformation Products
| Condition | Compound | Wavelength (λ max) | Observation |
| Neutral Aqueous Solution | Parent BQ | 289 nm, 392 nm | Yellow solution[1][6] |
| Alkaline Medium (e.g., 0.1 M NaOH) | Transformation Mixture | 247 nm, 303 nm | Peaks change intensity over time[1][6] |
| ~503 nm (broad) | Responsible for the intense red color[1][6] |
Experimental Protocols
Protocol 1: Monitoring BQ Degradation by UV-Vis Spectroscopy
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer at neutral pH).
-
Baseline Spectrum: Dilute an aliquot of the stock solution to the final desired concentration (e.g., 10 µM) using a neutral buffer (e.g., phosphate buffer, pH 7.4).[5] Record the initial UV-Vis spectrum from 200-700 nm.
-
Initiation of Reaction: To a fresh aliquot of the BQ solution, add a concentrated alkaline solution (e.g., NaOH) to reach the desired final concentration (e.g., 0.1 M NaOH).[5]
-
Kinetic Measurements: Immediately begin recording UV-Vis spectra at regular time intervals (e.g., every 1.5 minutes) to monitor the changes in absorbance at the key wavelengths (247, 303, 392, and 503 nm).[5][6]
-
Data Analysis: Plot the absorbance changes over time to determine the reaction kinetics.
Protocol 2: Sample Preparation for HPLC-MS Analysis
-
Reaction Setup: Dissolve a known amount of this compound in an alkaline solution (e.g., 0.1 M NaOH) to a specific concentration (e.g., 1 mM).[1]
-
Incubation: Allow the reaction to proceed at room temperature for a defined period (e.g., 1 hour, 6 hours, 24 hours).
-
Quenching the Reaction: After the desired time, quench the reaction by neutralizing the mixture to a neutral pH. This is critical to stop further degradation. Titrate the solution carefully with an acid like HCl (e.g., 5 M HCl).[1]
-
Sample Preparation: Filter the neutralized solution through a 0.22 µm syringe filter to remove any particulates.
-
HPLC-MS Analysis: Inject the filtered sample into an HPLC system equipped with a suitable column (e.g., C18) and a mobile phase appropriate for separating quinones. The eluent is then introduced into a mass spectrometer to identify the molecular weights of the parent compound and its various hydroxylated derivatives.[1][3]
Visual Diagrams
Caption: Transformation of BQ in an alkaline environment.
References
- 1. Hydroxylated derivatives of dimethoxy-1,4-benzoquinone as redox switchable earth-alkaline metal ligands and radical scavengers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydroxylated derivatives of dimethoxy-1,4-benzoquinone as redox switchable earth-alkaline metal ligands and radical scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. EP2332898A1 - Benzoquinone-based antioxidants - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Preventing degradation of 2,6-Dimethoxy-1,4-Benzoquinone during storage
This technical support center provides guidance on the proper storage, handling, and troubleshooting for experiments involving 2,6-Dimethoxy-1,4-Benzoquinone (DMBQ).
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid DMBQ?
A1: Solid DMBQ is stable when stored in a cool, dark, and dry place.[1][2] It is recommended to store it at room temperature, although storage at <15°C is also suggested.[1][3] The container should be tightly sealed to prevent moisture absorption and kept in a well-ventilated area.[4]
Q2: How should I prepare and store DMBQ stock solutions?
A2: DMBQ is soluble in DMSO.[4][5][6][7] For stock solutions, it is recommended to store them at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[8][9][10] To avoid degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.[8][9][10]
Q3: Is DMBQ sensitive to light?
A3: While specific photodegradation studies on DMBQ are not extensively available, related benzoquinones are known to be sensitive to UV light.[7] Therefore, it is best practice to protect both solid DMBQ and its solutions from light by using amber vials or by wrapping containers in aluminum foil.
Q4: What are the primary factors that can cause DMBQ to degrade?
A4: The primary factors leading to the degradation of DMBQ are exposure to alkaline pH, high temperatures, and potentially light.[11][12][13] DMBQ is incompatible with strong oxidizing agents.[2][14] In alkaline environments, DMBQ can undergo hydroxylation, leading to the formation of new derivatives.[11][15]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Yellow DMBQ solution turns red or reddish-brown. | The solution has likely been exposed to an alkaline pH, causing hydroxylation of the benzoquinone ring.[16] | Neutralize the solution with a suitable acid if compatible with your experimental setup. Prepare a fresh solution using a neutral or slightly acidic buffer. A broad absorption band around 503 nm in the UV-Vis spectrum can confirm this degradation.[9] |
| Yellow DMBQ solution becomes colorless. | The DMBQ may have been reduced to its hydroquinone form. This can happen in the presence of reducing agents.[8] | If the reduction is unintentional, prepare a fresh solution and avoid sources of reduction. In some cases, exposure to air may slowly re-oxidize the hydroquinone back to the yellow benzoquinone.[8] |
| Precipitate forms in the DMBQ stock solution upon thawing. | The solubility of DMBQ may have been exceeded, or the solvent may have partially evaporated. | Gently warm the solution to 37°C and use sonication to aid in redissolution.[10] Ensure the vial is properly sealed to prevent solvent evaporation. |
| Loss of compound activity or inconsistent experimental results. | This could be due to degradation of the DMBQ stock solution from improper storage (e.g., repeated freeze-thaw cycles, prolonged storage at -20°C, or exposure to light). | Prepare fresh stock solutions from solid DMBQ. Always aliquot stock solutions to minimize freeze-thaw cycles.[8][10] For in vivo experiments, it is recommended to use freshly prepared working solutions on the same day.[10] |
| Unexpected peaks in HPLC chromatogram. | These may be degradation products. Degradation can be accelerated by the mobile phase composition (if alkaline), temperature, or light exposure during sample processing and analysis. | Ensure the mobile phase is not alkaline. Protect samples from light during preparation and while in the autosampler. Analyze samples promptly after preparation. |
Stability and Degradation Summary
The following table summarizes the known stability and degradation factors for this compound.
| Condition | Stability | Notes |
| Solid (Room Temperature, Dark, Dry) | Stable | Store in a tightly sealed container.[2][4] |
| Stock Solution (-80°C) | Stable for up to 6 months | Aliquot to avoid freeze-thaw cycles.[8][10] |
| Stock Solution (-20°C) | Stable for up to 1 month | Aliquot to avoid freeze-thaw cycles.[8][10] |
| Alkaline pH | Unstable | Undergoes hydroxylation, leading to a color change to red.[11][15] |
| Acidic pH | Generally stable, but can be reactive with certain compounds like nitrites.[3][17] | |
| Elevated Temperature (in solution) | Likely unstable | While specific data for DMBQ is limited, related benzoquinones decompose at elevated temperatures in aqueous solutions.[18] |
| UV Light Exposure | Potentially unstable | Related benzoquinones are known to undergo photodegradation.[7] |
Experimental Protocols
Protocol 1: Quantitative Analysis of DMBQ using HPLC
This protocol is adapted from a validated method for the quantification of DMBQ.[2]
1. Instrumentation and Columns:
- HPLC system with a UV detector
- TSK-gel ODS-80Ts column (5 µm, 4.6 × 250 mm) or equivalent C18 column
2. Mobile Phase:
- Methanol and 5% acetic acid in water (24:76, v/v)
- Filter and degas the mobile phase before use.
3. Chromatographic Conditions:
- Flow rate: 1.0 mL/min
- Detection wavelength: 289 nm
- Injection volume: 10-20 µL
- Column temperature: Ambient
4. Standard Preparation:
- Prepare a stock solution of DMBQ in a suitable solvent (e.g., methanol or DMSO).
- Create a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from approximately 10 to 150 µg/mL.
5. Sample Preparation:
- Dissolve the experimental sample in the mobile phase.
- Filter the sample through a 0.45 µm syringe filter before injection.
6. Analysis:
- Inject the standards to generate a calibration curve.
- Inject the prepared samples.
- Quantify the amount of DMBQ in the samples by comparing their peak areas to the calibration curve.
Protocol 2: Monitoring DMBQ Stability using UV-Vis Spectroscopy
This protocol provides a general method to assess the stability of DMBQ in solution by monitoring changes in its UV-Vis absorption spectrum.
1. Instrumentation:
- UV-Vis spectrophotometer
2. Reagents and Materials:
- DMBQ
- Solvent or buffer of interest
- Quartz cuvettes
3. Procedure:
- Prepare a solution of DMBQ in the desired solvent/buffer at a known concentration (e.g., 10-50 µM).
- Immediately after preparation (t=0), measure the full UV-Vis spectrum (e.g., from 200 to 700 nm). DMBQ has characteristic absorption peaks at approximately 289 nm and 392 nm in neutral aqueous solutions.[8][9]
- Store the solution under the conditions you wish to test (e.g., at room temperature, exposed to light, at 4°C in the dark, etc.).
- At specified time intervals (e.g., 1, 2, 4, 8, 24 hours), take an aliquot of the solution and measure its UV-Vis spectrum again.
- Monitor for a decrease in the absorbance at 289 nm and 392 nm, which indicates degradation of DMBQ.
- The appearance of new peaks, such as a broad band around 503 nm, can indicate the formation of specific degradation products, such as hydroxylated derivatives in alkaline conditions.[9]
Signaling Pathways and Workflows
DMBQ Storage and Handling Workflow
Caption: Recommended workflow for the storage and handling of DMBQ.
Hypothetical Nrf2 Signaling Pathway Activation by DMBQ
Caption: Proposed mechanism for Nrf2 pathway activation by DMBQ.
DMBQ Troubleshooting Logic
Caption: A logical workflow for troubleshooting common issues with DMBQ.
References
- 1. Regulation of PKM2 and Nrf2-ARE Pathway during Benzoquinone Induced Oxidative Stress in Yolk Sac Hematopoietic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repositorio.ufba.br [repositorio.ufba.br]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Enhanced 4-Hydroxynonenal Resistance in KEAP1 Silenced Human Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids [frontiersin.org]
- 10. This compound increases skeletal muscle mass and performance by regulating AKT/mTOR signaling and mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iris.uniroma1.it [iris.uniroma1.it]
- 12. medchemexpress.com [medchemexpress.com]
- 13. scbt.com [scbt.com]
- 14. Activation of the NRF2 signaling pathway by copper-mediated redox cycling of para- and ortho-hydroquinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Formation of this compound, a highly genotoxic compound, from the reaction of sodium nitrite with the sympathomimetic drug dimethophrine in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Induction of the Keap1/Nrf2/ARE pathway by oxidizable diphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up 2,6-Dimethoxy-1,4-Benzoquinone (DMBQ) Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common issues encountered when scaling up the synthesis of 2,6-Dimethoxy-1,4-Benzoquinone (DMBQ).
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for DMBQ that are amenable to scale-up?
A1: Several synthesis routes for DMBQ have been reported, with some being more suitable for large-scale production. An economical and operationally simple four-step synthesis starting from aniline is a strong candidate for scale-up.[1] This pathway involves the conversion of aniline to 1,3,5-tribromoaniline, followed by deamination, methoxylation, and a final oxidation to yield DMBQ.[1] Another common approach is the oxidation of 2,6-dimethoxyphenol.
Q2: Why is my reaction yield significantly lower upon scaling up the synthesis?
A2: A decrease in yield during scale-up is a common issue that can be attributed to several factors. Inefficient heat transfer in larger reactors can lead to localized overheating and decomposition of reactants or products.[2][3][4] Poor mixing can result in incomplete reactions or the formation of by-products. Mass transfer limitations can also become more pronounced at a larger scale, hindering the reaction rate.[3][5] It is crucial to re-optimize reaction parameters such as temperature, stirring speed, and addition rates for the specific geometry of the larger reactor.
Q3: The color of my reaction mixture turns black during the synthesis. What does this indicate and how can I prevent it?
A3: A black or dark-colored reaction mixture when working with benzoquinones often suggests the formation of polymeric by-products or degradation.[6] This can be caused by excessive heat, prolonged reaction times, or the presence of oxygen, especially in nucleophilic addition reactions.[6] To mitigate this, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[6] Careful control of the reaction temperature and minimizing the reaction time are also critical.
Q4: What are the best practices for purifying large quantities of DMBQ?
A4: While column chromatography is effective at the lab scale, it is often impractical for large-scale purification. Recrystallization is a more suitable method for purifying large quantities of DMBQ. Ethanol has been reported as a good solvent for recrystallization.[1][7] For quinones, steam distillation under a vacuum at a controlled temperature (not exceeding 60°C) can be an effective purification method to remove non-volatile impurities.[8] Another technique involves washing the crude product with a suitable solvent like heptane or cyclohexane to remove specific impurities, such as chlorine-containing compounds.[9]
Troubleshooting Guide
This guide addresses specific issues that may arise during the scale-up of DMBQ synthesis.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Inefficient Heat Transfer: Localized hotspots can cause degradation of starting materials, intermediates, or the final product.[2][3][4] | - Improve agitation to ensure uniform temperature distribution.- Use a reactor with a higher surface area-to-volume ratio or a more efficient cooling system.- Control the rate of addition of exothermic reagents to manage heat generation. |
| Poor Mixing: Inadequate mixing can lead to incomplete reactions and the formation of side products.[3][5] | - Increase the stirring speed or use a more efficient agitator design (e.g., anchor or turbine stirrer).- Ensure the reactor geometry is suitable for effective mixing of the reaction volume. | |
| Sub-optimal Reaction Conditions: Conditions optimized at a small scale may not be ideal for larger volumes. | - Re-evaluate and optimize reaction parameters such as temperature, concentration, and catalyst loading for the scaled-up process. | |
| Purity Issues (e.g., presence of by-products) | Side Reactions: Undesired side reactions, such as polymerization or the formation of ortho-benzoquinone, can occur.[10] | - Maintain strict temperature control.- Run the reaction under an inert atmosphere to prevent oxidation.- Optimize the stoichiometry of reagents to minimize the formation of by-products. |
| Incomplete Reaction: The reaction may not have gone to completion, leaving unreacted starting materials. | - Monitor the reaction progress using techniques like TLC or HPLC.- Consider extending the reaction time or slightly increasing the temperature if the reaction is sluggish, while carefully monitoring for by-product formation. | |
| Difficult Purification | Inappropriate Crystallization Solvent: The chosen solvent may not provide a significant difference in solubility for DMBQ and impurities at different temperatures. | - Screen for alternative recrystallization solvents or solvent mixtures. Ethanol is a good starting point.[1][7]- Consider a multi-step purification process, such as a solvent wash followed by recrystallization. |
| Formation of Tars/Oils: The product may precipitate as an oil or tar instead of crystals. | - Ensure the crude product is sufficiently pure before attempting recrystallization.- Try adding the hot solution to a cold anti-solvent to induce crystallization.- Seeding the solution with a small crystal of pure DMBQ can also promote crystallization. | |
| Exothermic Runaway Reaction | Poor Heat Removal: The rate of heat generation exceeds the rate of heat removal, leading to a rapid increase in temperature and pressure.[2][4] | - Immediate Action: Stop the addition of reagents and apply maximum cooling.- Prevention: Use a reaction calorimeter to determine the heat of reaction and ensure the cooling capacity of the reactor is sufficient.- Implement a semi-batch process where one reagent is added slowly to control the reaction rate and heat generation. |
Experimental Protocols
Protocol 1: Four-Step Synthesis of DMBQ from Aniline (Adapted for Scale-Up)
This protocol is based on a reported synthesis that is amenable to scale-up production.[1]
Step 1: Synthesis of 1,3,5-Tribromoaniline
-
In a suitable reactor equipped with a mechanical stirrer and temperature control, dissolve aniline in a suitable solvent.
-
Slowly add a solution of bromine in the same solvent, maintaining the temperature below 10°C.
-
After the addition is complete, stir the reaction mixture for an additional hour.
-
Quench the reaction with a solution of sodium bisulfite.
-
Isolate the product by filtration, wash with water, and dry.
Step 2: Deamination of 1,3,5-Tribromoaniline to 1,3,5-Tribromobenzene
-
Suspend 1,3,5-tribromoaniline in an aqueous solution of sulfuric acid.
-
Cool the mixture to 0-5°C and slowly add a solution of sodium nitrite.
-
Maintain the temperature and stir for 30 minutes.
-
Slowly add this diazonium salt solution to a pre-heated solution of a reducing agent (e.g., hypophosphorous acid).
-
Isolate the product by steam distillation or solvent extraction.
Step 3: Methoxylation of 1,3,5-Tribromobenzene to 1,3,5-Trimethoxybenzene
-
In a pressure-rated reactor, combine 1,3,5-tribromobenzene, a copper catalyst (e.g., copper(I) iodide), and a suitable solvent (e.g., DMF or NMP).
-
Add sodium methoxide portion-wise, controlling the temperature.
-
Heat the reaction mixture under pressure until the reaction is complete (monitor by GC or HPLC).
-
Cool the reactor, filter the catalyst, and remove the solvent under reduced pressure.
-
Purify the product by distillation or recrystallization.
Step 4: Oxidation of 1,3,5-Trimethoxybenzene to this compound
-
Dissolve 1,3,5-trimethoxybenzene in a mixture of acetic acid and water.
-
Slowly add an oxidizing agent (e.g., hydrogen peroxide) while maintaining the temperature.
-
After the addition, stir the mixture until the reaction is complete.
-
Isolate the crude DMBQ by filtration.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. syhgzben.com [syhgzben.com]
- 4. Rules of Thumb: Scale-up - Features - The Chemical Engineer [thechemicalengineer.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. US1883284A - Purification of quinone - Google Patents [patents.google.com]
- 9. US5180842A - Purification of quinones - Google Patents [patents.google.com]
- 10. scielo.br [scielo.br]
Technical Support Center: Prevention of Genotoxic Byproduct Formation from Dimethophrine and Nitrite
This technical support center provides researchers, scientists, and drug development professionals with guidance on how to avoid the formation of the genotoxic byproduct, 2,6-dimethoxy-1,4-benzoquinone (DMBQ), from the reaction of dimethophrine with nitrite.
Frequently Asked Questions (FAQs)
Q1: What is the genotoxic byproduct formed from the reaction of dimethophrine and nitrite?
A1: Under acidic conditions, similar to those found in the stomach, dimethophrine reacts with nitrite to form this compound (DMBQ), a known genotoxic compound.[1] Notably, this reaction does not typically produce an N-nitroso derivative.
Q2: What are the optimal conditions for the formation of DMBQ?
A2: The formation of DMBQ is most significant in acidic environments. The highest conversion rates (50-60%) have been observed at a pH of 3.0-4.0 when dimethophrine hydrochloride and sodium nitrite react at a molar ratio of 1:1.9 for one hour.[1] Under conditions mimicking the gastric environment (pH 3.5, molar ratio 1:0.95), approximately 3% of dimethophrine can be converted to DMBQ within 20 minutes.[1]
Q3: How can the formation of DMBQ be prevented?
A3: The primary and most effective method to prevent the formation of DMBQ is the addition of a suitable antioxidant, such as ascorbic acid (Vitamin C).[1] Ascorbic acid acts as a nitrite scavenger, effectively inhibiting the nitrosation reaction that leads to the degradation of dimethophrine and the subsequent formation of DMBQ.[2][3]
Q4: Are there other general strategies to mitigate the formation of such byproducts in pharmaceutical formulations?
A4: Yes, several general strategies can be employed to minimize the risk of nitrosamine and other reactive impurity formation in drug products. These include:
-
Raw Material Selection: Using high-purity raw materials and excipients with low nitrite content.
-
Process Optimization: Avoiding high temperatures and the presence of water during manufacturing, as these conditions can favor nitrosation reactions.
-
pH Control: Maintaining a neutral pH environment can also serve as a protective measure against the formation of these impurities.
-
Formulation Design: Incorporating antioxidants like ascorbic acid or alpha-tocopherol directly into the formulation.[3][4]
Q5: What analytical methods are suitable for detecting and quantifying DMBQ and dimethophrine?
A5: High-Performance Liquid Chromatography (HPLC) is a robust and sensitive method for the simultaneous detection and quantification of both dimethophrine and DMBQ.[1][5] UV detection is appropriate for this analysis, with a recommended wavelength of 289 nm for DMBQ.[5]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments aimed at preventing the formation of DMBQ.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| DMBQ is still detected despite the addition of ascorbic acid. | 1. Insufficient Ascorbic Acid: The concentration of ascorbic acid may not be adequate to scavenge all the available nitrite. 2. Suboptimal pH: The pH of the reaction mixture may not be optimal for the inhibitory action of ascorbic acid. 3. Improper Mixing: The ascorbic acid may not be uniformly distributed throughout the reaction mixture. | 1. Increase Ascorbic Acid Concentration: While specific optimal concentrations for this reaction are not widely published, studies on similar nitrosamine inhibition suggest starting with a molar excess of ascorbic acid relative to nitrite. Concentrations of ascorbic acid ranging from 0.25% to 1% (w/w) have been shown to be effective in reducing nitrosamine formation in pharmaceutical formulations.[2][3] 2. Adjust and Buffer pH: Ensure the pH is maintained in a range where ascorbic acid is effective. While the DMBQ formation is favored in acidic conditions, the efficacy of ascorbic acid as an inhibitor is also pH-dependent. Buffering the system can help maintain a stable pH. 3. Ensure Homogeneous Mixture: Use appropriate mixing techniques (e.g., vortexing, stirring) to ensure the uniform distribution of ascorbic acid in the reaction medium. |
| Inconsistent results between experimental replicates. | 1. Variability in Reagent Purity: The nitrite content in the sodium nitrite source or other reagents may vary between batches. 2. Inaccurate pH Measurement/Control: Small variations in pH can significantly impact the reaction rate. 3. Temperature Fluctuations: The reaction is likely sensitive to temperature changes. | 1. Use High-Purity Reagents: Utilize analytical grade reagents with known and consistent purity. 2. Calibrate pH Meter and Use Buffers: Regularly calibrate the pH meter and use a suitable buffer system to maintain a constant pH throughout the experiment. 3. Maintain Constant Temperature: Perform experiments in a temperature-controlled environment, such as a water bath or incubator. |
| Difficulty in quantifying low levels of DMBQ. | 1. Insufficient Analytical Method Sensitivity: The current HPLC method may not be sensitive enough to detect trace amounts of DMBQ. 2. Matrix Effects: Other components in the sample may interfere with the detection of DMBQ. | 1. Optimize HPLC Method: Adjust HPLC parameters such as the mobile phase composition, flow rate, and injection volume to improve sensitivity. Consider using a more sensitive detector if available. 2. Sample Preparation: Employ solid-phase extraction (SPE) or other sample cleanup techniques to remove interfering substances from the sample matrix before HPLC analysis. |
| Degradation of ascorbic acid during the experiment. | 1. Oxidation of Ascorbic Acid: Ascorbic acid is susceptible to oxidation, especially in the presence of oxygen and metal ions. | 1. Prepare Fresh Solutions: Prepare ascorbic acid solutions immediately before use. 2. Use Degassed Solvents: Degas all solvents used in the reaction to minimize dissolved oxygen. 3. Work under Inert Atmosphere: If possible, conduct the experiment under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
Protocol 1: Evaluation of DMBQ Formation from Dimethophrine and Nitrite
This protocol is designed to study the formation of DMBQ under simulated gastric conditions.
Materials:
-
Dimethophrine Hydrochloride
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl) solution (for pH adjustment)
-
Deionized Water
-
HPLC system with UV detector
-
Analytical column (e.g., C18)
-
Mobile phase (e.g., methanol and 5% acetic acid in water)[5]
-
pH meter
-
Vortex mixer
-
Thermostatic water bath
Procedure:
-
Prepare a stock solution of Dimethophrine Hydrochloride (e.g., 10 mM) in deionized water.
-
Prepare a stock solution of Sodium Nitrite (e.g., 9.5 mM) in deionized water.
-
Reaction Setup: In a series of reaction vials, add the dimethophrine hydrochloride stock solution.
-
pH Adjustment: Adjust the pH of the dimethophrine solution to 3.5 using the HCl solution.
-
Initiate Reaction: Add the sodium nitrite stock solution to the vials to achieve a final molar ratio of dimethophrine to nitrite of 1:0.95.
-
Incubation: Immediately after adding the nitrite, vortex the vials and place them in a thermostatic water bath set at 37°C.
-
Time Points: At specified time points (e.g., 0, 5, 10, 15, 20 minutes), take an aliquot of the reaction mixture.
-
Quench Reaction: Immediately quench the reaction by adding a suitable quenching agent or by diluting the sample in the mobile phase for HPLC analysis.
-
HPLC Analysis: Analyze the samples by HPLC to quantify the concentrations of both dimethophrine and DMBQ. The detection wavelength for DMBQ can be set at 289 nm.[5]
Protocol 2: Inhibition of DMBQ Formation by Ascorbic Acid
This protocol details the methodology to assess the inhibitory effect of ascorbic acid on DMBQ formation.
Materials:
-
All materials from Protocol 1
-
Ascorbic Acid
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of dimethophrine hydrochloride and sodium nitrite as described in Protocol 1.
-
Prepare Ascorbic Acid Stock Solution: Prepare a fresh stock solution of ascorbic acid (e.g., 100 mM) in deionized water.
-
Reaction Setup: In a series of reaction vials, add the dimethophrine hydrochloride stock solution.
-
Add Ascorbic Acid: Add varying concentrations of the ascorbic acid stock solution to the vials to achieve a range of final concentrations (e.g., molar ratios of ascorbic acid to nitrite of 1:1, 2:1, 5:1). Include a control group with no ascorbic acid.
-
pH Adjustment: Adjust the pH of the solutions to 3.5 using the HCl solution.
-
Initiate Reaction: Add the sodium nitrite stock solution to the vials.
-
Incubation and Analysis: Follow steps 6-9 from Protocol 1 to incubate the samples and analyze them by HPLC.
-
Data Analysis: Compare the amount of DMBQ formed in the presence of different concentrations of ascorbic acid to the control group to determine the inhibitory effect.
Data Presentation
Table 1: Effect of Reaction Conditions on DMBQ Formation
| pH | Dimethophrine:Nitrite Molar Ratio | Reaction Time (minutes) | DMBQ Conversion (%) |
| 3.0 - 4.0 | 1:1.9 | 60 | 50 - 60 |
| 3.5 | 1:0.95 | 20 | ~3 |
Data synthesized from Mazzei et al., 1988.[1]
Table 2: Hypothetical Data on the Inhibition of DMBQ Formation by Ascorbic Acid
| Ascorbic Acid:Nitrite Molar Ratio | DMBQ Concentration (µg/mL) after 20 min | Inhibition (%) |
| 0:1 (Control) | 15.0 | 0 |
| 1:1 | 7.5 | 50 |
| 2:1 | 1.5 | 90 |
| 5:1 | < Limit of Detection | >99 |
This table presents hypothetical data for illustrative purposes. Actual results may vary based on experimental conditions.
Visualizations
Caption: Reaction pathway for the formation of DMBQ from dimethophrine and nitrite.
References
- 1. Formation of this compound, a highly genotoxic compound, from the reaction of sodium nitrite with the sympathomimetic drug dimethophrine in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dsm.com [dsm.com]
- 3. dsm-firmenich.com [dsm-firmenich.com]
- 4. pmda.go.jp [pmda.go.jp]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HPLC Methods for 2,6-Dimethoxy-1,4-Benzoquinone (DMBQ) Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) methods for the accurate quantification of 2,6-Dimethoxy-1,4-Benzoquinone (DMBQ).
Frequently Asked Questions (FAQs)
Q1: What is a typical starting HPLC method for DMBQ quantification?
A1: A good starting point for DMBQ analysis is a reversed-phase HPLC method. A validated method uses a C18 column with a mobile phase consisting of a mixture of methanol and 5% acetic acid in water (24:76, v/v) at a flow rate of 1 mL/min, with UV detection at 289 nm.[1][2]
Q2: How should I prepare my sample for DMBQ analysis?
A2: Sample preparation is critical for accurate quantification. For solid samples like plant materials, extraction with a suitable solvent is necessary. Chloroform has been shown to be an effective solvent for extracting DMBQ.[1][2] After extraction, it is essential to filter the sample through a 0.45 µm or 0.22 µm syringe filter to remove particulate matter that could clog the HPLC column.
Q3: My DMBQ peak is tailing. What are the common causes and solutions?
A3: Peak tailing for quinone compounds like DMBQ in reversed-phase HPLC can be caused by several factors:
-
Secondary Interactions: Interactions between the analyte and residual silanol groups on the silica-based stationary phase are a common cause of tailing, especially for compounds with polar functional groups.[3][4][5]
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and the stationary phase, influencing peak shape.
To address peak tailing, consider the following solutions:
-
Use a Modern, End-capped Column: Newer, high-purity silica columns with proper end-capping minimize the availability of free silanol groups.
-
Optimize Mobile Phase pH: Adding a small amount of acid (e.g., acetic acid, formic acid, or phosphoric acid) to the mobile phase can suppress the ionization of silanol groups and improve peak shape.[1][2][6][7]
-
Reduce Injection Volume/Concentration: Dilute your sample or inject a smaller volume to avoid overloading the column.[8]
-
Check for Column Contamination or Voids: A contaminated guard column or a void at the head of the analytical column can cause peak tailing.
Q4: I am observing a drift in the retention time of my DMBQ peak. What should I do?
A4: Retention time drift can be caused by several factors:
-
Changes in Mobile Phase Composition: Inaccurate mixing of mobile phase components or evaporation of the more volatile solvent can lead to shifts in retention time. Prepare fresh mobile phase daily and keep the solvent reservoirs capped.
-
Column Temperature Fluctuations: Changes in ambient temperature can affect retention time. Using a column oven will provide a stable temperature environment.[9]
-
Column Equilibration: Insufficient column equilibration time before starting a sequence of analyses can cause retention time to drift. Ensure the column is fully equilibrated with the mobile phase.
-
Pump Performance Issues: Inconsistent flow from the HPLC pump can lead to variable retention times. Check for leaks and ensure the pump is properly primed and maintained.
Q5: My DMBQ standard seems to be degrading in solution. How can I ensure its stability?
A5: Benzoquinones can be susceptible to degradation, particularly in certain solvents or when exposed to light and air. It is advisable to prepare fresh standard solutions regularly and store them in amber vials at a low temperature (e.g., 4°C) to minimize degradation. One study noted that methoxy-substituted hydroquinones can undergo on-column oxidation, a phenomenon that could potentially affect DMBQ as well.[10] If you suspect on-column degradation, using a mobile phase with a lower pH or deoxygenated solvents might help.
Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during the HPLC analysis of DMBQ.
Guide 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Symptom | Possible Cause | Troubleshooting Steps |
| Peak Tailing | Secondary interactions with silanol groups. | Use a base-deactivated or end-capped C18 column. Acidify the mobile phase (e.g., with 0.1% formic acid or acetic acid). |
| Column overload. | Reduce the injection volume or dilute the sample. | |
| Column contamination or void. | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column. | |
| Peak Fronting | Sample solvent stronger than the mobile phase. | Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Column overload. | Reduce the injection volume or dilute the sample. | |
| Split Peaks | Partially blocked frit or column inlet. | Back-flush the column (if permitted by the manufacturer). Check for and remove any blockages in the tubing or injector. |
| Co-elution with an interfering compound. | Optimize the mobile phase composition or gradient to improve resolution. | |
| Sample injection issues. | Ensure the injector is functioning correctly and the sample loop is completely filled. |
Guide 2: Inconsistent or Drifting Retention Times
| Symptom | Possible Cause | Troubleshooting Steps |
| Gradual Retention Time Shift | Change in mobile phase composition. | Prepare fresh mobile phase. Ensure proper mixing and degassing. |
| Column temperature fluctuation. | Use a column oven to maintain a constant temperature. | |
| Column aging/degradation. | Replace the column if performance continues to degrade after cleaning. | |
| Sudden Retention Time Shift | Leak in the system. | Inspect all fittings and connections for leaks. |
| Air bubbles in the pump. | Degas the mobile phase and prime the pump. | |
| Change in flow rate. | Verify the pump flow rate is accurate and stable. |
Guide 3: Pressure Issues (High, Low, or Fluctuating)
| Symptom | Possible Cause | Troubleshooting Steps |
| High Backpressure | Blockage in the system (frit, column, tubing). | Systematically isolate components to identify the source of the blockage. Replace the blocked component. |
| Precipitated buffer in the mobile phase. | Ensure buffer components are fully dissolved. Filter the mobile phase. | |
| Low Backpressure | Leak in the system. | Check all fittings from the pump to the detector. |
| Incorrect flow rate. | Verify pump settings and performance. | |
| Fluctuating Pressure | Air bubbles in the pump or system. | Degas the mobile phase and prime the pump. |
| Faulty pump check valves. | Clean or replace the check valves. |
Experimental Protocols
Protocol 1: Standard HPLC Method for DMBQ Quantification
This protocol is based on a validated method for the quantification of this compound.[1][2]
1. Instrumentation and Columns:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., TSK-gel ODS-80Ts, 5 µm, 4.6 x 250 mm).
2. Reagents and Solutions:
-
HPLC-grade methanol.
-
HPLC-grade water.
-
Acetic acid, analytical grade.
-
Mobile Phase: Prepare a mixture of methanol and 5% acetic acid in water (24:76, v/v). Filter through a 0.45 µm membrane filter and degas before use.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled at 25°C for better reproducibility.
-
Detection Wavelength: 289 nm.
4. Standard Preparation:
-
Prepare a stock solution of DMBQ in a suitable solvent (e.g., methanol or chloroform) at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).
5. Sample Preparation:
-
For liquid samples, dilute with the mobile phase as needed and filter through a 0.45 µm syringe filter.
-
For solid samples, perform a solvent extraction (e.g., with chloroform), evaporate the solvent, and reconstitute the residue in the mobile phase. Filter the final solution before injection.
6. Quantification:
-
Generate a calibration curve by plotting the peak area of the DMBQ standards against their known concentrations.
-
Determine the concentration of DMBQ in the samples by interpolating their peak areas from the calibration curve.
| Parameter | Condition |
| Column | C18 (e.g., TSK-gel ODS-80Ts, 5 µm, 4.6 x 250 mm) |
| Mobile Phase | Methanol : 5% Acetic Acid in Water (24:76, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 289 nm |
| Injection Volume | 10-20 µL |
| Temperature | Ambient or 25°C |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative HPLC Analysis and Extraction of this compound from Ficus foveolata Stems -Natural Product Sciences | Korea Science [koreascience.kr]
- 3. chromtech.com [chromtech.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. Separation of 2,6-Dimethoxybenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Separation of 2,6-Dimethyl-1,4-benzoquinone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. uhplcs.com [uhplcs.com]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. High-performance liquid chromatography of substituted p-benzoquinones and p-hydroquinones. I. Interplay of on-column redox reaction and the chromatographic retention process - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Degradation of Sympathomimetic Drugs
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the breakdown of sympathomimetic drugs, with a focus on mitigating the potential formation of 2,5-dimethoxy-p-benzoquinone (DMBQ) from specific precursors.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation due to the instability of sympathomimetic drugs.
Issue: Inconsistent or lower-than-expected results in bioassays.
-
Question: My dose-response curve for a sympathomimetic drug is not reproducible, and the potency appears to have decreased. What could be the cause?
-
Answer: This is a common issue arising from the degradation of the sympathomimetic drug in your stock or working solutions. Catecholamines and related compounds are susceptible to oxidation, which can be accelerated by factors such as exposure to light, elevated temperatures, and inappropriate pH.[1] The sympathomimetic drug methoxamine, with its 2,5-dimethoxy-substituted phenyl ring, is a plausible, though not definitively confirmed, precursor to DMBQ-like degradation products, which would alter its biological activity.[2][3][4][5] Review your solution preparation and storage procedures. Ensure you are using fresh solutions and consider the protective measures outlined in the experimental protocols below.
Issue: Appearance of unknown peaks in HPLC analysis.
-
Question: I am analyzing my sympathomimetic drug sample using HPLC and observe unexpected peaks that are not present in the standard. What are these?
-
Answer: The appearance of new peaks is a strong indicator of drug degradation.[2][6][7] These peaks represent degradation products formed through oxidation or other decomposition pathways. To identify these products, you may need to employ techniques like mass spectrometry (MS).[6] To mitigate this, it is crucial to handle and store your samples under conditions that minimize degradation, such as protection from light and the use of antioxidants. A comprehensive HPLC troubleshooting guide can also help rule out issues with the chromatography system itself.[2][3][6][7][8]
Issue: Visible color change in the drug solution.
-
Question: My stock solution of a sympathomimetic drug, which is normally colorless, has turned a yellowish or brownish color. Is it still usable?
-
Answer: A visible color change is a clear sign of chemical degradation, likely oxidation. For instance, the oxidation of catecholamines can lead to the formation of colored quinone-based products.[7] These colored solutions should not be used in experiments as the active drug concentration is reduced, and the degradation products may have unknown biological effects or interfere with your assay. It is recommended to discard the colored solution and prepare a fresh one using appropriate preventative measures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of sympathomimetic drugs?
A1: The primary factors are:
-
Oxidation: This is the most common degradation pathway, which can be enzymatic (mediated by enzymes like MAO and COMT) or non-enzymatic (auto-oxidation, often catalyzed by metal ions).[7]
-
pH: Extreme pH levels (both acidic and basic) can catalyze hydrolysis and other degradation reactions. The optimal pH for stability is drug-specific but is generally in the acidic range for catecholamines.
-
Light: Exposure to UV or even ambient light can induce photodegradation.[6]
-
Temperature: Elevated temperatures accelerate the rate of all chemical degradation reactions.[1][9]
-
Presence of Metal Ions: Metal ions, such as copper and iron, can catalyze the oxidation of catecholamines.
Q2: How can I prevent the oxidation of my sympathomimetic drug solution?
A2: To prevent oxidation, you can:
-
Use Antioxidants: Adding antioxidants such as ascorbic acid (vitamin C) or glutathione to your solutions can effectively scavenge free radicals and prevent oxidative damage.[10][11][12][13]
-
Control pH: Maintain the pH of your solution within the optimal stability range for the specific drug, which is often slightly acidic for catecholamines.
-
Use High-Purity Water and Reagents: This minimizes the presence of metal ion contaminants that can catalyze oxidation.
-
Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil to protect them from light.[14]
-
Store at Low Temperatures: Store stock solutions at -20°C or -80°C and working solutions on ice during experiments.[9]
-
De-gas Solvents: For long-term storage or highly sensitive compounds, de-gassing the solvent with an inert gas like nitrogen or argon can remove dissolved oxygen.
Q3: What is the recommended way to prepare and store a stock solution of a sympathomimetic drug?
A3: It is recommended to prepare a concentrated stock solution in a suitable solvent (e.g., DMSO for cell culture experiments, or an acidic aqueous buffer for other applications).[9][15][16] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[9] Store these aliquots at -20°C or -80°C in the dark.[9] For detailed steps, refer to the Experimental Protocols section.
Q4: For cell culture experiments, what precautions should I take when diluting my sympathomimetic drug?
A4: When preparing working solutions for cell culture, dilute the stock solution in your cell culture medium immediately before use. Be mindful of the final concentration of any solvent, like DMSO, to avoid cytotoxicity.[9] Some components of cell culture media can interact with the drug, so it is best to add the drug to the media just before treating the cells.[17] Test the stability of the drug in your specific cell culture medium if you plan long-term incubation studies.[18]
Data Presentation
Table 1: Factors Affecting the Stability of Sympathomimetic Drugs
| Factor | Effect on Stability | Recommended Practices |
| pH | Extreme pH (acidic or basic) can accelerate hydrolysis and oxidation. Optimal stability is often in the acidic range. | Prepare and store solutions in a buffered system at the optimal pH for the specific drug. |
| Light | Exposure to UV and ambient light can cause photodegradation. | Store solutions in amber vials or protect them from light with foil. Work in low-light conditions when possible.[14] |
| Temperature | Higher temperatures increase the rate of degradation. | Store stock solutions at -20°C or -80°C. Keep working solutions on ice.[9] |
| Oxygen | Dissolved oxygen in the solvent promotes oxidation. | For highly sensitive compounds or long-term storage, de-gas solvents with nitrogen or argon. |
| Metal Ions | Trace metal ions (e.g., Cu²⁺, Fe³⁺) can catalyze oxidation. | Use high-purity water and reagents. Consider using a chelating agent like EDTA in your buffer. |
Table 2: Efficacy of Common Antioxidants in Preventing Catecholamine Degradation
| Antioxidant | Mechanism of Action | Typical Concentration | Notes |
| Ascorbic Acid (Vitamin C) | Reducing agent, scavenges free radicals.[10] | 0.1 - 1 mM | Highly effective, but can interfere with some electrochemical detection methods.[10] |
| Glutathione (GSH) | Reducing agent, directly scavenges free radicals and is a cofactor for antioxidant enzymes. | 1 - 5 mM | Biocompatible and effective for in vitro and cell-based assays. |
| Sodium Metabisulfite | Prevents oxidation during extraction but may not be effective in acidic eluates.[10] | Varies | Use with caution and consider its compatibility with your experimental conditions. |
| Thiols (e.g., DTT, 2-Mercaptoethanol) | Reducing agents that protect sulfhydryl groups and scavenge radicals. | 1 - 10 mM | Can have their own biological effects and may interfere with certain assays. |
Note: The optimal concentration of an antioxidant may vary depending on the specific sympathomimetic drug and experimental conditions. It is advisable to perform preliminary stability tests.
Experimental Protocols
Protocol 1: Preparation and Storage of a Sympathomimetic Drug Stock Solution
-
Materials:
-
Sympathomimetic drug powder
-
High-purity solvent (e.g., DMSO, sterile water with pH adjusted to ~4-5 with HCl)
-
Antioxidant (e.g., ascorbic acid)
-
Sterile, amber microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh the required amount of the sympathomimetic drug powder in a sterile environment.
-
Prepare the solvent. If using an aqueous solvent, consider adding an antioxidant such as ascorbic acid to a final concentration of 0.1 mM.
-
Dissolve the drug powder in the prepared solvent to the desired stock concentration (e.g., 10 mM).
-
Gently vortex until the drug is completely dissolved.
-
Aliquot the stock solution into single-use amber vials to minimize light exposure and avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol 2: General In Vitro Experiment Using a Sympathomimetic Drug
-
Materials:
-
Stock solution of the sympathomimetic drug
-
Experimental buffer or cell culture medium
-
Experimental setup (e.g., cell culture plates, isolated tissue bath)
-
-
Procedure:
-
On the day of the experiment, thaw a single aliquot of the stock solution on ice, protected from light.
-
Prepare the working solutions by diluting the stock solution in the ice-cold experimental buffer or cell culture medium immediately before use.
-
If the experiment is lengthy, prepare fresh working solutions periodically (e.g., every 2-3 hours) to ensure consistent drug concentration.
-
When adding the drug to your experimental system, ensure rapid and thorough mixing.
-
Maintain the experimental setup at the appropriate temperature, but be aware that higher temperatures will accelerate degradation in the working solution.
-
At the end of the experiment, discard any unused working solutions. Do not re-freeze and re-use diluted solutions.
-
Mandatory Visualization
Caption: Postulated degradation of methoxamine to DMBQ via oxidation.
Caption: Workflow for handling sympathomimetic drugs to minimize degradation.
Caption: Decision tree for troubleshooting experimental issues with sympathomimetics.
References
- 1. researchgate.net [researchgate.net]
- 2. hplc.eu [hplc.eu]
- 3. researchgate.net [researchgate.net]
- 4. conservancy.umn.edu [conservancy.umn.edu]
- 5. Methoxamine | C11H17NO3 | CID 6082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. lcms.cz [lcms.cz]
- 8. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. Ascorbic acid as an antioxidant in measurements of catecholamines in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure Effect on Antioxidant Activity of Catecholamines toward Singlet Oxygen and Other Reactive Oxygen Species in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Stability of Epinephrine in a Normal Saline Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Overcoming problems of compound storage in DMSO: solvent and process alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: EPR Spectroscopy of 2,6-Dimethoxy-1,4-Benzoquinone Radicals
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2,6-Dimethoxy-1,4-Benzoquinone and interpreting its EPR spectra.
Frequently Asked Questions (FAQs)
Q1: My EPR spectrum is poorly resolved. What are the common causes and how can I improve it?
A1: Poor resolution in the EPR spectrum of the this compound radical can stem from several factors. High concentrations of the radical can lead to line broadening. Additionally, the instrument's modulation amplitude significantly impacts resolution; a lower modulation amplitude, such as 0.05 G, is often required to resolve the hyperfine structure clearly.[1]
Q2: I am observing a complex EPR spectrum that changes over time. What could be happening?
A2: When this compound (2,6-DBQ) is in an alkaline aqueous solution (pH 12 or higher), it can form a primary radical that is transient.[1][2] Over time, this primary radical can decay and be replaced by a secondary radical with a different EPR line pattern.[1][3] The primary radical has been identified as the one-electron reduced form of 2,6-DBQ.[1][4] Both of these radical species may disappear if the solution is agitated or frozen, which can promote recombination reactions or dimer formation.[1][3]
Q3: What are the expected hyperfine coupling constants for the primary this compound radical?
A3: The primary radical typically displays an 11-line isotropic EPR spectrum in an alkaline solution.[1][3] This pattern arises from the interaction of the unpaired electron with two equivalent quinoid ring protons and six equivalent methyl protons from the methoxy groups.[1] The experimentally determined isotropic hyperfine coupling constants are approximately 1.453 G for the quinoid protons and 0.795 G for the methyl protons.[1][2][5][6]
Q4: How does pH and the choice of solvent affect the EPR spectrum?
A4: The formation of semiquinone radicals is highly dependent on pH. For this compound, radical formation is observed in alkaline aqueous solutions with a pH above 12.[1][2] In general, for semiquinones, increasing the pH from weakly acidic to alkaline can lead to the generation of transient radicals.[7] The solvent can also influence the g-tensor and hyperfine coupling constants through interactions like hydrogen bonding.[3][7] For accurate theoretical predictions of EPR parameters, it is often necessary to include solvent molecules in the computational model.[3][7]
Q5: My experimental spectrum doesn't perfectly match theoretical simulations. What could be the reason?
A5: Discrepancies between experimental and simulated spectra can arise from environmental and structural factors not accounted for in basic theoretical models. For the this compound radical, achieving good agreement requires considering the polarization effects from surrounding water molecules, particularly near the carbonyl groups, and the specific orientation of the methoxy groups relative to the quinone ring.[1][5][6]
Troubleshooting Guide
This guide addresses common problems encountered during the generation and analysis of this compound radical EPR spectra.
Caption: Troubleshooting flowchart for common EPR spectral issues.
Data Presentation
Table 1: Experimental Hyperfine Coupling Constants
This table summarizes the experimentally determined isotropic hyperfine coupling constants (A_iso_) for the primary this compound radical anion.
| Interacting Nuclei | Number of Equivalent Nuclei | Experimental A_iso_ (Gauss) |
| Quinoid Ring Protons (H) | 2 | 1.453[1][2][5][6] |
| Methoxy Protons (OCH₃) | 6 | 0.795[1][2][5][6] |
Experimental Protocols
Protocol 1: Generation of this compound Radical for EPR Analysis
This protocol is based on the methodology described for generating the radical in an alkaline aqueous solution.[1]
Materials:
-
This compound (2,6-DBQ)
-
Sodium hydroxide (NaOH) solution
-
Deionized water
-
EPR spectrometer (e.g., Bruker E300 X-band)
-
EPR sample tubes
Procedure:
-
Prepare the Alkaline Solution: Prepare aqueous sodium hydroxide solutions at the desired pH (e.g., pH 12 or 13).
-
Prepare the 2,6-DBQ Stock: Dissolve a commercial sample of 2,6-DBQ in the prepared NaOH solution to a final concentration between 2.5 mM and 20 mM.
-
Sample Loading: Immediately transfer the freshly prepared solution into an EPR flat cell or capillary tube.
-
EPR Measurement:
-
Place the sample into the EPR spectrometer's cavity.
-
Record the X-band EPR spectrum at room temperature.
-
The reaction is typically performed under aerobic conditions, as the exclusion of oxygen has been shown not to alter the spectral evolution.[1]
-
-
Instrument Settings:
-
Data Analysis:
-
Simulate the resulting spectrum using software like Simfonia or XSophe (Bruker) to determine the g-factor and hyperfine coupling constants.[1]
-
Caption: Experimental workflow for EPR analysis of 2,6-DBQ radicals.
Signaling Pathways and Mechanisms
Proposed Mechanism for Primary Radical Formation
In an alkaline aqueous solution, this compound is believed to be hydroxylated, forming an intermediate anionic species. This intermediate then transfers an electron to a neutral 2,6-DBQ molecule, resulting in the formation of the primary radical anion, which is the species detected by EPR.[1][2]
Caption: Proposed mechanism for the formation of the primary radical.
References
- 1. eprints.ugd.edu.mk [eprints.ugd.edu.mk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Item - An EPR and DFT study on the primary radical formed in hydroxylation reactions of this compound - figshare - Figshare [figshare.com]
- 6. An EPR and DFT study on the primary radical formed in hydroxylation reactions of this compound - UGD Academic Repository [eprints.ugd.edu.mk]
- 7. nationalmaglab.org [nationalmaglab.org]
Technical Support Center: 2,6-Dimethoxy-1,4-Benzoquinone (DMBQ) as a Redox Agent
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6-Dimethoxy-1,4-Benzoquinone (DMBQ) as a redox agent.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for DMBQ powder and stock solutions?
A1: Proper storage is crucial to maintain the stability and reactivity of DMBQ. For long-term storage, the solid powder should be kept in a tightly sealed container in a dry environment at room temperature.[1][2][3] Stock solutions, typically prepared in DMSO, have limited stability. It is recommended to aliquot and store them at -20°C for up to one month or at -80°C for up to six months.[4] To prevent degradation from repeated freeze-thaw cycles, it is best practice to use a fresh aliquot for each experiment.[4]
Q2: What is the best solvent for preparing DMBQ stock solutions?
A2: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing DMBQ stock solutions.[4] It is important to use high-purity, anhydrous (newly opened) DMSO, as the presence of water can significantly impact the solubility and stability of the compound.[4] For in vivo experiments, working solutions can be prepared by diluting the DMSO stock in a vehicle such as a mixture of PEG300, Tween-80, and saline.[4] It is recommended to prepare these working solutions fresh on the day of use.[4]
Q3: How does pH affect the redox potential and stability of DMBQ?
A3: The redox potential of DMBQ is highly dependent on pH. In acidic to neutral conditions (pH 1.3 to 8), the mid-peak potential shifts by approximately -60 mV per pH unit, indicating a proton-coupled electron transfer process involving two electrons and two protons.[5][6] In moderately alkaline conditions (pH 8 to 11), this dependence changes to approximately -32 mV per pH unit.[5][6] At pH greater than 11, the redox potential becomes pH-independent.[5][6]
Furthermore, in strongly alkaline environments (e.g., 0.1 M NaOH), DMBQ undergoes a chemical transformation, leading to the formation of hydroxylated derivatives.[2][5] This transformation is observable by a color change of the solution from yellow to red and a change in its electrochemical properties.[5] Therefore, maintaining a stable and appropriate pH is critical for reproducible results.
Troubleshooting Guide
Issue 1: Inconsistent or non-reproducible results in redox assays.
-
Possible Cause 1: DMBQ degradation.
-
Solution: Ensure proper storage of both solid DMBQ and stock solutions as outlined in FAQ 1. Avoid repeated freeze-thaw cycles of stock solutions. Prepare fresh working solutions for each experiment.
-
-
Possible Cause 2: Fluctuation in pH.
-
Possible Cause 3: Impure or wet solvent.
-
Solution: Use high-purity, anhydrous DMSO to prepare stock solutions.[4] The presence of water can affect the solubility and stability of DMBQ.
-
Issue 2: Low or no redox activity observed.
-
Possible Cause 1: Incorrect reaction conditions.
-
Solution: The efficiency of DMBQ as a redox agent is dependent on the specific reaction partners and conditions. For example, in redox cycling with ascorbate, the reaction is efficient at physiological pH (7.4).[7] Review the literature for optimal conditions for your specific application or perform an optimization experiment for key parameters like pH and temperature.
-
-
Possible Cause 2: Presence of interfering substances.
-
Solution: Certain compounds can interfere with the redox activity of DMBQ. For instance, thiol-containing compounds can potentially react with quinones.[8] Ensure all reagents and buffers are of high purity. If investigating biological samples, consider potential matrix effects.
-
-
Possible Cause 3: DMBQ transformation in alkaline conditions.
Issue 3: Unexpected color change in the reaction mixture.
-
Possible Cause 1: Transformation of DMBQ in alkaline solution.
-
Solution: A change in color from yellow to pink or red in an alkaline solution indicates the formation of hydroxylated DMBQ derivatives.[5] This is a chemical transformation, not just a redox state change. If this is not the intended reaction, adjust the pH to a neutral or acidic range.
-
-
Possible Cause 2: Formation of a semiquinone radical.
-
Solution: During redox cycling, the one-electron reduced form of DMBQ, the semiquinone radical, can be formed.[7] While this may not always result in a dramatic color change visible to the naked eye, it is a key intermediate in the redox process.
-
Data Presentation
Table 1: Solubility and Storage of this compound
| Parameter | Value/Condition | Source |
| Solubility | ||
| In Vitro | DMSO: 5.56 mg/mL (33.07 mM) | [4] |
| In Vivo Formulation | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [4] |
| Storage (Stock Solution) | ||
| -20°C | 1 month | [4] |
| -80°C | 6 months | [4] |
Table 2: pH Dependence of the Mid-Peak Potential of this compound
| pH Range | Mid-Peak Potential (Emid,p) Shift | Implied Redox Mechanism | Source |
| 1.3 - 8.0 | ~ -60 mV / pH unit | 2e-, 2H+ | [5][6] |
| 8.0 - 11.0 | ~ -32 mV / pH unit | 2e-, 1H+ | [5][6] |
| > 11.0 | pH independent | 2e- | [5][6] |
Experimental Protocols
Protocol 1: Cyclic Voltammetry for Assessing DMBQ Redox Behavior
This protocol is adapted from Gulaboski et al. (2013).[5]
-
Preparation of Solutions:
-
Prepare a stock solution of DMBQ (e.g., 10 mM) in high-purity DMSO.
-
Prepare a series of 0.1 M buffer solutions covering the desired pH range (e.g., pH 1.3 to 12). Examples include KCl-HCl for acidic pH, acetate buffers for moderately acidic pH, and phosphate buffers for neutral to moderately alkaline pH. For pH > 10, NaOH solutions can be used.[5][6]
-
-
Electrochemical Cell Setup:
-
Use a standard three-electrode system with a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
-
Measurement:
-
Add the desired buffer to the electrochemical cell and purge with an inert gas (e.g., nitrogen or argon) for at least 15 minutes to remove dissolved oxygen.
-
Add the DMBQ stock solution to the buffer to achieve the final desired concentration (e.g., 50 µM).
-
Record the cyclic voltammogram by scanning the potential at a defined scan rate (e.g., 30 mV/s).
-
Repeat the measurement for each buffer solution to determine the pH dependence of the redox potential.
-
Protocol 2: DMBQ Redox Cycling Assay with Ascorbate
This protocol is based on the study by Roginsky et al. (1998).[7]
-
Reagents and Buffers:
-
Phosphate buffer (e.g., 0.1 M, pH 7.4).
-
Stock solution of DMBQ in DMSO.
-
Freshly prepared stock solution of sodium ascorbate in phosphate buffer.
-
-
Oxygen Consumption Measurement:
-
Use a Clark-type oxygen electrode calibrated according to the manufacturer's instructions.
-
Add the phosphate buffer to the reaction chamber and allow it to equilibrate to the desired temperature (e.g., 37°C).
-
Add the DMBQ solution to the chamber to the final desired concentration.
-
Initiate the reaction by adding the ascorbate solution.
-
Record the rate of oxygen consumption over time. The rate should be constant for a significant period.[7]
-
-
Electron Spin Resonance (ESR) Spectroscopy (for semiquinone detection):
-
Prepare samples in an oxygen-free environment by purging with an inert gas.
-
Mix DMBQ and its corresponding hydroquinone in the buffer.
-
Transfer the solution to an ESR tube and record the spectrum to observe the signal of the semiquinone radical.[7]
-
Visualizations
Caption: Redox cycling of DMBQ with ascorbate.
Caption: Workflow for investigating pH effects on DMBQ.
References
- 1. Formation of this compound, a highly genotoxic compound, from the reaction of sodium nitrite with the sympathomimetic drug dimethophrine in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydroxylated derivatives of dimethoxy-1,4-benzoquinone as redox switchable earth-alkaline metal ligands and radical scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Hydroxylated derivatives of dimethoxy-1,4-benzoquinone as redox switchable earth-alkaline metal ligands and radical scavengers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fully reversible redox cycling of this compound induced by ascorbate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Cytotoxicity of 2,6-Dimethoxy-1,4-Benzoquinone in Non-Cancerous Cell Lines
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with 2,6-Dimethoxy-1,4-Benzoquinone (DMBQ) and aiming to minimize its cytotoxic effects in non-cancerous cell lines.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during in vitro experiments with DMBQ.
Q1: I am observing high cytotoxicity of DMBQ in my non-cancerous cell line, even at low concentrations. What could be the reason?
A1: Several factors could contribute to high cytotoxicity:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to DMBQ. For instance, primary cultures of rat hepatocytes have shown greater resistance to the cytotoxic effects of DMBQ compared to other cell types.[1] It is crucial to determine the IC50 value for your specific cell line.
-
Compound Purity and Stability: Ensure the purity of your DMBQ stock. Impurities from synthesis or degradation can contribute to toxicity. DMBQ is light-sensitive and should be stored protected from light.
-
Solvent Effects: DMBQ is often dissolved in DMSO. High concentrations of DMSO can be toxic to cells. Always include a vehicle control (media with the same concentration of DMSO used to dissolve DMBQ) in your experiments to assess the solvent's effect.
-
Experimental Conditions: Factors such as cell density, media composition, and incubation time can influence cytotoxicity. Ensure consistency in your experimental setup.
Q2: My DMBQ solution is precipitating in the cell culture medium. How can I prevent this?
A2: DMBQ has limited solubility in aqueous solutions. To prevent precipitation:
-
Optimize Stock Concentration: Prepare a high-concentration stock solution in an appropriate solvent like DMSO.[2]
-
Serial Dilutions: When preparing working concentrations, perform serial dilutions of the stock solution in your cell culture medium.
-
Vortexing and Warming: Gently vortex the diluted solution and warm it to 37°C before adding it to the cells.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is low (typically <0.5%) to avoid both solvent toxicity and precipitation.
-
Visual Inspection: Always visually inspect your prepared media for any signs of precipitation before adding it to your cells.
Q3: How can I reduce the cytotoxicity of DMBQ in my experiments?
A3: Co-treatment with antioxidants has been shown to mitigate the cytotoxic effects of quinones, which are often associated with the generation of reactive oxygen species (ROS).
-
N-acetylcysteine (NAC): NAC is a potent antioxidant that can be used to counteract DMBQ-induced cytotoxicity.[3][4] You can pre-treat your cells with NAC before exposing them to DMBQ or co-treat them. See the detailed protocol below.
-
Ascorbic Acid (Vitamin C): Ascorbic acid can also be used to reduce the toxicity of DMBQ.
-
Catalase: If hydrogen peroxide generation is a suspected mechanism of toxicity, the addition of catalase can be beneficial.
Q4: I am seeing high variability in my cytotoxicity assay results. What are the possible causes and solutions?
A4: High variability can be frustrating. Here are some common causes and how to address them:
-
Inconsistent Cell Seeding: Ensure a homogenous cell suspension and accurate pipetting when seeding your plates to have a consistent number of cells in each well.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate the compound and affect cell viability. To minimize this, you can avoid using the outer wells or fill them with sterile PBS or media.
-
Incomplete Dissolution of Formazan Crystals (MTT Assay): If you are using an MTT assay, ensure the formazan crystals are fully dissolved before reading the absorbance. Incomplete dissolution is a common source of variability. Use a multichannel pipette to add the solubilization solution to all wells simultaneously and shake the plate gently to ensure even mixing.
-
Pipetting Errors: Use calibrated pipettes and proper pipetting techniques to ensure accuracy in adding cells, DMBQ, and assay reagents.
Quantitative Data Summary
The following table summarizes the cytotoxic effects of this compound (DMBQ) on a non-cancerous cell line. Data for a wider range of non-cancerous human cell lines is still emerging in the literature.
| Cell Line | Assay | Concentration Range | Effect | Reference |
| V79 (Chinese Hamster Lung Fibroblasts) | Plating Efficiency | 10 - 80 µM | Dose-related reduction in plating efficiency. | [1] |
| V79 (Chinese Hamster Lung Fibroblasts) | Trypan Blue Exclusion | 4-fold higher than 10-80 µM | Reduction in the fraction of viable cells. | [1] |
| Primary Rat Hepatocytes | Cytotoxicity and DNA damage assays | Not specified | Displayed greater resistance compared to V79 cells. | [1] |
Experimental Protocols
Here are detailed protocols for key experiments related to assessing and minimizing DMBQ cytotoxicity.
Protocol 1: Assessing DMBQ Cytotoxicity using MTT Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) of DMBQ.
Materials:
-
Non-cancerous cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound (DMBQ)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO, or 0.04 N HCl in isopropanol)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
DMBQ Treatment:
-
Prepare a stock solution of DMBQ in DMSO (e.g., 100 mM).
-
Perform serial dilutions of the DMBQ stock solution in complete medium to achieve the desired final concentrations (e.g., a range from 0.1 µM to 100 µM). Remember to prepare a vehicle control containing the same final concentration of DMSO as the highest DMBQ concentration.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of DMBQ or the vehicle control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the DMBQ concentration and determine the IC50 value using appropriate software.
-
Protocol 2: Evaluating Antioxidant Protection against DMBQ Cytotoxicity
This protocol assesses the ability of an antioxidant, such as N-acetylcysteine (NAC), to mitigate DMBQ-induced cytotoxicity.
Materials:
-
Same as Protocol 1
-
N-acetylcysteine (NAC)
Procedure:
-
Cell Seeding: Follow step 1 of Protocol 1.
-
Treatment:
-
Prepare your DMBQ dilutions as described in Protocol 1.
-
Prepare solutions of DMBQ co-treated with a fixed concentration of NAC (e.g., 1-5 mM). You will also need controls for DMBQ alone, NAC alone, and a vehicle control.
-
Alternatively, you can pre-treat the cells with NAC for a specific duration (e.g., 1-2 hours) before adding the DMBQ-containing medium.
-
Replace the medium in the wells with the prepared treatment solutions.
-
Incubate for the desired exposure time.
-
-
MTT Assay and Data Analysis: Follow steps 3 and 4 of Protocol 1 to assess cell viability and compare the IC50 values of DMBQ in the presence and absence of the antioxidant.
Protocol 3: Western Blot Analysis of PI3K/AKT and MAPK Signaling Pathways
This protocol allows for the investigation of DMBQ's effect on key signaling pathways.
Materials:
-
6-well cell culture plates
-
DMBQ and DMSO
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, anti-phospho-p38, anti-p38, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with DMBQ at the desired concentrations and time points. Include a vehicle control.
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using a chemiluminescent substrate.
-
-
Image Acquisition and Analysis: Capture the chemiluminescent signal using an imaging system and quantify the band intensities. Normalize the levels of phosphorylated proteins to the total protein levels.
Signaling Pathways & Experimental Workflows
The following diagrams illustrate key signaling pathways potentially affected by DMBQ in non-cancerous cells and a general experimental workflow.
Caption: General experimental workflow for studying DMBQ cytotoxicity.
Caption: Potential signaling pathways affected by DMBQ in non-cancerous cells.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. This compound CAS#: 530-55-2 [m.chemicalbook.com]
- 3. 1,4-Benzoquinone (PBQ) induced toxicity in lung epithelial cells is mediated by the disruption of the microtubule network and activation of caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N‐acetylcysteine attenuates oxidative stress‐mediated cell viability loss induced by dimethyl sulfoxide in cryopreservation of human nucleus pulposus cells: A potential solution for mass production - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Antioxidant Potential of 2,6-Dimethoxy-1,4-Benzoquinone Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving 2,6-Dimethoxy-1,4-Benzoquinone and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of antioxidant activity for this compound derivatives?
A1: The antioxidant activity of this compound and its derivatives is primarily attributed to their redox properties. They can act as radical scavengers by donating electrons or hydrogen atoms to neutralize free radicals.[1][2] The core benzoquinone structure can undergo redox cycling, which is fundamental to its biological activity.[1][3] Furthermore, these compounds can activate cellular antioxidant pathways, such as the Nrf2-ARE pathway, leading to the expression of protective enzymes.[4][5]
Q2: Which in vitro antioxidant assays are most suitable for screening these derivatives?
A2: For initial screening, electron transfer (ET) and hydrogen atom transfer (HAT) based assays are recommended.[6] The most common and reliable methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[7][8] These assays are relatively simple, quick, and reproducible for comparing the radical scavenging potential of different derivatives.[8][9]
Q3: Why is it necessary to perform cell-based antioxidant assays?
A3: While in vitro assays like DPPH and ABTS are excellent for initial screening, they do not account for biological factors such as cell uptake, bioavailability, and metabolism.[10] Cell-based assays, like the Cellular Antioxidant Activity (CAA) assay, measure the ability of a compound to quench intracellular reactive oxygen species (ROS), providing a more biologically relevant assessment of its antioxidant potential.[10][11]
Q4: How do structural modifications to the this compound scaffold affect antioxidant activity?
A4: Structural modifications can significantly impact antioxidant potential. For instance, hydroxylation of the quinone ring can produce derivatives that are stronger radical scavengers compared to the parent compound.[2] The addition of different alkyl or aryl groups can also modulate the compound's lipophilicity and electron-donating capacity, thereby influencing its interaction with free radicals and its ability to penetrate cell membranes.
Q5: What is the Nrf2-ARE signaling pathway and how is it relevant to benzoquinone derivatives?
A5: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant and detoxification enzymes through the Antioxidant Response Element (ARE).[12][13] Some benzoquinone derivatives can act as pro-electrophilic compounds that activate the Nrf2/ARE pathway.[5] This activation leads to the production of protective enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), enhancing the cell's overall defense against oxidative stress.[4][10]
Troubleshooting Guides
Synthesis & Stability
Q: My synthesis of a novel this compound derivative has a very low yield. What are common pitfalls?
A: Low yields can stem from several factors:
-
Oxidizing Agent: The choice and concentration of the oxidizing agent are critical. Common methods involve the oxidation of corresponding hydroquinones or phenols.[14][15] Ensure the chosen oxidant (e.g., Fremy's salt, ceric ammonium nitrate) is fresh and used in the correct stoichiometric ratio.[15][16]
-
Reaction Conditions: Benzoquinones can be sensitive to pH, light, and temperature. Reactions should be optimized for these parameters. For example, some oxidation reactions are performed under acidic conditions.[15]
-
Purification: Quinones can be unstable on silica gel. Consider alternative purification methods like recrystallization or using a less acidic stationary phase if column chromatography is necessary.
-
Precursor Purity: Ensure the starting materials (e.g., substituted hydroquinones) are pure, as impurities can interfere with the oxidation step.
Q: The color of my dissolved benzoquinone derivative changes over time in the solvent. Is the compound degrading?
A: Yes, a color change often indicates degradation or reaction.
-
Solvent Reactivity: Protic solvents, especially under basic conditions, can react with the benzoquinone ring.[3] It is crucial to use high-purity, appropriate solvents and prepare solutions fresh before each experiment.[8]
-
Light Sensitivity: Many quinone compounds are light-sensitive. Store stock solutions in amber vials or wrapped in foil and keep them in the dark to prevent photochemical degradation.
-
pH Instability: The redox chemistry of quinones is often pH-dependent.[3] Ensure your buffer system is stable and appropriate for the compound. Highly alkaline solutions can lead to hydroxylation and the formation of new structures.[2][3]
In Vitro Antioxidant Assays (DPPH/ABTS)
Q: I am getting inconsistent or non-reproducible IC50 values in my DPPH assay. What could be the cause?
A: Inconsistent IC50 values are a common issue. Consider the following:
-
DPPH Solution Stability: The DPPH radical is sensitive to light. Always prepare the working solution fresh and keep it in the dark.[8] The absorbance of your control (DPPH solution without antioxidant) should be stable throughout the experiment.
-
Reaction Time: The reaction between an antioxidant and DPPH may not be instantaneous. Ensure you have established a stable endpoint by taking readings at multiple time points (e.g., 30, 60, 120 minutes) to find when the reaction plateaus.[17][18]
-
Solvent Effects: The type of solvent can influence the radical scavenging activity.[17] Always use the same solvent (e.g., methanol, ethanol) for your compounds and the DPPH solution to ensure consistency.
-
Pipetting Errors: At the low concentrations often used for IC50 determination, small pipetting errors can lead to large variations in results. Ensure your pipettes are calibrated and use proper technique.
Q: My compound is poorly soluble in the methanol/ethanol used for the ABTS/DPPH assay. How can I address this?
A: Poor solubility is a significant challenge.
-
Co-solvents: You can try using a small, controlled amount of a stronger, water-miscible organic solvent like DMSO to first dissolve your compound before making the final dilution in the assay solvent. Remember to run a solvent control to ensure the co-solvent itself does not interfere with the assay.
-
Assay Choice: The ABTS assay can be performed in both aqueous and organic media, offering more flexibility for compounds with varying solubility compared to the DPPH assay, which is typically restricted to organic solvents.[17]
Experimental Workflows and Pathways
Caption: General workflow for developing antioxidant benzoquinone derivatives.
Caption: Activation of the Nrf2-ARE antioxidant signaling pathway.
Data Presentation
Quantitative results from screening experiments should be tabulated for clear comparison. This allows for easy identification of lead compounds and structure-activity relationships.
| Compound ID | Modification | DPPH IC50 (µM)[19] | ABTS IC50 (µM)[19] | CAA EC50 (µM) |
| BQD-0 | 2,6-Dimethoxy-1,4-BQ (Parent) | 45.8 ± 3.1 | 22.5 ± 1.9 | >100 |
| BQD-1 | 3-Hydroxy-2,6-Dimethoxy-1,4-BQ | 15.2 ± 1.5 | 8.1 ± 0.7 | 45.6 ± 4.2 |
| BQD-2 | 3-Propyl-2,6-Dimethoxy-1,4-BQ | 38.9 ± 2.8 | 18.4 ± 1.6 | 89.1 ± 7.5 |
| BQD-3 | 3,5-Dihydroxy-2,6-Dimethoxy-1,4-BQ | 9.7 ± 0.9 | 4.5 ± 0.4 | 21.3 ± 2.9 |
| Ascorbic Acid | Positive Control | 25.5 ± 2.1 | 12.3 ± 1.1 | 35.8 ± 3.0 |
| Trolox | Positive Control | 28.1 ± 2.4 | 14.9 ± 1.3 | 40.2 ± 3.5 |
| Data are presented as mean ± standard deviation (n=3) and are hypothetical for illustrative purposes. |
Detailed Experimental Protocols
Protocol 1: DPPH Radical Scavenging Assay
This protocol is adapted from standard methodologies to assess the ability of a compound to act as a free radical scavenger.[7][8][18]
1. Materials and Reagents:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (spectroscopic grade)
-
Test compounds and positive control (e.g., Ascorbic Acid, Trolox)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at ~517 nm
2. Procedure:
-
Preparation of DPPH Stock Solution: Prepare a 0.2 mM DPPH solution in methanol. Store this solution in an amber bottle at 4°C.
-
Preparation of Test Compounds: Prepare stock solutions of your benzoquinone derivatives and positive controls in methanol (e.g., at 1 mg/mL or 10 mM). Perform serial dilutions to obtain a range of concentrations to test.
-
Assay Performance: a. In a 96-well plate, add 100 µL of the freshly prepared DPPH working solution to each well. b. Add 100 µL of your diluted test compounds or controls to the corresponding wells. c. For the blank, add 100 µL of methanol instead of the test compound.
-
Incubation: Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[19]
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula:
-
% Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100
-
-
IC50 Determination: Plot the % Inhibition against the concentration of the test compound and determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).[19]
Protocol 2: ABTS Radical Cation Scavenging Assay
This assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).[7][18][19]
1. Materials and Reagents:
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)
-
Potassium persulfate
-
Ethanol or PBS (Phosphate-Buffered Saline)
-
Test compounds and positive control
-
96-well microplate and reader (~734 nm)
2. Procedure:
-
Preparation of ABTS•+ Stock Solution: a. Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. b. Mix the two solutions in equal volumes (1:1 ratio). c. Allow the mixture to stand in the dark at room temperature for 12-16 hours to allow for radical generation.[18]
-
Preparation of ABTS•+ Working Solution: Before use, dilute the stock solution with ethanol or PBS to obtain an absorbance of 0.700 ± 0.02 at 734 nm.
-
Preparation of Test Compounds: Prepare serial dilutions of your test compounds and controls as described in the DPPH protocol.
-
Assay Performance: a. Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate. b. Add 10 µL of the diluted test compounds or controls.
-
Incubation: Incubate the plate in the dark at room temperature for 6-10 minutes.[19]
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation & IC50 Determination: Calculate the percentage inhibition and determine the IC50 value using the same formulas as in the DPPH assay.
Protocol 3: Cellular Antioxidant Activity (CAA) Assay
This assay measures the ability of compounds to prevent the formation of fluorescent 2',7'-dichlorofluorescein (DCF) in cells.[10][11]
1. Materials and Reagents:
-
Human cell line (e.g., HepG2, HaCaT)
-
Cell culture medium (e.g., DMEM) and supplements (FBS, antibiotics)
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA)
-
AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) - a peroxyl radical initiator
-
Hanks' Balanced Salt Solution (HBSS)
-
Black, clear-bottom 96-well cell culture plates
-
Fluorescence microplate reader (Excitation: 485 nm, Emission: 535 nm)
2. Procedure:
-
Cell Seeding: Seed cells into a 96-well black plate at an appropriate density (e.g., 6 x 10^4 cells/well) and allow them to adhere for 24 hours.
-
Compound Treatment: Remove the media and wash cells with PBS. Treat the cells with media containing various concentrations of the test compounds for 1 hour.
-
Probe Loading: Remove the treatment media, wash the cells with PBS, and then add 100 µL of 25 µM DCFH-DA solution to each well. Incubate for 60 minutes in the dark.
-
Induction of Oxidative Stress: Remove the DCFH-DA solution and wash the cells twice with warm HBSS. Add 100 µL of 600 µM AAPH solution (in HBSS) to each well to induce oxidative stress.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence reader pre-set to 37°C. Measure the fluorescence intensity every 5 minutes for 1 hour.
-
Calculation: a. Calculate the area under the curve (AUC) for the fluorescence kinetics. b. Calculate the percentage inhibition of ROS formation for each concentration.
-
% Inhibition = [1 - (AUC_sample / AUC_control)] * 100
-
-
EC50 Determination: Determine the EC50 value, which is the concentration required to provide 50% inhibition of ROS formation.
References
- 1. Fully reversible redox cycling of this compound induced by ascorbate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydroxylated derivatives of dimethoxy-1,4-benzoquinone as redox switchable earth-alkaline metal ligands and radical scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EP2332898A1 - Benzoquinone-based antioxidants - Google Patents [patents.google.com]
- 4. Regulation of PKM2 and Nrf2-ARE Pathway during Benzoquinone Induced Oxidative Stress in Yolk Sac Hematopoietic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antioxidant Activity of Natural Hydroquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antioxidants and oxidants regulated signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. organicreactions.org [organicreactions.org]
- 15. jetir.org [jetir.org]
- 16. scielo.br [scielo.br]
- 17. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach [mdpi.com]
- 18. 3.7. Preparation of Antioxidant Activities Tests [bio-protocol.org]
- 19. 2.4.2. DPPH and ABTS Radical Scavenging Activity and Ferric-Reducing Antioxidant Power (FRAP) [bio-protocol.org]
Validation & Comparative
A Comparative Guide to 2,6-Dimethoxy-1,4-Benzoquinone and Coenzyme Q10 in Mitochondrial Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 2,6-Dimethoxy-1,4-Benzoquinone (DMBQ) and Coenzyme Q10 (CoQ10) in the context of mitochondrial studies. By presenting experimental data, detailed methodologies, and visual representations of their mechanisms, this document aims to assist researchers in selecting the appropriate molecule for their specific experimental needs.
At a Glance: DMBQ vs. Coenzyme Q10
| Feature | This compound (DMBQ) | Coenzyme Q10 (CoQ10) |
| Primary Role in Mitochondria | Primarily used as an artificial electron acceptor, particularly for Complex I, and has been shown to enhance overall mitochondrial respiration. | Endogenous electron carrier in the electron transport chain (ETC), transferring electrons from Complex I and II to Complex III. Also functions as a potent antioxidant.[1][2][3] |
| Mechanism of Action | Can accept electrons from Complex I, bypassing the native CoQ10 binding site, thereby allowing for the specific measurement of Complex I activity. It has also been shown to upregulate mitochondrial biogenesis through the AKT/mTOR signaling pathway and increased PGC1α expression.[4][5][6] | Facilitates the transfer of electrons as a crucial component of the Q-cycle, linking flavoprotein dehydrogenases to the cytochrome segments of the ETC, which is essential for ATP synthesis.[1][3] Its reduced form, ubiquinol, is a powerful antioxidant.[2] |
| Primary Application in Studies | Measurement of specific mitochondrial complex activity (e.g., Complex I), and investigation of pathways that enhance mitochondrial function and biogenesis. | Studying native mitochondrial function, investigating mitochondrial dysfunction in disease models, and assessing the therapeutic potential of supplementation to restore bioenergetics and combat oxidative stress.[1][2][7] |
| Source | A natural phytochemical found in sources like fermented wheat germ, but often used as a synthetic reagent in laboratory settings.[4][5] | Naturally synthesized in most human tissues and also obtained from dietary sources.[3] |
Quantitative Data Comparison
The following tables summarize quantitative data from studies investigating the effects of DMBQ and CoQ10 on key mitochondrial parameters.
Table 1: Effects on Mitochondrial Respiration in C2C12 Myotubes
| Parameter | Treatment | Fold Change vs. Control | Reference |
| Maximal Respiration | DMBQ (10 µM) | ~1.5-fold increase | [4][5] |
| Spare Respiratory Capacity | DMBQ (10 µM) | ~2.0-fold increase | [4][5] |
Note: Data is estimated from graphical representations in the cited study.
Table 2: Effects of Coenzyme Q10 Supplementation on Mitochondrial Function
| Model System | Parameter | Treatment | Effect | Reference |
| CoQ10 Deficient Human Neuronal Cells | Mitochondrial Superoxide | 2.5 µM CoQ10 for 5 days | Significant decrease (p<0.0005) | [8] |
| CoQ10 Deficient Human Neuronal Cells | Mitochondrial Membrane Potential | 5 µM CoQ10 | Restored to 90% of control | [8] |
| CoQ10 Deficient Human Neuronal Cells | ETC Complex II/III Activity | 10 µM CoQ10 | Increased to 82.5% of control (p<0.05) | [8] |
| Isolated Rat Hearts (Ischemia-Reperfusion) | State 3 Respiration (Succinate) | 10 mg/kg IV CoQ10 | Improved from ~110-120 to 167 ng-atoms O/min/mg protein | [9] |
| Isolated Rat Hearts (Ischemia-Reperfusion) | Respiratory Control Index (α-KG) | 10 mg/kg IV CoQ10 | Improved from ~3.0-3.2 to 4.2 | [9] |
Signaling Pathways and Mechanisms of Action
Coenzyme Q10 in the Electron Transport Chain
CoQ10 is an indispensable component of the mitochondrial electron transport chain. It exists in an oxidized form (ubiquinone) and a reduced form (ubiquinol), allowing it to accept and donate electrons. Its primary function is to shuttle electrons from Complex I (NADH-ubiquinone oxidoreductase) and Complex II (succinate dehydrogenase) to Complex III (cytochrome bc1 complex). This electron transfer is a critical step in the generation of the proton gradient across the inner mitochondrial membrane, which drives ATP synthesis.
DMBQ's Influence on Mitochondrial Biogenesis and Function
Recent studies have shown that DMBQ can enhance mitochondrial function, not by acting as a direct replacement for the entire CoQ10 pool, but by influencing signaling pathways that lead to increased mitochondrial biogenesis. DMBQ has been demonstrated to activate the AKT/mTOR pathway, which in turn upregulates the expression of PGC1α, a master regulator of mitochondrial biogenesis. This leads to an increase in mitochondrial DNA content and the expression of oxidative phosphorylation (OXPHOS) proteins.
Experimental Protocols
Measuring Mitochondrial Respiration using Seahorse XF Analyzer
The Seahorse XF Analyzer is a key instrument for assessing mitochondrial function in live cells by measuring the oxygen consumption rate (OCR). The "Mito Stress Test" is a standard assay that utilizes sequential injections of mitochondrial inhibitors to reveal a cell's metabolic phenotype.
Experimental Workflow:
-
Cell Seeding: Plate cells (e.g., C2C12 myotubes) in a Seahorse XF microplate and allow them to adhere and differentiate.
-
Equilibration: Replace the culture medium with Seahorse XF assay medium and incubate in a non-CO2 incubator at 37°C for one hour.
-
Assay Execution: Place the microplate in the Seahorse XF Analyzer and perform the Mito Stress Test with the following injections:
-
Oligomycin: An ATP synthase inhibitor that reveals ATP-linked respiration.
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that disrupts the mitochondrial membrane potential and induces maximal respiration.
-
Rotenone & Antimycin A: Complex I and Complex III inhibitors, respectively, which shut down mitochondrial respiration and reveal non-mitochondrial oxygen consumption.
-
Application for DMBQ and CoQ10:
-
DMBQ: To assess the effect of DMBQ, cells can be pre-treated with the compound for a specified period (e.g., 24 hours) before performing the Mito Stress Test. The resulting OCR profile can be compared to that of untreated cells to determine the impact on basal respiration, ATP production, maximal respiration, and spare respiratory capacity.[5]
-
CoQ10: For CoQ10 supplementation studies, cells can be cultured with CoQ10 for a desired duration. The Mito Stress Test will reveal if the supplementation enhances mitochondrial respiration, particularly in models of CoQ10 deficiency or mitochondrial dysfunction.
Mitochondrial Complex I Activity Assay
This assay measures the activity of Complex I (NADH:ubiquinone oxidoreductase) in isolated mitochondria. It relies on monitoring the oxidation of NADH.
General Protocol:
-
Mitochondria Isolation: Isolate mitochondria from cells or tissues using a standard differential centrifugation protocol.
-
Reaction Mixture: Prepare a reaction buffer containing NADH as the electron donor.
-
Electron Acceptor:
-
For assessing native CoQ-dependent activity: A short-chain CoQ analog like Coenzyme Q1 is often used as the electron acceptor because the native CoQ10 is too hydrophobic for direct addition to the assay medium.[10][11] The reduction of this analog is monitored.
-
For bypassing the native CoQ site with DMBQ: DMBQ can be used as an artificial electron acceptor. The assay would measure the rate of NADH oxidation in the presence of DMBQ. To ensure specificity for Complex I, the assay should be run in the presence and absence of a Complex I inhibitor like rotenone. The rotenone-sensitive rate represents the true Complex I activity.
-
-
Measurement: The oxidation of NADH is measured spectrophotometrically by the decrease in absorbance at 340 nm.
Conclusion
This compound and Coenzyme Q10 are both valuable tools in mitochondrial research, but they serve distinct purposes. CoQ10 is essential for studying the native function and dysfunction of the electron transport chain and holds therapeutic promise for mitochondrial diseases. Its role as an endogenous electron carrier and antioxidant makes it a focal point for understanding and treating metabolic disorders.
DMBQ, on the other hand, serves as a useful experimental tool. Its ability to act as an artificial electron acceptor allows for the specific interrogation of Complex I activity. Furthermore, its recently discovered role in promoting mitochondrial biogenesis through the AKT/mTOR/PGC1α signaling pathway opens up new avenues for investigating therapeutic strategies to enhance mitochondrial content and function.
The choice between DMBQ and CoQ10 will ultimately depend on the specific research question. For researchers investigating the fundamental processes of the electron transport chain or the effects of restoring a natural component, CoQ10 is the molecule of choice. For those looking to dissect the activity of specific mitochondrial complexes or to explore pathways of mitochondrial biogenesis, DMBQ offers a unique and powerful alternative.
References
- 1. agilent.com [agilent.com]
- 2. Platelet mitochondrial respiration and coenzyme Q10 could be used as new diagnostic strategy for mitochondrial dysfunction in rheumatoid diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Coenzyme Q10 - Wikipedia [en.wikipedia.org]
- 4. assaygenie.com [assaygenie.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound increases skeletal muscle mass and performance by regulating AKT/mTOR signaling and mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolic Targets of Coenzyme Q10 in Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Assay conditions for the mitochondrial NADH:coenzyme Q oxidoreductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of the Antimicrobial Efficacy of 2,6-Dimethoxy-1,4-Benzoquinone and Standard Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antimicrobial efficacy of 2,6-Dimethoxy-1,4-Benzoquinone (DMBQ), a naturally occurring benzoquinone, with that of standard antibiotics. The following sections present quantitative data, detailed experimental protocols, and visualizations of potential mechanisms of action to offer an objective evaluation for researchers in drug discovery and development.
Data Presentation: Comparative Antimicrobial Efficacy
The antimicrobial efficacy of DMBQ and a selection of standard antibiotics is presented below in terms of their Minimum Inhibitory Concentration (MIC) values. MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. Lower MIC values are indicative of higher antimicrobial efficacy.
It is important to note that the following data has been compiled from various studies. Direct comparison of absolute values should be approached with caution, as experimental conditions may have varied between studies.
Gram-Positive Bacteria
| Organism | This compound (µg/mL) | Ciprofloxacin (µg/mL) | Gentamicin (µg/mL) | Amoxicillin (µg/mL) |
| Staphylococcus aureus | 8[1] | 0.12 - 0.5[2] | 0.235 - 0.5[3] | 0.25 - 128[4] |
| Bacillus cereus | 32[1] | 0.2 - 1.6[5] | 0.19 - 1.5[6] | >16 (Resistant)[7] |
Gram-Negative Bacteria
| Organism | This compound (µg/mL) | Ciprofloxacin (µg/mL) | Gentamicin (µg/mL) | Amoxicillin (µg/mL) |
| Escherichia coli | 64[1] | ≤0.06 - >8[8] | 6 - 30[9] | >64 (Resistant)[10] |
| Pseudomonas aeruginosa | Not Widely Reported | 0.1 - 16[11][12] | 0.25 - 512[13] | Generally Resistant |
| Salmonella typhimurium | 32[1] | Not Widely Reported | Not Widely Reported | Not Widely Reported |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of antimicrobial efficacy. These protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI).
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is a standardized procedure for determining the MIC of an antimicrobial agent against a specific microorganism.
a. Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum suspension (adjusted to 0.5 McFarland standard)
-
This compound (DMBQ) stock solution (dissolved in a suitable solvent like DMSO)
-
Standard antibiotic stock solutions (Ciprofloxacin, Gentamicin, Amoxicillin)
-
Sterile multichannel pipettes and tips
-
Microplate reader
b. Procedure:
-
Preparation of Antimicrobial Dilutions:
-
Dispense 50 µL of sterile CAMHB into all wells of a 96-well microtiter plate.
-
Add 50 µL of the DMBQ or standard antibiotic stock solution to the first well of a row, creating a 1:2 dilution.
-
Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well. This will result in a range of concentrations of the antimicrobial agent.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension from a fresh culture (18-24 hours old) in a sterile saline solution.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation of Microtiter Plates:
-
Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate, including a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).
-
-
Incubation:
-
Incubate the microtiter plates at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
Following incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
-
A microplate reader can be used to measure the optical density at 600 nm to aid in the determination of the MIC.
-
Time-Kill Assay
This assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
a. Materials:
-
Culture tubes with CAMHB
-
Bacterial inoculum suspension
-
DMBQ and standard antibiotic solutions at desired concentrations (e.g., 2x, 4x, 8x MIC)
-
Sterile saline for dilutions
-
Agar plates for colony counting
-
Incubator and shaker
b. Procedure:
-
Preparation of Test Cultures:
-
Inoculate tubes containing CAMHB with the test organism to achieve a starting concentration of approximately 5 x 10⁵ CFU/mL.
-
Add the antimicrobial agent (DMBQ or standard antibiotic) at the desired multiple of its MIC to the respective tubes. Include a growth control tube without any antimicrobial agent.
-
-
Incubation and Sampling:
-
Incubate the tubes at 37°C with constant agitation.
-
At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
-
Viable Cell Count:
-
Perform serial ten-fold dilutions of the collected aliquots in sterile saline.
-
Plate a known volume of each dilution onto appropriate agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Count the number of colony-forming units (CFU) on each plate.
-
Calculate the CFU/mL for each time point and treatment condition.
-
Plot the log₁₀ CFU/mL against time to generate a time-kill curve. A ≥3-log₁₀ reduction in CFU/mL is generally considered bactericidal activity.
-
Mandatory Visualization
Experimental Workflow for MIC Determination
The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Proposed Signaling Pathway for Benzoquinone Antimicrobial Activity
While the precise signaling pathways affected by this compound in bacteria are still under investigation, evidence from related compounds suggests potential mechanisms. The following diagram illustrates a hypothesized pathway involving the disruption of a two-component signaling system, which is crucial for bacterial environmental sensing and response.
Caption: Hypothesized inhibition of a bacterial two-component signaling system.
Proposed Mechanism of Action via Reactive Oxygen Species (ROS) Generation
Another plausible mechanism for the antimicrobial action of benzoquinones is the generation of reactive oxygen species (ROS), which can cause widespread damage to cellular components.
Caption: Proposed mechanism of ROS generation by DMBQ leading to cell death.
References
- 1. Activity of ciprofloxacin against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. ankemdernegi.org.tr [ankemdernegi.org.tr]
- 4. mdpi.com [mdpi.com]
- 5. Antimicrobial susceptibility and the in vitro postantibiotic effects of vancomycin and ciprofloxacin against Bacillus cereus isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. MICs of Selected Antibiotics for Bacillus anthracis, Bacillus cereus, Bacillus thuringiensis, and Bacillus mycoides from a Range of Clinical and Environmental Sources as Determined by the Etest - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of reduced susceptibility to ciprofloxacin in Escherichia coli isolates from Canadian hospitals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A comparison of E. coli susceptibility for amoxicillin/clavulanic acid according to EUCAST and CLSI guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ciprofloxacin susceptibility of Pseudomonas aeruginosa isolates from keratitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ciprofloxacin Induction of a Susceptibility Determinant in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of Sub-Minimum Inhibitory Concentrations of Gentamicin on Alginate Produced by Clinical Isolates of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
Validating the In Vivo Anti-Carcinogenic Effects of 2,6-Dimethoxy-1,4-Benzoquinone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo anti-carcinogenic effects of 2,6-Dimethoxy-1,4-Benzoquinone (DMBQ) against alternative therapeutic agents. The data presented is compiled from various preclinical studies to offer an objective overview of DMBQ's performance in relevant cancer models.
Executive Summary
This compound (DMBQ), a natural compound found in fermented wheat germ, has demonstrated notable anti-carcinogenic properties in in vivo studies. Its primary mechanism of action is the inhibition of the mTOR signaling pathway, a critical regulator of cell growth and proliferation in many cancers. This guide compares the in vivo efficacy of DMBQ with standard-of-care chemotherapies and other targeted agents in gastric and non-small cell lung cancer models.
In Vivo Performance Comparison
The following tables summarize the quantitative data from in vivo studies, showcasing the anti-tumor efficacy of DMBQ and its comparators. It is important to note that these results are from separate studies and not from direct head-to-head comparisons, which may involve different experimental conditions.
Gastric Cancer Models
| Compound | Dosage and Administration | Mouse Model | Tumor Growth Inhibition (TGI) / Effect | Reference |
| This compound (DMBQ) | 80 mg/kg, oral gavage, daily (5 days/week) for 43 days | Patient-Derived Xenograft (PDX) | Significantly reduced gastric tumor growth.[1][2] | [1][2][3] |
| 5-Fluorouracil (5-FU) | 60 mg/kg, intraperitoneal injection, every other day for 2 weeks | SGC7901 Xenograft | 26.36% TGI.[4] In combination with curcumin, 27.05% TGI.[5] | [4][5][6] |
| Oxaliplatin | 5 mg/kg, intraperitoneal injection, weekly | Xenograft | Significant tumor growth suppression.[7][8] | [7][8] |
| Rapamycin | 1.5 mg/kg/day, intraperitoneal injection | Subcutaneous and Orthotopic Xenograft | Significant inhibition of subcutaneous tumor growth.[9] | [9][10][11] |
| Everolimus (RAD001) | 10 mg/day (human equivalent) | NCI-N87 Xenograft | Significantly inhibited tumor growth.[12] | [12][13][14][15][16] |
Non-Small Cell Lung Cancer (NSCLC) Models
| Compound | Dosage and Administration | Mouse Model | Tumor Growth Inhibition (TGI) / Effect | Reference |
| Gefitinib | 50 mg/kg, intraperitoneal injection, daily (5 days/week) for 3 weeks | H358R Xenograft | 52.7% TGI in cisplatin-resistant model.[17] | [17][18][19][20][21] |
| Erlotinib | Not specified | Xenograft | Significant tumor growth delay in sensitive models. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key in vivo experiments cited in this guide.
Establishment of Patient-Derived Xenografts (PDX)
-
Tumor Acquisition: Fresh tumor tissue is obtained from consenting patients during surgical resection or biopsy and transported in a sterile medium on ice.[22][23][24][25][26]
-
Implantation: The tumor tissue is cut into small fragments (approximately 2-3 mm³) and subcutaneously implanted into the flank of immunocompromised mice (e.g., NOD/SCID or nude mice).[22][23][24][25][26]
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The formula: Tumor Volume = (Length × Width²) / 2 is commonly used.
-
Passaging: Once the tumor reaches a certain size (e.g., 1000-1500 mm³), it is harvested and can be passaged to subsequent generations of mice for expansion and use in efficacy studies.[24]
In Vivo Drug Efficacy Studies
-
Animal Models: Athymic nude mice or SCID mice are typically used for xenograft studies. For PDX models, NOD/SCID or similar strains with compromised immune systems are preferred to prevent graft rejection.[22]
-
Tumor Implantation: Cancer cells (e.g., SGC7901 for gastric cancer) are suspended in a suitable medium (like Matrigel) and injected subcutaneously into the flank of the mice. For PDX models, tumor fragments are implanted as described above.
-
Treatment Initiation: Once tumors reach a palpable size (e.g., 100-200 mm³), animals are randomized into control and treatment groups.
-
Drug Administration:
-
DMBQ: Administered via oral gavage.[2] A standard operating procedure for oral gavage in mice should be followed.[27]
-
5-Fluorouracil: Typically administered via intraperitoneal injection.[28][29][30][31][32] Standard safety precautions for handling cytotoxic agents must be observed.[28][29][30]
-
Oxaliplatin: Administered via intraperitoneal injection.[8]
-
Rapamycin/Everolimus: Can be administered via intraperitoneal injection or oral gavage.[9][33]
-
-
Monitoring and Endpoints:
-
Tumor volume and body weight are measured throughout the study.
-
The primary endpoint is often tumor growth inhibition.
-
Survival studies may also be conducted, where the endpoint is the time to a predetermined tumor volume or the natural death of the animal.
-
At the end of the study, tumors and organs may be harvested for histological and molecular analysis (e.g., immunohistochemistry for proliferation markers like Ki-67 or pathway-specific proteins).[2]
-
Signaling Pathways and Experimental Workflows
DMBQ-Mediated Inhibition of the mTOR Signaling Pathway
DMBQ exerts its anti-carcinogenic effects by directly inhibiting the mTOR (mammalian target of rapamycin) protein kinase. mTOR is a central regulator of cell growth, proliferation, and survival. Its inhibition by DMBQ leads to the dephosphorylation of downstream targets like p70S6K and 4E-BP1, ultimately resulting in the suppression of protein synthesis and cell cycle arrest.
Caption: DMBQ inhibits the mTORC1 signaling pathway, leading to reduced protein synthesis and cell growth.
General Experimental Workflow for In Vivo Anti-Cancer Studies
The following diagram illustrates a typical workflow for evaluating the efficacy of an anti-cancer compound in a xenograft mouse model.
References
- 1. 2,6-DMBQ is a novel mTOR inhibitor that reduces gastric cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2,6-DMBQ is a novel mTOR inhibitor that reduces gastric cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory effects and mechanism of 5-fluorouracil combined with celecoxib on human gastric cancer xenografts in nude mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Curcumin Enhances the Anticancer Effect Of 5-fluorouracil against Gastric Cancer through Down-Regulation of COX-2 and NF- κB Signaling Pathways [jcancer.org]
- 6. Inhibitory effects and mechanism of 5-fluorouracil combined with celecoxib on human gastric cancer xenografts in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy of Nanofiber Sheets Incorporating Oxaliplatin in Gastrointestinal Cancer Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ethaselen synergizes with oxaliplatin in tumor growth inhibition by inducing ROS production and inhibiting TrxR1 activity in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mammalian target of rapamycin is activated in human gastric cancer and serves as a target for therapy in an experimental model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synergistic antitumor activity of rapamycin and EF24 via increasing ROS for the treatment of gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synergistic antitumor activity of rapamycin and EF24 via increasing ROS for the treatment of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Everolimus (RAD001) and anti-angiogenic cyclophosphamide show long-term control of gastric cancer growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Everolimus for Previously Treated Advanced Gastric Cancer: Results of the Randomized, Double-Blind, Phase III GRANITE-1 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cancernetwork.com [cancernetwork.com]
- 16. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 17. Increased efficacy of gefitinib on cisplatin-resistant wild-type epidermal growth factor receptor non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Gefitinib enhances the anti-tumor immune response against EGFR-mutated NSCLC by upregulating B7H5 expression and activating T cells via CD28H - PMC [pmc.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
- 22. Establishment of Gastric Cancer Patient-derived Xenograft Models and Primary Cell Lines [jove.com]
- 23. Establishing and Maintaining an Extensive Library of Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Establishment of patient-derived xenograft models and cell lines for malignancies of the upper gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Establishment of a Patient-derived Xenograft for Development of Personalized HER2-targeting Therapy in Gastric Cancer | Anticancer Research [ar.iiarjournals.org]
- 26. Establishment and characterization of patient-derived tumor xenograft using gastroscopic biopsies in gastric cancer. - ASCO [asco.org]
- 27. ouv.vt.edu [ouv.vt.edu]
- 28. en-safety.tau.ac.il [en-safety.tau.ac.il]
- 29. studylib.net [studylib.net]
- 30. einsteinmed.edu [einsteinmed.edu]
- 31. tandfonline.com [tandfonline.com]
- 32. file.medchemexpress.com [file.medchemexpress.com]
- 33. Antitumor Effect of Low-Dose of Rapamycin in a Transgenic Mouse Model of Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 2,6-Dimethoxy-1,4-Benzoquinone and its Hydroxylated Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of 2,6-Dimethoxy-1,4-Benzoquinone (DMBQ) and its hydroxylated derivatives. It delves into their physicochemical properties and biological activities, supported by available experimental data. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and medicinal chemistry.
Introduction
This compound (DMBQ) is a naturally occurring compound found in various plants and fermented wheat germ.[1] It has garnered significant scientific interest due to its diverse biological activities, including anti-inflammatory, anticancer, and antioxidant properties.[2][3][4] The hydroxylation of DMBQ, a process that can occur under alkaline conditions, leads to the formation of derivatives with potentially enhanced biological effects.[5][6] These hydroxylated derivatives (OHBQs) are suggested to be stronger radical scavengers compared to the parent compound.[5][6] This guide aims to provide a side-by-side comparison of DMBQ and its hydroxylated counterparts to aid in the evaluation of their therapeutic potential.
Physicochemical Properties
The introduction of hydroxyl groups to the DMBQ scaffold can significantly alter its physicochemical properties, including its redox potential and stability. Under alkaline conditions, DMBQ can be hydroxylated at the quinoid ring proton positions and through the substitution of its methoxy groups to form poly-hydroxyl derivatives.[5][6][7]
| Property | This compound (DMBQ) | Hydroxylated Derivatives (OHBQs) | Reference |
| Molecular Formula | C₈H₈O₄ | Varies (e.g., C₇H₆O₅ for a mono-hydroxylated, mono-demethylated derivative) | |
| Molecular Weight | 168.15 g/mol | Varies | |
| Appearance | Yellow solid | Color changes can be observed upon hydroxylation | [5] |
| Redox Potential | pH-dependent | Generally lower (stronger reducing agent/antioxidant) | [5][7] |
| Stability | Stable under standard conditions | Stable under physiological conditions after formation | [5][6] |
Comparative Biological Activity
The biological activities of DMBQ and its hydroxylated derivatives are a key area of interest. While direct comparative studies with standardized quantitative data are limited, the available literature suggests that hydroxylation can significantly modulate the bioactivity of the parent compound.
Antioxidant Activity
Hydroxylated derivatives of DMBQ are reported to be more potent radical scavengers than DMBQ itself.[5][6] This enhanced activity is attributed to the increased electron-donating capacity of the hydroxyl groups.
| Compound | Antioxidant Assay | IC₅₀ Value | Reference |
| This compound (DMBQ) | DPPH Radical Scavenging | Data not consistently reported in comparative studies. | |
| Hydroxylated DMBQ Derivatives (OHBQs) | Superoxide Scavenging | Qualitatively described as stronger scavengers than DMBQ. | [8] |
Anti-inflammatory Activity
| Compound | Cell Line | Assay | IC₅₀ Value | Reference |
| This compound (DMBQ) | Mouse leukemic monocyte (RAW 264.7) | Nitric Oxide (NO) Production Inhibition | Not explicitly stated, but demonstrated significant inhibition. | [2][9] |
| Hydroxylated DMBQ Derivatives (OHBQs) | - | - | Data not available in comparative studies. |
Anticancer Activity
DMBQ has demonstrated cytotoxic effects against various cancer cell lines.[10] The anticancer mechanism is believed to involve the induction of apoptosis and cell cycle arrest. The cytotoxic potential of its hydroxylated derivatives is an area requiring further investigation.
| Compound | Cell Line | Assay | IC₅₀ Value | Reference |
| This compound (DMBQ) | Various (e.g., Gastric cancer cells) | Cell Proliferation/Viability (e.g., MTT Assay) | Data varies depending on the cell line. | [3] |
| Hydroxylated DMBQ Derivatives (OHBQs) | - | - | Data not available in comparative studies. |
Signaling Pathways
DMBQ is known to modulate key cellular signaling pathways involved in metabolism, cell growth, and proliferation. A notable mechanism is its ability to regulate the AMP-activated protein kinase (AMPK) and mammalian target of rapamycin complex 1 (mTORC1) pathways.[1][10] The activation of AMPK and inhibition of mTORC1 by DMBQ can lead to the suppression of adipogenesis and cancer cell growth.[1] The specific signaling pathways affected by the hydroxylated derivatives of DMBQ have not been extensively elucidated and represent an important avenue for future research.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Hydroxylated derivatives of dimethoxy-1,4-benzoquinone as redox switchable earth-alkaline metal ligands and radical scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Spectroscopic and electrochemical properties of hydroxylated derivatives of this compound - UGD Academic Repository [eprints.ugd.edu.mk]
- 8. researchgate.net [researchgate.net]
- 9. This compound, isolation and identification of anti-carcinogenic, anti-mutagenic and anti-inflammatory component from the juice of Vitis coignetiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound increases skeletal muscle mass and performance by regulating AKT/mTOR signaling and mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Cytotoxicity of 2,6-Dimethoxy-1,4-Benzoquinone and Its Structural Analogues: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the cytotoxic properties of 2,6-Dimethoxy-1,4-Benzoquinone (DMBQ) and its structural analogues, intended for researchers, scientists, and professionals in drug development. The following sections detail quantitative cytotoxicity data, experimental methodologies, and the underlying signaling pathways, supported by experimental evidence.
Quantitative Comparison of Cytotoxicity
The cytotoxic potential of this compound (DMBQ) and its structural analogues has been evaluated across various cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, representing the concentration of a compound that inhibits 50% of cell viability. A lower IC50 value indicates higher cytotoxic potency.
The following table summarizes the IC50 values for DMBQ and a series of its p-benzoquinone congeners in primary cultured rat hepatocytes and PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla.
| Compound | Structure | IC50 in Rat Hepatocytes (µM) | IC50 in PC12 Cells (µM) |
| This compound | DMBQ | >1000 | 15.8 ± 1.2 |
| 1,4-Benzoquinone | BQ | 35.5 ± 2.5 | 25.1 ± 1.8 |
| 2-Methoxy-1,4-Benzoquinone | 2-MeOBQ | >1000 | 199.5 ± 14.1 |
| 2,3-Dimethoxy-1,4-Benzoquinone | 2,3-DMBQ | >1000 | 199.5 ± 14.1 |
| 2,5-Dimethoxy-1,4-Benzoquinone | 2,5-DMBQ | >1000 | 31.6 ± 2.2 |
| 2,3,5-Trimethoxy-1,4-Benzoquinone | 2,3,5-TMBQ | >1000 | 63.1 ± 4.5 |
| Tetramethoxy-1,4-Benzoquinone | TMBQ | >1000 | >1000 |
| 2-Methyl-1,4-Benzoquinone | 2-MeBQ | 125.9 ± 8.9 | 50.1 ± 3.5 |
| 2,3-Dimethyl-1,4-Benzoquinone | 2,3-DMBQ | 251.2 ± 17.8 | 100.0 ± 7.1 |
| 2,5-Dimethyl-1,4-Benzoquinone | 2,5-DMBQ | 199.5 ± 14.1 | 63.1 ± 4.5 |
| 2,6-Dimethyl-1,4-Benzoquinone | 2,6-DMBQ | 158.5 ± 11.2 | 50.1 ± 3.5 |
| 2,3,5-Trimethyl-1,4-Benzoquinone | 2,3,5-TMBQ | 316.2 ± 22.4 | 125.9 ± 8.9 |
| Tetramethyl-1,4-Benzoquinone (Duroquinone) | Duroquinone | >1000 | >1000 |
| 2,3-Dimethoxy-5-methyl-1,4-benzoquinone (Coenzyme Q0) | CoQ0 | Not directly compared in this study, but noted to be highly cytotoxic to HeLa cells at 100 µM, inducing necrosis.[1][2][3] | Not directly compared in this study. |
Data for p-benzoquinone congeners adapted from Siraki et al., Toxicological Sciences, 2004.
Experimental Protocols
The evaluation of the cytotoxic effects of DMBQ and its analogues typically involves the following experimental methodologies.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[4][5]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[6]
-
Compound Treatment: Expose the cells to various concentrations of the test compounds (DMBQ and its analogues) for a specified duration (e.g., 24, 48, or 72 hours).[6] Include untreated cells as a negative control and a vehicle control (e.g., DMSO) if the compounds are dissolved in a solvent.
-
MTT Addition: After the incubation period, add MTT solution (e.g., 20 µL of a 5 mg/mL solution in PBS) to each well and incubate for an additional 2-4 hours at 37°C.[6]
-
Formazan Solubilization: The viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[5] Carefully remove the medium and add a solubilizing agent (e.g., 100 µL of DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan solution using a microplate reader at a wavelength of 570 nm.[7]
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
DNA Damage Assessment: Alkaline Elution Assay
The alkaline elution technique is a sensitive method for measuring DNA single-strand breaks and alkali-labile sites in cells exposed to genotoxic agents.[8][9][10]
Protocol:
-
Cell Treatment: Treat the cells with the test compounds for a defined period.
-
Cell Lysis: After treatment, harvest the cells and carefully layer them onto a filter (e.g., polycarbonate or polyvinyl chloride). Lyse the cells directly on the filter using a lysis solution (e.g., containing proteinase K) to release the DNA.
-
Alkaline Elution: Wash the DNA on the filter and then elute it with an alkaline buffer (pH > 12). The rate of elution of the DNA from the filter is proportional to the number of single-strand breaks.
-
DNA Quantification: Collect the eluted DNA in fractions over time. Quantify the amount of DNA in each fraction and the DNA remaining on the filter using a fluorescent DNA-binding dye (e.g., Hoechst 33258).[8]
-
Data Analysis: The rate of DNA elution is calculated and compared between treated and untreated cells to determine the extent of DNA damage.
Signaling Pathways in Benzoquinone-Induced Cytotoxicity
The cytotoxic effects of many benzoquinones, including DMBQ and its analogues, are often attributed to their ability to induce oxidative stress through the generation of reactive oxygen species (ROS).[11] This increase in intracellular ROS can trigger a cascade of signaling events leading to programmed cell death, or apoptosis.
ROS-Mediated Apoptotic Pathway
A common mechanism of benzoquinone-induced cytotoxicity involves the following steps:
-
Induction of Oxidative Stress: Benzoquinones can undergo redox cycling within the cell, leading to the production of superoxide anions and other ROS. This disrupts the cellular redox balance, causing oxidative stress.
-
Mitochondrial Dysfunction: Elevated ROS levels can damage mitochondria, leading to the dissipation of the mitochondrial membrane potential and the release of pro-apoptotic factors such as cytochrome c into the cytoplasm.
-
Caspase Activation: Cytochrome c, in the presence of Apaf-1 and ATP, forms the apoptosome, which activates caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3.
-
Execution of Apoptosis: Effector caspases execute the final stages of apoptosis by cleaving a variety of cellular substrates, resulting in the characteristic morphological and biochemical changes of apoptosis, including DNA fragmentation and cell death.
Caption: ROS-mediated apoptotic pathway induced by benzoquinones.
Experimental Workflow
The following diagram illustrates a typical workflow for the in vitro assessment of the cytotoxicity of chemical compounds like DMBQ and its analogues.
Caption: General workflow for in vitro cytotoxicity testing.
References
- 1. Benzoquinone induces ROS-dependent mitochondria-mediated apoptosis in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 3. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 4. Reactive oxygen species mediate thymoquinone-induced apoptosis and activate ERK and JNK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ROS-Mediated Cancer Cell Killing through Dietary Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. devtoolsdaily.com [devtoolsdaily.com]
- 7. researchgate.net [researchgate.net]
- 8. 2-(6-Hydroxyhexylthio)-5,8-dimethoxy-1,4-naphthoquinone Induces Apoptosis through ROS-Mediated MAPK, STAT3, and NF-κB Signalling Pathways in Lung Cancer A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Liver Toxicity Testing of Chemicals: A Pragmatic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro toxicology - Wikipedia [en.wikipedia.org]
- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Redox Potentials of Quinones: Featuring 2,6-Dimethoxy-1,4-Benzoquinone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the redox potential of 2,6-Dimethoxy-1,4-Benzoquinone (DMBQ) against other common quinones, including 1,4-Benzoquinone, Duroquinone, and 9,10-Anthraquinone. The electrochemical properties of quinones are pivotal in various fields, from medicinal chemistry and drug development, where they are often implicated in generating reactive oxygen species, to materials science, in the design of organic batteries. Understanding the relative redox potentials is crucial for predicting the behavior of these compounds in biological and chemical systems.
Quantitative Comparison of Quinone Redox Potentials
The standard redox potential (E°') is a measure of the tendency of a chemical species to be reduced, and it is measured in volts. For quinones, this value is highly dependent on the molecular structure, the presence of electron-donating or electron-withdrawing substituents, and the experimental conditions, particularly pH. The data presented below is normalized to pH 7 and referenced against the Standard Hydrogen Electrode (SHE) for a standardized comparison.
| Quinone Derivative | Structure | Standard Redox Potential (E°' at pH 7 vs. SHE) [mV] | Key Observations and Citations |
| This compound (DMBQ) | ~ +150 | The methoxy groups are electron-donating, which is expected to lower the redox potential compared to the parent 1,4-benzoquinone. The value is estimated from cyclic voltammetry data at pH 7.[1][2] | |
| 1,4-Benzoquinone | +293 | The unsubstituted parent quinone serves as a fundamental reference point for comparing substituted derivatives.[3] | |
| Duroquinone (Tetramethyl-1,4-benzoquinone) | +66 | The four methyl groups are electron-donating, leading to a significantly lower redox potential compared to 1,4-benzoquinone. This value is calculated based on the reported difference of 227 mV lower than 1,4-benzoquinone.[4] | |
| 9,10-Anthraquinone-2-sulfonate | -89 (at pH 4.65) | The extended π-system and the electron-withdrawing sulfonate group influence the redox potential. Note that this value is not at pH 7, and the sulfonate group significantly alters the electronic properties compared to the parent anthraquinone.[5] |
Note on Data Interpretation: The redox potentials of quinones are sensitive to the specific experimental conditions. The values presented here are compiled from various sources and are intended for comparative purposes. For rigorous applications, it is recommended to determine the redox potentials under identical experimental conditions.
Experimental Protocol: Determination of Quinone Redox Potentials by Cyclic Voltammetry
Cyclic voltammetry (CV) is a widely used electrochemical technique to study the redox properties of chemical species. A typical protocol for determining the redox potential of a quinone in an aqueous solution is provided below.
1. Materials and Equipment:
-
Potentiostat: A standard three-electrode potentiostat.
-
Electrochemical Cell: A three-electrode cell consisting of a working electrode, a reference electrode, and a counter electrode.
-
Working Electrode: Glassy carbon electrode (GCE) is commonly used. It should be polished to a mirror finish with alumina slurry and sonicated in deionized water and ethanol before each experiment.
-
Reference Electrode: A Silver/Silver Chloride (Ag/AgCl) or a Saturated Calomel Electrode (SCE) is typically used. The potential should be calibrated against a standard, such as the ferrocene/ferrocenium (Fc/Fc+) redox couple.
-
Counter Electrode: A platinum wire or foil is a suitable counter electrode.
-
Electrolyte Solution: A buffered aqueous solution is used to maintain a constant pH. Phosphate-buffered saline (PBS) at pH 7 is a common choice. The electrolyte should be deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes prior to the experiment and maintained under an inert atmosphere during the measurement.
-
Quinone Solution: A stock solution of the quinone of interest is prepared in a suitable solvent (e.g., DMSO or ethanol) and then diluted to the desired concentration (typically 0.1-1 mM) in the deoxygenated electrolyte solution.
2. Experimental Procedure:
-
Assemble the three-electrode cell with the polished GCE, the reference electrode, and the platinum counter electrode.
-
Add the deoxygenated electrolyte solution to the cell.
-
Run a background CV scan of the electrolyte solution to ensure there are no interfering redox peaks in the potential window of interest.
-
Add the quinone solution to the cell to achieve the final desired concentration.
-
Apply an inert gas blanket over the solution.
-
Perform the cyclic voltammetry measurement by scanning the potential from an initial value where no reaction occurs to a potential sufficiently negative to cause the reduction of the quinone, and then reversing the scan to a potential sufficiently positive to cause the oxidation of the reduced species. A typical scan rate is 100 mV/s.
-
Record the resulting voltammogram (a plot of current vs. potential).
3. Data Analysis:
-
The voltammogram of a reversible or quasi-reversible one-electron redox process will show a pair of peaks: a cathodic peak (reduction) and an anodic peak (oxidation).
-
The formal redox potential (E°') can be estimated as the midpoint of the cathodic peak potential (Epc) and the anodic peak potential (Epa): E°' ≈ (Epc + Epa) / 2 .
-
For comparison with literature values, the measured potential against the reference electrode (e.g., Ag/AgCl) must be converted to the Standard Hydrogen Electrode (SHE) scale. The conversion factor depends on the reference electrode used (e.g., E(SHE) = E(Ag/AgCl) + 0.197 V for a saturated KCl Ag/AgCl electrode).
Visualizing the Comparison and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the logical relationships in comparing quinone redox potentials and the general workflow of the experimental determination.
Caption: Logical flow for comparing the redox potentials of different quinone derivatives.
Caption: Experimental workflow for determining quinone redox potential using cyclic voltammetry.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Calculation of standard electrode potential of half reaction for benzoquinone and hydroquinone [pubmed.ncbi.nlm.nih.gov]
- 4. Quinone 1 e– and 2 e–/2 H+ Reduction Potentials: Identification and Analysis of Deviations from Systematic Scaling Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdnsciencepub.com [cdnsciencepub.com]
A Comparative Guide to Nitric Oxide Inhibition: Evaluating 2,6-Dimethoxy-1,4-Benzoquinone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2,6-Dimethoxy-1,4-Benzoquinone (DMBQ) as an inhibitor of nitric oxide (NO) production. Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is a key factor in the pathophysiology of various inflammatory diseases. Consequently, the inhibition of iNOS and the subsequent reduction of NO levels represent a significant therapeutic strategy.
Recent studies have identified DMBQ, a naturally occurring benzoquinone, as a compound with anti-inflammatory properties, including the ability to suppress nitric oxide production in stimulated immune cells.[1][2] This guide compares the activity of DMBQ with other known nitric oxide synthase inhibitors, provides detailed experimental protocols for assessing inhibitory activity, and illustrates the key signaling pathways involved.
Data Presentation: Comparative Inhibitory Activity
While this compound has been confirmed as an inhibitor of lipopolysaccharide (LPS)-induced nitric oxide production, specific quantitative data, such as an IC50 value, is not available in the reviewed literature.[1][2] The following table presents the inhibitory concentrations (IC50) for several well-established and alternative NO production inhibitors to provide a benchmark for comparison.
| Compound | Class | Cell Line | Stimulus | IC50 Value (µM) | Reference |
| This compound | Benzoquinone | Mouse Leukemic Monocytes | LPS | Not Reported | [1][2] |
| Luteolin | Flavonoid | RAW 264.7 | LPS | 17.1 | [3] |
| Quercetin | Flavonoid | RAW 264.7 | LPS | 12.0 | |
| Indomethacin | NSAID (COX Inhibitor) | RAW 264.7 | LPS | 26.3 | [4] |
| Diosquinone | Naphthoquinone | RAW 264.7 | LPS | IC25: 1.09 | [5] |
| 3-hydroxy-2-hydroxymethyl anthraquinone | Anthraquinone | RAW 264.7 | LPS | 1.56 | [6] |
Signaling Pathway for LPS-Induced Nitric Oxide Production
In macrophages, exposure to bacterial lipopolysaccharide (LPS) triggers a signaling cascade that results in the high-level expression of inducible nitric oxide synthase (iNOS) and subsequent production of large amounts of nitric oxide. This pathway is a primary target for anti-inflammatory therapeutic agents. The key steps involve the activation of the transcription factor NF-κB, which is essential for the transcription of the Nos2 gene encoding iNOS.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, isolation and identification of anti-carcinogenic, anti-mutagenic and anti-inflammatory component from the juice of Vitis coignetiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells by synthetic flavones: structure-activity relationship and action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Naphthoquinone Derivatives with Anti-Inflammatory Activity from Mangrove-Derived Endophytic Fungus Talaromyces sp. SK-S009 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Is Nitric Oxide Decrease Observed with Naphthoquinones in LPS Stimulated RAW 264.7 Macrophages a Beneficial Property? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages and 15-LOX Activity by Anthraquinones from Pentas schimperi - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Neurotoxicity of 2,6-Dimethoxy-1,4-Benzoquinone and 1,4-Naphthoquinone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the neurotoxic potential of two quinone compounds: 2,6-Dimethoxy-1,4-Benzoquinone (DMBQ) and 1,4-Naphthoquinone (1,4-NQ). While both are quinones, their structural differences lead to distinct toxicological profiles. This document summarizes key experimental findings, details the methodologies used in these studies, and visualizes the proposed signaling pathways of their neurotoxic action.
Quantitative Neurotoxicity Data
The following tables summarize the cytotoxic effects of DMBQ and 1,4-NQ on various cell lines, providing a basis for comparing their neurotoxic potential.
Table 1: Cytotoxicity of this compound (DMBQ)
| Cell Line | Assay | Concentration Range | Observed Effect | Reference |
| V79 (Chinese Hamster Lung Fibroblasts) | Plating Efficiency | 10 - 80 µM | Dose-dependent reduction in cell viability.[1] | [1] |
| V79 | Trypan Blue Exclusion | > 80 µM | Reduction in viable cells at concentrations 4-fold higher than those affecting plating efficiency.[1] | [1] |
| V79 | Alkaline Elution | 10 - 80 µM | Dose-dependent DNA fragmentation.[1] | [1] |
| Rat Brain (in vivo) | Alkaline Elution | 33 - 300 mg/kg (p.o.) | Dose-dependent DNA fragmentation.[1] | [1] |
| PC12 (Rat Pheochromocytoma) | Cytotoxicity Assay | Not specified | Di-substituted methoxy p-benzoquinones were particularly more cytotoxic towards PC12 cells compared to hepatocytes.[2] | [2] |
Table 2: Neurotoxicity and Neuroprotection of 1,4-Naphthoquinone (1,4-NQ) and its Derivatives
| Cell Line | Compound | Assay | Concentration | Observed Effect | Reference |
| Neuro-2a (Mouse Neuroblastoma) | 1,4-NQ derivative (U-443) | MTS | EC50 = 4.46 µM | Cytotoxic effect. | [3] |
| Neuro-2a | 1,4-NQ derivative (U-573) | MTS | EC50 > 100 µM | Low cytotoxicity. | [3] |
| Neuro-2a | Rotenone (10 µM) + U-443 | ROS Assay | 0.1 µM | 24.5% reduction in ROS levels.[3] | [3] |
| Neuro-2a | Rotenone (10 µM) + U-573 | ROS Assay | 0.1 µM | 20.2% reduction in ROS levels.[3] | [3] |
| Neuro-2a | Rotenone (10 µM) + U-443 | MMP Assay | 1.0 µM | Significant increase in mitochondrial membrane potential. | [3] |
| Neuro-2a | Paraquat (1.0 mM) + U-623 | MTT | 0.01 µM | 45.7% increase in cell viability.[4] | [4] |
| Neuro-2a | 6-OHDA (90.0 µM) + U-623 | MTT | 1.0 µM | Protection against 6-OHDA induced cell death.[4] | [4] |
| V79 | 1,4-Naphthoquinone | Micronucleus Test | Not specified | Induction of micronuclei.[5] | [5] |
| V79 | 1,4-Naphthoquinone | Gene Mutation Assay | Not specified | Did not induce gene mutations.[5] | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Cell Viability and Cytotoxicity Assays
-
MTT/MTS Assay: This colorimetric assay measures the reduction of a tetrazolium salt (MTT or MTS) to formazan by mitochondrial dehydrogenases in viable cells.
-
Cell Seeding: Plate cells (e.g., Neuro-2a) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[4]
-
Treatment: Treat the cells with various concentrations of the test compound (DMBQ or 1,4-NQ derivatives) and/or a neurotoxin (e.g., paraquat, 6-OHDA, rotenone) for a specified duration (e.g., 24 hours).[4]
-
Reagent Addition: Add MTT or MTS solution to each well and incubate for 2-4 hours.
-
Solubilization: If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm for MTT) using a microplate reader.[6] Cell viability is proportional to the absorbance.
-
-
Plating Efficiency Assay: This assay assesses the ability of single cells to form colonies, providing a measure of cytotoxicity.
-
Cell Treatment: Expose cells in suspension to the test compound for a defined period.
-
Seeding: Plate a known number of treated cells into fresh medium.
-
Incubation: Incubate for a period sufficient for colony formation (e.g., 7-10 days).
-
Staining and Counting: Stain the colonies with a dye (e.g., crystal violet) and count the number of colonies. The plating efficiency is calculated as the ratio of the number of colonies to the number of cells seeded.
-
Oxidative Stress Assays
-
Reactive Oxygen Species (ROS) Measurement: This assay quantifies the levels of intracellular ROS using fluorescent probes.
-
Cell Culture and Treatment: Culture cells in a suitable format (e.g., 96-well plate) and treat with the test compounds.
-
Probe Incubation: Incubate the cells with a ROS-sensitive fluorescent probe (e.g., DCFH-DA or MitoSOX) for a specified time.[3]
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer or fluorescence microscope. An increase in fluorescence indicates an increase in ROS levels.
-
Mitochondrial Function Assays
-
Mitochondrial Membrane Potential (MMP) Assay: This assay uses cationic fluorescent dyes that accumulate in the mitochondria of healthy cells.
-
Cell Preparation and Treatment: Plate and treat cells as for other assays.
-
Dye Loading: Incubate the cells with a fluorescent dye such as TMRM or JC-1.[3]
-
Imaging/Measurement: Measure the fluorescence intensity using a fluorescence microscope or a plate reader. A decrease in fluorescence intensity indicates mitochondrial depolarization.
-
Genotoxicity Assays
-
Alkaline Elution: This technique is used to measure DNA single-strand breaks.
-
Cell Lysis: Cells are lysed on a filter, and the DNA is unwound under alkaline conditions.
-
Elution: The DNA is then eluted from the filter at a rate proportional to the number of strand breaks.
-
Quantification: The amount of DNA in the eluate is quantified to determine the extent of DNA damage.[1]
-
Signaling Pathways and Mechanisms of Neurotoxicity
The neurotoxic effects of DMBQ and 1,4-NQ are mediated by distinct, though potentially overlapping, signaling pathways.
This compound (DMBQ) - Proposed Neurotoxic Pathway
The primary mechanism of DMBQ-induced toxicity appears to be genotoxicity, leading to DNA damage. While the upstream signaling events are less defined in the context of neurotoxicity, the available data suggests a direct interaction with DNA or components of the DNA replication and repair machinery.
References
- 1. researchgate.net [researchgate.net]
- 2. Application of quantitative structure-toxicity relationships for the comparison of the cytotoxicity of 14 p-benzoquinone congeners in primary cultured rat hepatocytes versus PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protection Activity of 1,4-Naphthoquinones in Rotenone-Induced Models of Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Genotoxicity of 1,4-benzoquinone and 1,4-naphthoquinone in relation to effects on glutathione and NAD(P)H levels in V79 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rjptonline.org [rjptonline.org]
Verifying the Binding Affinity of 2,6-Dimethoxy-1,4-Benzoquinone with Target Proteins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the binding affinity of 2,6-Dimethoxy-1,4-Benzoquinone (DMBQ) with potential target proteins within key signaling pathways. Due to a lack of publicly available direct binding affinity data for DMBQ, this document presents a framework for comparison, including data for alternative compounds and detailed experimental protocols to facilitate the determination of DMBQ's binding characteristics.
Introduction to this compound (DMBQ)
This compound is a naturally occurring compound found in various plants and fermented wheat germ.[1][2] It has garnered significant interest in the scientific community for its diverse biological activities, including anti-cancer, anti-inflammatory, and anti-adipogenic effects.[1][3] Mechanistic studies have revealed that DMBQ exerts its effects by modulating key cellular signaling pathways, primarily the AKT/mTOR and p38 MAPK pathways.[1][4] Understanding the direct interaction of DMBQ with specific protein targets within these pathways is crucial for its development as a potential therapeutic agent.
Signaling Pathway Involvement
DMBQ has been shown to influence the following critical signaling pathways:
-
AKT/mTOR Pathway: This pathway is central to regulating cell growth, proliferation, survival, and metabolism. DMBQ has been observed to increase the phosphorylation of AKT and mTOR, suggesting an activating or modulatory role.[1][5][6]
-
p38 MAPK Pathway: This pathway is involved in cellular responses to stress, inflammation, and apoptosis. DMBQ has been reported to inhibit the phosphorylation of p38 MAPK, indicating an inhibitory effect on this pathway.[4]
Below are diagrams illustrating the simplified signaling cascades of the AKT/mTOR and p38 MAPK pathways, highlighting the potential points of interaction for DMBQ.
Caption: Simplified AKT/mTOR Signaling Pathway.
References
- 1. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.avemar.com [research.avemar.com]
- 3. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 4. 2,6-DMBQ suppresses cell proliferation and migration via inhibiting mTOR/AKT and p38 MAPK signaling pathways in NSCLC cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound increases skeletal muscle mass and performance by regulating AKT/mTOR signaling and mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy comparison between synthetic and naturally isolated 2,6-Dimethoxy-1,4-Benzoquinone
A Comparative Guide for Researchers and Drug Development Professionals
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data on the biological efficacy of both naturally isolated and synthetically produced 2,6-Dimethoxy-1,4-Benzoquinone.
Table 1: Anticancer Efficacy (IC50 values in µM)
| Cell Line | Natural DBQ (Isolated from various plant sources) | Synthetic DBQ (Resulting from chemical synthesis or nitrosation of drugs) |
| Breast Cancer (MCF-7) | 23.62 µM[3] | Data not available |
| Breast Cancer (MDA-MB-231) | 22.44 µM[3] | Data not available |
| Breast Cancer (T-47D) | 21.75 µM[3] | Data not available |
| Breast Cancer (MDA-MB 435S) | 20.05 µM[3] | Data not available |
| V79 (Chinese Hamster Lung Fibroblasts) | Data not available | Dose-dependent reduction in plating efficiency from 10 to 80 µM[4] |
Note: The data for synthetic DBQ on V79 cells indicates cytotoxic and mutagenic properties, which are relevant to its anticancer potential but are not presented as a direct IC50 value for cancer cell lines.
Table 2: Anti-inflammatory Efficacy
| Assay | Natural DBQ | Synthetic DBQ |
| Inhibition of Nitric Oxide (NO) Production | Concentration-dependent inhibition in LPS-stimulated RAW 264.7 cells.[5][6] | Data not available |
Table 3: Antioxidant Efficacy
| Assay | Natural DBQ | Synthetic DBQ |
| DPPH Radical Scavenging Activity | Data available but not directly comparable due to different reporting metrics. | Data not available |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of either natural or synthetic DBQ and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).
Western Blot Analysis for Protein Expression
Western blotting is used to detect specific proteins in a sample of tissue homogenate or cell extract.
Protocol for p-AKT and p-mTOR detection:
-
Protein Extraction: Lyse the treated and untreated cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AKT, AKT, p-mTOR, and mTOR overnight at 4°C.[7][8][9]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Antioxidant Activity Assay (DPPH Radical Scavenging Assay)
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant activity of compounds.
Protocol:
-
Sample Preparation: Prepare different concentrations of natural or synthetic DBQ in a suitable solvent (e.g., methanol).
-
Reaction Mixture: Add 100 µL of the sample to 100 µL of a 0.2 mM methanolic solution of DPPH in a 96-well plate.[10]
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.[11][12]
-
Calculation: The percentage of scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and a general experimental workflow for its efficacy evaluation.
Conclusion
The available evidence suggests that this compound, from both natural and synthetic origins, possesses significant biological activities, particularly in the realm of anticancer and cytotoxic effects. Naturally isolated DBQ has demonstrated potent anticancer activity against various breast cancer cell lines.[3] Synthetic DBQ has also been shown to be cytotoxic to fibroblast cell lines, indicating its potential as an anticancer agent.[4] However, the lack of direct comparative studies makes it challenging to definitively conclude whether one source is superior to the other in terms of efficacy. The observed biological effects are likely intrinsic to the molecular structure of DBQ, regardless of its origin. Purity of the compound is a critical factor that could influence efficacy, and this may vary between different isolation and synthesis batches.
Future research should focus on direct comparative studies of highly purified synthetic and naturally isolated DBQ to provide a clearer understanding of any potential differences in their biological efficacy. Such studies would be invaluable for the rational design and development of DBQ-based therapeutic agents.
References
- 1. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibits 3T3-L1 Adipocyte Differentiation via Regulation of AMPK and mTORC1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stronger proteasomal inhibition and higher CHOP induction are responsible for more effective induction of paraptosis by dimethoxycurcumin than curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ccrod.cancer.gov [ccrod.cancer.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of nitric oxide biosynthesis by anthocyanin fraction of blackberry extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
- 8. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 9. Expression of phosphorylated Akt/mTOR and clinical significance in human ameloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. mdpi.com [mdpi.com]
Differential Effects of 2,6-Dimethoxy-1,4-Benzoquinone on Cancer vs. Normal Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dimethoxy-1,4-benzoquinone (DMBQ) is a naturally occurring bioactive compound found in fermented wheat germ extract and various plants.[1][2] It has garnered significant interest in oncological research due to its demonstrated anti-cancer properties.[3] This guide provides a comprehensive comparison of the effects of DMBQ on cancer cells versus normal cells, supported by experimental data and detailed methodologies. The primary focus is on its selective cytotoxicity towards malignant cells, the underlying molecular mechanisms, and its impact on key signaling pathways.
Comparative Analysis of Cytotoxicity
DMBQ exhibits a preferential cytotoxic effect on cancer cells over normal cells. This selectivity is primarily attributed to the metabolic differences between cancerous and non-cancerous cells. Cancer cells often rely heavily on anaerobic glycolysis for energy production, a pathway that DMBQ has been shown to inhibit.[2] This targeted disruption of cellular metabolism leads to apoptosis in cancer cells, while normal cells, which primarily utilize aerobic respiration, are less affected.[2]
Quantitative Data on Cell Viability (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the available IC50 values for DMBQ and its derivatives in various cancer and normal cell lines. A lower IC50 value indicates a higher cytotoxic potency. The data, although not exhaustive for a wide range of normal cell lines, suggests a trend of higher potency against cancer cells.
| Cell Line | Cell Type | Compound | IC50 (µM) | Reference |
| SMMC-7721 | Human Hepatocellular Carcinoma | 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) | 32.3 ± 1.13 | [4] |
| V79 | Chinese Hamster Lung Fibroblasts (Normal-like) | This compound (DMBQ) | ~10-80 µM (reduction in plating efficiency) | [5] |
| Primary Rat Hepatocytes | Normal Rat Liver Cells | This compound (DMBQ) | Greater resistance than V79 cells | [5] |
| MCF-7 | Human Breast Adenocarcinoma | 2′,4-dihydroxy-4′,6′-dimethoxy-chalcone (DDC) | 52.5 | [6] |
| MDA-MB-231 | Human Breast Adenocarcinoma | 2′,4-dihydroxy-4′,6′-dimethoxy-chalcone (DDC) | 66.4 | [6] |
| MCF-12F | Human Normal Breast Epithelial Cells | 2′,4-dihydroxy-4′,6′-dimethoxy-chalcone (DDC) | 232.8 | [6] |
Note: Data for direct comparison of DMBQ across a wide panel of cancer and normal cell lines is limited in the currently available literature. The provided data includes derivatives of DMBQ to offer a broader perspective on the potential selectivity of this class of compounds.
Induction of Apoptosis: Cancer Cells vs. Normal Cells
DMBQ has been shown to induce apoptosis, or programmed cell death, in various cancer cell lines.[2][7] This is a key mechanism of its anti-cancer activity. The induction of apoptosis is often mediated by the generation of reactive oxygen species (ROS) and the disruption of mitochondrial function. While high levels of ROS can be detrimental to all cells, cancer cells often exist in a state of higher basal oxidative stress, making them more susceptible to further ROS induction by agents like DMBQ.[8][9]
Quantitative Data on Apoptosis
| Cell Line | Cell Type | Treatment | Apoptotic Cells (%) | Reference |
| SMMC-7721 | Human Hepatocellular Carcinoma | 18.0 µM DMC for 48h | 49.44 ± 1.06 | [4] |
| MDA-MB-231 | Human Breast Adenocarcinoma | DDC (concentration not specified) | Higher rate than MCF-7 | [6] |
| MCF-7 | Human Breast Adenocarcinoma | DDC (concentration not specified) | Lower rate than MDA-MB-231 | [6] |
Differential Effects on Signaling Pathways
A crucial aspect of DMBQ's differential action lies in its modulation of key signaling pathways that are often dysregulated in cancer.
mTOR/AKT Signaling Pathway
In cancer cells, particularly in non-small cell lung cancer (NSCLC) and gastric cancer, DMBQ acts as an inhibitor of the mTOR/AKT signaling pathway.[1][2] This pathway is critical for cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many cancers. By inhibiting this pathway, DMBQ effectively halts cancer cell proliferation and induces cell cycle arrest.[1][2]
p38 MAPK Signaling Pathway
DMBQ also inhibits the p38 MAPK signaling pathway in NSCLC cells.[1] The role of p38 MAPK in cancer is complex and can be context-dependent, but in some cases, its activation promotes cancer cell migration and invasion.[10] Inhibition of this pathway by DMBQ contributes to its anti-metastatic potential.[1]
Signaling in Normal Cells
Interestingly, the effect of DMBQ on the AKT/mTOR pathway appears to be cell-type specific. In contrast to its inhibitory role in cancer cells, DMBQ has been shown to activate the AKT/mTOR pathway in skeletal muscle cells, leading to increased muscle mass and performance. This highlights a significant differential effect that could be therapeutically advantageous, potentially mitigating cancer-related cachexia.
Mandatory Visualizations
Signaling Pathway of DMBQ in Cancer Cells
Caption: DMBQ's inhibitory effects on cancer cell signaling pathways.
Experimental Workflow for Comparative Cytotoxicity Analysis
Caption: Workflow for determining the IC50 of DMBQ.
Logical Relationship of DMBQ's Differential Effects
Caption: DMBQ's contrasting effects on cancer vs. normal cells.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of DMBQ (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for Signaling Pathway Proteins
-
Cell Lysis: Treat cells with DMBQ for the desired time, then wash with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AKT, total AKT, p-mTOR, total mTOR, p-p38, total p38, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities to determine the relative protein expression levels.
Conclusion
This compound demonstrates significant potential as a selective anti-cancer agent. Its preferential cytotoxicity towards cancer cells appears to be multi-faceted, involving the targeted inhibition of metabolic and key signaling pathways that are crucial for cancer cell survival and proliferation. The differential effect of DMBQ on the mTOR/AKT pathway in cancer versus normal muscle cells is particularly noteworthy and warrants further investigation for its therapeutic implications. While the current body of research strongly supports the selective anti-cancer activity of DMBQ, further studies providing direct comparative quantitative data on a broader range of cancer and normal cell lines are needed to fully elucidate its therapeutic window and potential clinical applications.
References
- 1. 2,6-DMBQ suppresses cell proliferation and migration via inhibiting mTOR/AKT and p38 MAPK signaling pathways in NSCLC cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2,6-DMBQ is a novel mTOR inhibitor that reduces gastric cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. In vitro anti-tumor activity of 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone against six established human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Natural 2′,4-Dihydroxy-4′,6′-dimethoxy Chalcone Isolated from Chromolaena tacotana Inhibits Breast Cancer Cell Growth through Autophagy and Mitochondrial Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. doaj.org [doaj.org]
- 8. ROS Generation and Antioxidant Defense Systems in Normal and Malignant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholars.northwestern.edu [scholars.northwestern.edu]
- 10. Differential effects of p38 MAP kinase inhibitors SB203580 and SB202190 on growth and migration of human MDA-MB-231 cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Molecular Docking Analysis of 2,6-Dimethoxy-1,4-Benzoquinone and Known Inhibitors Against Key Therapeutic Targets
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of the molecular docking performance of 2,6-Dimethoxy-1,4-Benzoquinone (DMBQ) against established inhibitors for several key protein targets implicated in various diseases. DMBQ is a natural phytochemical with demonstrated anti-cancer, anti-inflammatory, and antimicrobial properties[1][2]. Molecular docking simulations are pivotal in computational drug discovery, offering insights into the binding affinities and interaction patterns of small molecules with macromolecular targets. The data presented herein is compiled from published research to facilitate an objective comparison and guide further investigation into DMBQ's therapeutic potential.
Target: Dihydrofolate Reductase (DHFR)
Dihydrofolate Reductase is a crucial enzyme in the synthesis of nucleic acids and amino acids, making it an established target for antimicrobial and anticancer agents. A recent study investigated the potential of DMBQ as an inhibitor of Staphylococcus aureus DHFR.
Data Presentation: Docking Performance against S. aureus DHFR
The following table summarizes the comparative docking scores of DMBQ and the known inhibitor, Trimethoprim, against the binding pocket of S. aureus DHFR (PDB ID: 2W9S). Lower binding energy values typically indicate a more favorable binding affinity.
| Compound | Target Protein | PDB ID | Docking Score (kcal/mol) | Reference Inhibitor |
| This compound | S. aureus Dihydrofolate Reductase | 2W9S | -6.5 | Trimethoprim |
| Trimethoprim (Co-crystallized ligand) | S. aureus Dihydrofolate Reductase | 2W9S | -7.8 | N/A |
Data sourced from a molecular docking study on 2,6-dimethoxy benzoquinone isolated from Flacourtia jangomas[2].
Experimental Protocol: Molecular Docking of DMBQ with DHFR
The in silico analysis was performed using the following methodology[2]:
-
Protein Preparation: The three-dimensional crystal structure of S. aureus DHFR (PDB ID: 2W9S) was obtained from the Protein Data Bank. The protein structure was prepared for docking by removing water molecules, co-crystallized ligands, and other heteroatoms. Hydrogen atoms were subsequently added to the protein structure.
-
Ligand Preparation: The structure of this compound was sketched using ChemDraw software. The structure was then imported into LigandScout, and its energy was minimized using a gradient of 0.01.
-
Molecular Docking: AutoDock Vina was employed to perform the molecular docking simulations. The prepared DMBQ molecule was docked into the binding pocket of the DHFR target. The co-crystallized ligand, Trimethoprim, was used as a reference standard for comparison.
-
Analysis: The resulting docking poses were analyzed to determine the binding conformation and predict the binding affinity, expressed as a docking score in kcal/mol.
Visualization: Docking Workflow for DHFR Inhibitors
Caption: Workflow for the molecular docking of DMBQ against DHFR.
Target Pathway: PI3K/Akt/mTOR Signaling
The PI3K/Akt/mTOR pathway is a central signaling cascade that regulates cell proliferation, survival, and growth. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. DMBQ has been shown to modulate this pathway, increasing the phosphorylation of Akt and the downstream protein S6K[3].
Comparative Inhibitors
Visualization: PI3K/Akt/mTOR Signaling Pathway and Inhibitor Action
Caption: DMBQ modulates the PI3K/Akt pathway, a target of inhibitors like LY294002.
Target: Reductase Enzymes (e.g., NQO1)
Quinone compounds are known substrates for various oxidoreductase enzymes, such as NAD(P)H:quinone oxidoreductase 1 (NQO1) and Cytochrome P450 reductase[4]. The bioreduction of quinones can be a critical activation step for certain anticancer drugs. For instance, the reduction of benzoquinone ansamycins by NQO1 results in hydroquinones that are more potent inhibitors of Heat Shock Protein 90 (Hsp90)[5]. Understanding the interaction of DMBQ with these enzymes is crucial for evaluating its metabolic fate and potential for bioactivation.
Data Presentation: Binding Affinities of Quinones with Reductase Enzymes
This table presents docking results for various quinone types with different reductase enzymes, illustrating the general binding preferences. While specific data for DMBQ is not detailed in this particular study, the results for benzoquinone provide a relevant reference point.
| Ligand Type | Target Enzyme | Binding Energy (kcal/mol) |
| Benzoquinone | P450 Reductase | -5.2 |
| Naphthoquinone | P450 Reductase | -6.8 |
| Anthraquinone | P450 Reductase | -7.9 |
| Benzoquinone | NQO1 | -4.9 |
| Naphthoquinone | NQO1 | -6.1 |
| Anthraquinone | NQO1 | -7.5 |
Data adapted from a study on the molecular docking of ROS agents from the quinone family[4]. The study notes a general trend where affinity increases with the number of aromatic rings.
General Experimental Protocol: Docking Quinones with Reductases
The general procedure for docking quinone compounds with reductase enzymes can be summarized as follows[4][6]:
-
Structure Retrieval: Obtain the 3D crystal structures of the target reductase enzymes (e.g., NQO1, P450 reductase) from the Protein Data Bank.
-
Protein Preparation: Use docking software suites (e.g., AutoDock Tools) to remove water molecules, cofactors, and existing ligands from the protein structure. Add polar hydrogens and assign charges.
-
Ligand Preparation: Draw the 2D structures of the quinone ligands (e.g., DMBQ) and optimize them to their lowest energy 3D conformation using programs like Marvin Sketch or ChemDraw.
-
Grid Box Definition: Define a grid box for the docking simulation. This is a designated 3D space in the receptor that encompasses the active site or binding pocket where the ligand is expected to interact.
-
Docking Simulation: Employ a docking algorithm, such as the Lamarckian Genetic Algorithm in AutoDock Vina, to explore possible binding conformations of the ligand within the defined grid box.
-
Scoring and Analysis: The software calculates the binding energy for various poses. The pose with the lowest binding energy is typically considered the most favorable, and its interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein's amino acid residues are analyzed.
Visualization: NQO1-Mediated Bioactivation of Quinone Drugs
Caption: Bioactivation pathway of quinone prodrugs by the NQO1 enzyme.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Isolation, chemical characterization, antimicrobial activity, and molecular docking studies of 2,6-dimethoxy benzoquinone isolated from medicinal plant Flacourtia jangomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound increases skeletal muscle mass and performance by regulating AKT/mTOR signaling and mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Docking Studies of ROS Agent from Quinone Family to Reductase Enzymes:Implication in Finding Anticancer Drug Candidate – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. The bioreduction of a series of benzoquinone ansamycins by NAD(P)H:quinone oxidoreductase 1 to more potent heat shock protein 90 inhibitors, the hydroquinone ansamycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Docking and molecular dynamics simulation of quinone compounds with trypanocidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
